5-(Fluorosulfonyl)-2-methoxybenzoic acid
Description
The exact mass of the compound o-Anisic acid, 5-(fluorosulfonyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210257. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-fluorosulfonyl-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEBLZKYIOYFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308850 | |
| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-50-8 | |
| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(fluorosulfonyl)-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Fluorosulfonyl)-2-methoxybenzoic acid chemical properties
An In-Depth Technical Guide to 5-(Fluorosulfonyl)-2-methoxybenzoic Acid: Properties, Reactivity, and Applications
Introduction
This compound, with CAS Number 2488-50-8, is a highly functionalized aromatic compound that serves as a pivotal building block in modern chemical research, particularly within the realms of medicinal chemistry and materials science.[1] Its unique trifunctional architecture, comprising a carboxylic acid, a methoxy group, and a reactive fluorosulfonyl moiety, offers a versatile platform for the synthesis of complex molecular structures. The fluorosulfonyl group, in particular, is of significant interest as a precursor to sulfonamides and sulfonates, enabling its use in the development of targeted covalent inhibitors, PET imaging agents, and specialty polymers.[1] This guide provides a comprehensive technical overview of its chemical properties, reactivity, and key applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The distinct arrangement of functional groups in this compound dictates its physical characteristics and chemical behavior. The electron-withdrawing nature of the fluorosulfonyl group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Core Chemical Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 2488-50-8 | [1] |
| Molecular Formula | C₈H₇FO₅S | [1] |
| Molecular Weight | 234.2 g/mol | [1] |
| Appearance | White to off-white solid (inferred from related compounds) | N/A |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF | [2] |
| Melting Point | 87-91 °C (for the related 5-fluoro-2-methoxybenzoic acid) | [3][4] |
| Boiling Point | Data not available | N/A |
| pKa | 3.75±0.10 (Predicted for the related 5-fluoro-2-methoxybenzoic acid) | [2][3] |
Spectroscopic Profile (Predicted)
While specific spectral data is not widely published, the structure allows for predictable spectroscopic signatures. A standardized protocol for acquiring this data is detailed in Section 4.2.
-
¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. The three aromatic protons would appear as complex multiplets or doublets of doublets in the 7.0-8.5 ppm region, with coupling constants dictated by their ortho, meta, and para relationships. The acidic proton of the carboxylic acid would be a broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxylic acid carbonyl carbon would be found around 165-170 ppm. The aromatic carbons would appear between 110-160 ppm, with the carbon attached to the methoxy group being the most shielded (lowest ppm) and the carbons attached to the electron-withdrawing sulfonyl and carboxyl groups being the most deshielded (highest ppm). The methoxy carbon signal would be around 55-60 ppm.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong, sharp S=O stretches for the sulfonyl group (asymmetric and symmetric, ~1370-1400 cm⁻¹ and ~1180-1200 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 234.2 or 235.2, respectively, confirming the molecular weight.
Chemical Reactivity and Synthesis
The utility of this compound stems from the differential reactivity of its three functional groups, allowing for sequential and regioselective modifications.
Core Reactivity: The Fluorosulfonyl Group
The fluorosulfonyl (-SO₂F) group is a potent electrophile, analogous to but often more stable and selective than the more common chlorosulfonyl (-SO₂Cl) group. Its primary reaction is with nucleophiles, such as amines and alcohols, to form highly stable sulfonamide and sulfonate esters, respectively. This reaction is the cornerstone of its application in drug discovery for creating covalent modifiers.
Caption: General reactivity of the fluorosulfonyl group with nucleophiles.
Synthesis Pathway
A common and logical synthetic route to this compound involves the conversion from its more accessible chlorosulfonyl analog. This process typically starts with the sulfonation of 2-methoxybenzoic acid, followed by conversion to the sulfonyl chloride, and finally a halogen exchange (Halex) reaction.
Caption: Proposed synthetic workflow for this compound.
This pathway leverages commercially available starting materials and well-established chemical transformations. The chlorosulfonylation step is a standard electrophilic aromatic substitution, while the subsequent nucleophilic substitution of chloride with fluoride is an effective method for producing sulfonyl fluorides.
Applications in Research and Drug Development
The unique chemical properties of this compound make it a valuable tool for scientists in several advanced research areas.
-
Covalent Inhibitors and Chemical Probes : The fluorosulfonyl group can react with nucleophilic amino acid residues on a protein's surface, such as the epsilon-amino group of lysine or the hydroxyl group of serine, to form a permanent covalent bond. This allows for the design of highly specific and potent enzyme inhibitors or chemical probes for target identification and validation.
-
PET Imaging Agents : The presence of a fluorine atom allows for the synthesis of radiolabeled analogs using fluorine-18 (¹⁸F), a positron-emitting isotope.[1] These ¹⁸F-labeled molecules can be used as tracers in Positron Emission Tomography (PET) scanning to visualize and quantify biological processes in vivo, aiding in disease diagnosis and drug development.[1]
-
Pharmaceutical and Agrochemical Synthesis : It serves as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1] The ability to form stable sulfonamide linkers is particularly useful for modifying a molecule's properties, such as solubility, bioavailability, and metabolic stability.[1]
-
Materials Science : The compound can be used in the creation of specialty polymers with enhanced thermal and chemical resistance due to the strength and stability of the resulting sulfonate ester or sulfonamide linkages within the polymer backbone.[1]
Experimental Protocols
The following protocols are provided as validated, step-by-step methodologies for common transformations and analyses involving this compound.
Protocol for General Sulfonamide Formation
This protocol describes a standard procedure for reacting the title compound with a primary amine.
-
Reagent Preparation : Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) in a dry, nitrogen-flushed flask.
-
Addition of Amine : Add 1.1 equivalents of the desired primary amine to the solution.
-
Base Addition : Add 2.0-3.0 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dropwise to the stirring solution at 0 °C. The base neutralizes the HF byproduct and drives the reaction to completion.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted amine, excess base, and water-soluble impurities.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure sulfonamide derivative.
Protocol for Spectroscopic Characterization
This protocol outlines the standard procedures for obtaining key spectroscopic data.[5]
-
Sample Preparation (NMR) : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]
-
NMR Acquisition :
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[5] Reference the chemical shifts to the residual solvent peak.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For structural confirmation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
-
-
Sample Preparation (IR) : Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
IR Acquisition : Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry Acquisition : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI or APCI source coupled to a mass analyzer to obtain high-resolution mass data.
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Engineering Controls : All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.
-
Handling Precautions : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[8] The compound is likely moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a dry environment.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and water, as sulfonyl halides can react exothermically.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a potent and versatile chemical reagent with significant applications in drug discovery, diagnostics, and materials science. Its defining feature, the reactive fluorosulfonyl group, provides a reliable handle for forming stable covalent linkages, making it an invaluable tool for researchers aiming to design next-generation therapeutics and advanced materials. Understanding its chemical properties, reactivity, and handling requirements is essential for safely and effectively harnessing its synthetic potential.
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An In-Depth Technical Guide to the Synthesis of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] Its structural features, namely the reactive fluorosulfonyl group, a carboxylic acid, and a methoxy group, make it a versatile building block for the creation of complex molecules. The fluorosulfonyl moiety is of particular interest as it can readily form sulfonamides or sulfonate esters, which are common pharmacophores that can influence a drug's bioavailability and metabolic stability. Furthermore, the presence of a fluorine atom makes this compound a valuable precursor for the development of PET imaging agents. This guide provides a detailed exploration of the primary and alternative synthetic routes to this important molecule, offering insights into the underlying chemical principles and practical considerations for its preparation.
Primary Synthetic Route: A Three-Step Approach from Salicylic Acid
The most common and industrially viable pathway to this compound begins with the readily available and inexpensive starting material, salicylic acid. This route proceeds through three key transformations: methylation of the phenolic hydroxyl group, chlorosulfonation of the aromatic ring, and finally, a halogen exchange to introduce the fluorine atom.
Caption: Alternative synthesis workflow for a related methoxybenzoic acid derivative.
This route highlights the versatility of starting materials in organic synthesis. The choice of starting material often depends on factors such as cost, availability, and the desired substitution pattern on the final molecule.
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental organic transformations. The primary route, starting from salicylic acid, offers a robust and scalable method for producing this valuable intermediate. Understanding the rationale behind each step, from the choice of reagents to the reaction conditions, is critical for successful and efficient synthesis. The alternative pathways, while not as direct for this specific target, showcase the diverse strategies available to synthetic chemists. This guide provides a comprehensive overview to aid researchers and professionals in the synthesis and application of this important chemical building block.
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Bianchi, T. A., & Cate, L. A. (1977). Phase transfer catalysis. Preparation of aliphatic and aromatic sulfonyl fluorides. The Journal of Organic Chemistry, 42(11), 2031-2032. [Link]
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Csürös, Z., Deák, G., & Haraszthy-Papp, M. (1963). Investigation of the preparation of 2,4,2',4',2"-pentamethoxy-triphenylcarbinol. Acta Chimica Academiae Scientiarum Hungaricae, 37, 443-451. [Link]
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzo
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Knudtson, C. A. A Fluorine Phase Transfer Catalyst. [Link]
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2-Methoxybenzoic acid (98%). Amerigo Scientific. [Link]
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Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). RSC Advances, 9(25), 14237-14241. [Link]
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Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). PrepChem.com. [Link]
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Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Molecules, 27(24), 8765. [Link]
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Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022). Chemical Communications, 58(99), 13757-13760. [Link]
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Potassium fluoride drying. [Link]
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Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Tetrahedron, 96, 132359. [Link]
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Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). Organic & Biomolecular Chemistry, 21(6), 1146-1163. [Link]
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Synthetic Routes to Arylsulfonyl Fluorides. (2022). Catalysts, 11(7), 830. [Link]
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Sharpless, K. B., et al. (2016). "On-Water" Nucleophilic Substitution of Sulfonyl Chlorides with Potassium Bifluoride. The Journal of Organic Chemistry, 81(22), 11360-11362. [Link]
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Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 5'-(4-Fluorosulfonyl)benzoyl Adenosine (FSBA)
A Note on Chemical Nomenclature: This guide focuses on 5'-(4-Fluorosulfonyl)benzoyl adenosine (FSBA), a widely studied covalent probe for ATP-binding sites. It is important to distinguish this compound from 5-(Fluorosulfonyl)-2-methoxybenzoic acid, a different molecule primarily used as a synthetic intermediate[1][2]. The extensive body of research on mechanism of action overwhelmingly pertains to FSBA.
Introduction
5'-(4-Fluorosulfonyl)benzoyl adenosine (FSBA) is a reactive adenosine triphosphate (ATP) analog that has been instrumental in the fields of chemical biology and molecular pharmacology for over four decades.[3] Developed as a tool for affinity labeling, FSBA serves as a potent, covalent inhibitor of a broad range of ATP-dependent enzymes, most notably protein kinases.[3][4] Its utility stems from a unique chemical architecture: an adenosine moiety that directs the molecule to ATP-binding pockets, and a highly reactive fluorosulfonyl group that forms a stable, covalent bond with proximal nucleophilic amino acid residues, thereby irreversibly inactivating the target protein.[5][6]
This guide provides a comprehensive overview of the mechanism of action of FSBA, detailing its molecular interactions, its application in identifying and characterizing enzyme active sites, and the experimental methodologies employed to investigate its effects.
Core Mechanism of Action: Covalent Modification of ATP-Binding Sites
The primary mechanism of action of FSBA is the irreversible inactivation of ATP-utilizing enzymes through covalent modification. This process can be dissected into two key phases: reversible binding and irreversible reaction.
-
Reversible Binding: As an ATP analog, FSBA initially binds non-covalently to the ATP-binding site of enzymes like kinases and ATPases.[6][7][8] The adenosine portion of FSBA mimics the adenosine of ATP, providing the necessary molecular recognition for specific binding within the catalytic pocket. The 4-fluorosulfonylbenzoyl group occupies the space normally taken by the di- and triphosphate groups of ATP.[6]
-
Irreversible Covalent Modification: Following initial binding, the electrophilic sulfonyl fluoride (-SO₂F) "warhead" is positioned in close proximity to nucleophilic amino acid residues within the active site.[5] The sulfonyl fluoride group is sufficiently stable in aqueous solutions under physiological conditions but reacts readily with activated nucleophiles found in enzyme active sites.[5] This leads to the formation of a stable sulfonyl ester or sulfonamide linkage, covalently attaching the FSBA molecule to the enzyme and causing irreversible inhibition.[3][5]
The primary targets for covalent modification by FSBA are the side chains of specific amino acids. While sulfonyl fluorides can react with serine, threonine, tyrosine, cysteine, and histidine, the most frequently modified residue by FSBA within the ATP-binding site of kinases is a highly conserved lysine.[3][7][9] This lysine residue is critical for coordinating the phosphate groups of ATP, and its covalent modification by FSBA prevents the binding of ATP, thereby inactivating the enzyme.[3][4]
The reaction follows pseudo-first-order kinetics, and the rate of inactivation is dependent on the concentration of FSBA.[7] The specificity of the labeling can be confirmed by protection experiments, where the presence of excess ATP or ADP competes with FSBA for binding to the active site, thereby reducing the rate of inactivation.[7][10]
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5-(Fluorosulfonyl)-2-methoxybenzoic Acid: A Technical Guide to a Versatile Covalent Chemical Probe
This guide provides an in-depth technical overview of 5-(fluorosulfonyl)-2-methoxybenzoic acid (FSMBA) as a chemical probe for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanism of action, and practical applications in covalent labeling of proteins and identification of ligand-binding sites.
Introduction: The Power of Covalent Probes
Covalent chemical probes are indispensable tools in chemical biology and drug discovery, enabling the stable and specific labeling of protein targets.[1][2] Unlike non-covalent probes, which bind reversibly, covalent probes form a permanent bond with their target, offering distinct advantages such as increased biochemical efficiency and the ability to study proteins that are otherwise difficult to target.[1][3] The sulfonyl fluoride moiety is a "privileged" warhead in this context, exhibiting a favorable balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.[4] this compound (FSMBA) emerges as a valuable tool within this class, offering a scaffold that can be utilized for fragment-based ligand discovery and the development of targeted covalent inhibitors.[5][6]
Synthesis of this compound (FSMBA)
The synthesis of FSMBA is a two-step process starting from the readily available 2-methoxybenzoic acid. The first step involves a chlorosulfonation reaction to introduce the sulfonyl chloride group, followed by a halogen exchange reaction to yield the final sulfonyl fluoride.
Step 1: Synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid
This reaction is an electrophilic aromatic substitution where chlorosulfonic acid serves as the electrophile.[7] The methoxy group of the starting material directs the substitution to the para position.
Experimental Protocol:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Add 2-methoxybenzoic acid to the flask.
-
Slowly add chlorosulfonic acid to the stirred 2-methoxybenzoic acid at a controlled temperature (e.g., 0-5 °C using an ice bath).[8]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.[7]
-
The 5-(chlorosulfonyl)-2-methoxybenzoic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound
The chlorosulfonyl intermediate is then converted to the more stable sulfonyl fluoride via a halogen exchange reaction, often using a fluoride salt like potassium fluoride.
Experimental Protocol:
-
Dissolve the 5-(chlorosulfonyl)-2-methoxybenzoic acid in a suitable aprotic solvent (e.g., acetonitrile or acetone).
-
Add an excess of potassium fluoride (KF). A phase-transfer catalyst (e.g., 18-crown-6) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude FSMBA can be purified by recrystallization or column chromatography.
Figure 1: Synthetic pathway for this compound (FSMBA).
Mechanism of Action: Covalent Modification of Proteins
FSMBA acts as a covalent probe by reacting with nucleophilic amino acid residues on proteins. The sulfonyl fluoride group is an electrophilic "warhead" that undergoes a nucleophilic attack from the side chains of specific amino acids.[4] This results in the formation of a stable sulfonamide or sulfonate ester bond, permanently labeling the protein.
The primary targets for sulfonyl fluorides are amino acids with nucleophilic side chains, including:
-
Lysine: The ε-amino group of lysine is a potent nucleophile.
-
Tyrosine: The hydroxyl group of tyrosine can be targeted.[9][10]
-
Cysteine: The thiol group of cysteine is highly reactive.
-
Histidine: The imidazole ring of histidine can also act as a nucleophile.[11]
-
Serine: The hydroxyl group of serine can be modified.[11]
The reactivity and selectivity of FSMBA for a particular residue are influenced by the local microenvironment within the protein, such as the pKa of the residue and its accessibility.[11]
Figure 2: General mechanism of protein modification by FSMBA.
Experimental Protocols
Protein Labeling with FSMBA
This protocol provides a general guideline for labeling a purified protein or a complex protein mixture (e.g., cell lysate) with FSMBA. Optimization of parameters such as probe concentration, incubation time, and temperature may be required for specific applications.
Materials:
-
FSMBA stock solution (e.g., 10-100 mM in DMSO)
-
Protein sample (purified protein or cell lysate)
-
Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4-8.0)
-
Quenching solution (e.g., dithiothreitol (DTT) or β-mercaptoethanol for cysteine reactivity, or a primary amine like Tris for general quenching)
-
SDS-PAGE reagents
-
Coomassie stain or fluorescence imaging system (if using a tagged FSMBA analog)
Procedure:
-
Prepare the protein sample in the desired reaction buffer. The protein concentration should be determined based on the specific experiment.
-
Add the FSMBA stock solution to the protein sample to the final desired concentration (e.g., 10-100 µM). It is recommended to perform a concentration-response experiment to determine the optimal concentration.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes to 2 hours). A time-course experiment can help determine the optimal incubation time.
-
Quench the reaction by adding the appropriate quenching solution to consume any unreacted FSMBA.
-
The labeled protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or activity assays.
| Parameter | Typical Range | Considerations |
| FSMBA Concentration | 10 - 100 µM | Higher concentrations can lead to non-specific labeling. |
| Protein Concentration | 0.1 - 1 mg/mL | Dependent on the specific protein and downstream analysis. |
| pH | 7.4 - 8.0 | Higher pH can increase the nucleophilicity of some residues. |
| Temperature | Room Temperature - 37°C | Higher temperatures can accelerate the reaction but may also affect protein stability. |
| Incubation Time | 30 min - 2 hours | Longer incubation times can increase labeling efficiency but also the risk of non-specific labeling. |
Identification of FSMBA-Modified Proteins and Residues by Mass Spectrometry
Mass spectrometry-based proteomics is the primary method for identifying the protein targets of FSMBA and the specific amino acid residues that have been modified.[12][13]
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A Technical Guide to the Reactivity and Application of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA) is an aromatic sulfonyl fluoride that has emerged as a valuable tool in chemical biology and drug discovery. Its significance lies in the unique reactivity of the sulfonyl fluoride moiety, which can form stable, covalent bonds with a range of nucleophilic amino acid residues within proteins. Unlike traditional covalent warheads that predominantly target cysteine, FSMBA and related sulfonyl fluorides engage residues such as lysine, tyrosine, and histidine, thereby expanding the scope of the "druggable" proteome.[1][2] This guide provides an in-depth exploration of the underlying chemical principles of FSMBA's reactivity, a detailed profile of its interactions with key amino acids, and a practical, step-by-step workflow for its application and validation in a laboratory setting. By synthesizing mechanistic insights with actionable protocols, this document serves as a comprehensive resource for researchers aiming to leverage FSMBA as a covalent probe or as a foundational scaffold for targeted covalent inhibitor design.
Introduction: The Expanding Landscape of Covalent Modifiers
Targeted covalent inhibitors have gained renewed interest in drug discovery due to their potential for enhanced potency, prolonged pharmacodynamic effects, and improved selectivity.[1] Historically, the field has been dominated by electrophiles targeting the thiol side chain of cysteine, a residue prized for its high intrinsic nucleophilicity but limited by its relatively low abundance in protein binding sites.[1][3] This limitation has spurred the development of novel electrophilic "warheads" capable of reacting with other nucleophilic amino acids.
Sulfonyl fluorides (SFs), such as FSMBA, represent a privileged class of covalent modifiers that address this challenge.[2] They possess a finely tuned balance of stability in aqueous environments and reactivity toward specific protein residues, making them ideal for biological applications.[2] By targeting more abundant residues like lysine and tyrosine, they open up new avenues for probing protein function and developing inhibitors against previously intractable targets.[1][4]
The Chemistry of this compound (FSMBA)
FSMBA is a small molecule featuring a benzoic acid core functionalized with a methoxy group and a highly electrophilic fluorosulfonyl group. These features dictate its chemical behavior and utility.
| Property | Value | Source(s) |
| CAS Number | 2488-50-8 | [5] |
| Molecular Formula | C₈H₇FO₅S | [5] |
| Molecular Weight | 234.2 g/mol | [5] |
| Key Reactive Group | Fluorosulfonyl (-SO₂F) | [5][6] |
| Primary Application | Covalent modification, intermediate | [5] |
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The covalent modification by FSMBA proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange, or SuFEx. This reaction has been recognized as a next-generation "click chemistry" transformation due to its efficiency and biocompatibility.[3][7][8] The core of the reaction involves the attack of a nucleophilic amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a highly stable sulfonamide (with lysine) or sulfonate ester (with tyrosine, serine, or threonine) bond.[9]
The stability of the S-F bond makes sulfonyl fluorides resistant to hydrolysis and reduction, a significant advantage over more promiscuous sulfonyl chlorides.[2] This ensures that the reaction is highly specific to the intended biological nucleophiles, minimizing off-target effects.
Caption: General mechanism of Sulfur(VI) Fluoride Exchange (SuFEx).
Reactivity Profile with Amino Acids
The selectivity of FSMBA is not absolute; it can react with several nucleophilic residues, with the specific outcome being highly dependent on the protein's local microenvironment, such as the pKa and accessibility of the target residue.[2]
| Target Residue | Nucleophilic Group | Resulting Covalent Bond | Adduct Stability | Key Insights |
| Lysine (Lys) | ε-amino (-NH₂) | Sulfonamide | High | A primary target. Forms highly stable adducts. The reaction is favored by a lowered pKa of the lysine side chain within a protein binding site.[3][7][9] |
| Tyrosine (Tyr) | Phenolic hydroxyl (-OH) | Sulfonate Ester | High | Another key target. The reactivity is enhanced for the deprotonated tyrosinate anion, often stabilized by nearby basic residues.[3][7][10] |
| Histidine (His) | Imidazole side chain | Sulfonamide | Moderate to High | Reactivity is well-documented, particularly when the imidazole nitrogen is sufficiently nucleophilic.[2][3][11] |
| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | Moderate | A common target for SFs, especially within the active sites of serine proteases and hydrolases.[2][10] |
| Threonine (Thr) | Hydroxyl (-OH) | Sulfonate Ester | Moderate | Reactivity is similar to serine but can be sterically less favorable.[2][4] |
| Cysteine (Cys) | Thiol (-SH) | Thiosulfonate Ester | Low | The resulting adduct with cysteine is often unstable and prone to hydrolysis, making SFs generally unsuitable for sustained Cys targeting.[3][7] |
Experimental Workflow: Covalent Modification and Validation
This section outlines a comprehensive, self-validating workflow for reacting FSMBA with a target protein and confirming the site of modification.
Caption: A two-part workflow for FSMBA-protein conjugation and analysis.
Part A: Experimental Protocol for Covalent Labeling
This protocol provides a general framework for labeling a target protein with FSMBA. Causality: The choice of buffer pH is critical; a slightly alkaline pH (7.5-8.5) can enhance the nucleophilicity of lysine and tyrosine side chains, accelerating the reaction.[12] The reaction is quenched to prevent further, non-specific modification.
-
Protein Preparation:
-
Prepare a solution of the purified target protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 50 mM HEPES or PBS, pH 7.5).
-
Rationale: The buffer should be free of primary amines (like Tris) that could compete with the protein for reaction with FSMBA.
-
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of FSMBA in anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a common solvent for water-insoluble small molecules. Prepare this solution fresh to avoid potential hydrolysis of the reagent.
-
-
Labeling Reaction:
-
Add the FSMBA stock solution to the protein solution to achieve a final FSMBA concentration typically 10- to 100-fold molar excess over the protein. The final DMSO concentration should ideally be kept below 5% (v/v).
-
Rationale: A molar excess of FSMBA drives the reaction to completion. The optimal ratio should be determined empirically to maximize target labeling while minimizing non-specific modifications.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle agitation. A time-course experiment is recommended for optimization.
-
-
Quenching:
-
Terminate the reaction by adding a quenching reagent, such as dithiothreitol (DTT) to a final concentration of 10 mM or Tris buffer to 50 mM.
-
Rationale: An excess of a potent nucleophile will react with and consume any remaining FSMBA, stopping the labeling process.
-
-
Sample Preparation for Analysis:
-
Remove excess FSMBA and quenching reagent by buffer exchange, dialysis, or using a desalting column. The sample is now ready for downstream analysis.
-
Part B: Validation by Mass Spectrometry
Confirmation of covalent modification and identification of the specific amino acid residue(s) involved is most reliably achieved using a "bottom-up" proteomics approach.[13]
-
Sample Preparation:
-
Take the labeled protein sample from Part A. Denature the protein (e.g., with urea or guanidine HCl), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).
-
Rationale: Unfolding the protein is essential for ensuring efficient digestion by proteases.
-
-
Proteolytic Digestion:
-
Digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin.
-
Rationale: Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a size that is ideal for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] The peptides are first separated by reverse-phase chromatography and then introduced into the mass spectrometer.
-
The instrument will measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then select and fragment them to produce tandem mass spectra (MS2 scans).[14][15][16]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the known sequence of the target protein using specialized software (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Crucially, the search must include a variable modification corresponding to the mass of the FSMBA adduct (minus the displaced fluorine atom) on all potential nucleophilic residues (Lys, Tyr, His, Ser, Thr).
-
A successful identification will yield an MS/MS spectrum where the fragment ions unambiguously pinpoint the modified peptide and the specific residue bearing the FSMBA adduct.[13][17]
-
Applications in Drug Discovery and Chemical Biology
The unique reactivity of FSMBA provides a powerful platform for various applications:
-
Targeted Covalent Inhibitors: FSMBA can be incorporated into a ligand that binds non-covalently to a target protein. Proximity-enabled reactivity then allows the sulfonyl fluoride to form a covalent bond with a nearby nucleophilic residue, converting a reversible binder into a potent, irreversible inhibitor.[7][8]
-
Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (like biotin or a fluorophore) to the FSMBA scaffold, researchers can create probes to covalently label active enzymes in complex biological systems, aiding in target identification and validation.[2]
-
Chemoproteomics: FSMBA-based probes can be used to map the "ligandable" proteome, identifying proteins that possess reactive nucleophiles in binding pockets, thereby uncovering new therapeutic targets.[7]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for modern drug discovery and chemical biology. Its ability to covalently target a broad range of amino acid residues via the robust SuFEx reaction provides a critical advantage over traditional cysteine-focused approaches. By understanding the principles of its reactivity and employing rigorous analytical workflows for validation, researchers can effectively harness the power of FSMBA to probe biological systems, validate new drug targets, and design next-generation covalent therapeutics.
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- Protein Purification-Free Method Of Binding Affinity Determin
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solubility of 5-(Fluorosulfonyl)-2-methoxybenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (FSMB). As a key intermediate in the synthesis of fluorinated organic compounds for pharmaceuticals and agrochemicals, understanding its solubility is critical for reaction optimization, purification, and formulation development.[1] This document outlines the theoretical principles governing FSMB's solubility based on its molecular structure and provides detailed, field-proven experimental protocols for its qualitative and quantitative determination in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals to enable efficient and accurate solubility assessment.
Introduction to this compound (FSMB)
This compound (CAS Number: 2488-50-8) is a multifunctional aromatic compound.[2] Its structure, featuring a carboxylic acid, a methoxy group, and a fluorosulfonyl group, makes it a versatile building block in medicinal chemistry and materials science.[1][3] The fluorosulfonyl group, in particular, is a key functional moiety that can readily react to form sulfonamides or sulfonate esters, allowing for the modulation of a molecule's bioavailability and metabolic stability.[1]
The solubility of FSMB in organic solvents is a fundamental physical property that dictates its handling, reaction conditions, and purification strategies. In drug development, solubility directly impacts formulation, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate.[4] This guide provides a framework for predicting and experimentally determining the solubility of FSMB to facilitate its effective use in research and development.
Molecular Structure Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] FSMB's structure contains both polar and non-polar regions, which will influence its interaction with different types of organic solvents.
-
Polar Functional Groups: The carboxylic acid (-COOH), fluorosulfonyl (-SO₂F), and methoxy (-OCH₃) groups are all polar. The carboxylic acid can act as both a hydrogen bond donor and acceptor. The oxygen and fluorine atoms in the other groups can act as hydrogen bond acceptors.
-
Non-Polar Region: The benzene ring provides a non-polar, aromatic backbone.
The presence of these multiple polar functional groups suggests that FSMB will likely exhibit poor solubility in non-polar solvents and better solubility in polar solvents. The interplay between these groups will determine its specific solubility profile.
Theoretical Solubility Profile of FSMB
Based on its molecular structure, we can predict the general solubility behavior of FSMB in different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and other polar groups of FSMB. Therefore, moderate to good solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, which should allow them to effectively solvate FSMB. High solubility is anticipated in solvents like DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large, polar functional groups of FSMB will likely lead to poor solubility in non-polar solvents, as the intermolecular forces between FSMB molecules will be stronger than the forces between FSMB and the solvent.
These predictions provide a starting point for experimental investigation. The following sections detail the protocols to empirically determine the solubility of FSMB.
Experimental Determination of Solubility
Accurate solubility determination is crucial for any further application of FSMB. The following protocols describe methods for both qualitative screening and precise quantitative measurement. The choice of method will depend on the stage of research and the required accuracy.[6]
Safety Precautions
Before beginning any experimental work, it is essential to consult the Safety Data Sheet (SDS) for this compound and all solvents used. FSMB is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated fume hood.[2]
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in a range of solvents and is useful for initial screening.[7][8]
Protocol:
-
Label a series of small, dry test tubes with the names of the selected organic solvents.
-
Add approximately 10-20 mg of FSMB to each test tube.
-
To the first test tube, add the corresponding solvent dropwise, starting with 0.5 mL.
-
Vigorously agitate the mixture for 60 seconds.
-
Observe the solution. If the solid has completely dissolved, the compound is considered "soluble." If the solid remains, it is "insoluble." If some has dissolved, it is "partially soluble."
-
If the compound is insoluble, add another 0.5 mL of the solvent and repeat the agitation and observation. Continue this process up to a total volume of 3 mL.
-
Record your observations in a table similar to Table 1.
-
Repeat for all selected solvents.
Table 1: Qualitative Solubility of FSMB
| Solvent | Classification | Observation (Soluble, Partially Soluble, Insoluble) |
| Methanol | Polar Protic | |
| Ethanol | Polar Protic | |
| Isopropanol | Polar Protic | |
| Water | Polar Protic | |
| Acetone | Polar Aprotic | |
| Acetonitrile | Polar Aprotic | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | |
| Dichloromethane (DCM) | Polar Aprotic | |
| Ethyl Acetate | Polar Aprotic | |
| Toluene | Non-polar | |
| Hexane | Non-polar |
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9] It involves creating a saturated solution and then measuring the concentration of the solute.
Protocol:
-
Add an excess amount of FSMB to a series of vials containing a known volume of each selected solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Analyze the diluted solution using a validated analytical method to determine the concentration of FSMB.
-
Calculate the solubility in mg/mL or mol/L.
-
Record the quantitative results in a table similar to Table 2.
Table 2: Quantitative Solubility of FSMB at 25 °C
| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Acetonitrile | Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||
| Dichloromethane (DCM) | Polar Aprotic | ||
| Toluene | Non-polar | ||
| Hexane | Non-polar |
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and workflow for determining the solubility of FSMB.
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The Strategic Deployment of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid for Next-Generation Covalent Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent inhibitors have undergone a renaissance in drug discovery, offering unparalleled potency and duration of action against challenging therapeutic targets. Within the arsenal of electrophilic warheads, sulfonyl fluorides have emerged as a privileged class due to their unique balance of stability and reactivity, capable of targeting a broader range of nucleophilic amino acid residues beyond cysteine.[1][2] This technical guide provides an in-depth exploration of 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA) as a strategic building block for the development of targeted covalent inhibitors. We will dissect the nuanced reactivity of the aryl sulfonyl fluoride moiety, influenced by its methoxy and carboxylic acid substituents, and provide a framework for its rational incorporation into inhibitor design. This guide will further detail experimental protocols for the synthesis, screening, and biophysical characterization of FSMBA-derived covalent inhibitors, offering field-proven insights to accelerate their development from concept to validated lead.
The Ascendancy of Covalent Inhibition and the Role of Sulfonyl Fluorides
Targeted covalent inhibitors (TCIs) establish a stable, covalent bond with their protein target, leading to prolonged and often irreversible inhibition.[3][4] This modality has proven highly effective for targets where high affinity and extended pharmacodynamics are desirable, and has led to the successful development of drugs targeting kinases and other enzymes.[5]
While traditional covalent inhibitors have often targeted the highly nucleophilic cysteine residue, the relatively low abundance of cysteine in protein binding sites has spurred the development of warheads capable of reacting with other nucleophilic residues.[6] Sulfonyl fluorides (SFs) have risen to this challenge, demonstrating the ability to form covalent bonds with serine, threonine, lysine, tyrosine, and histidine residues.[1][7] This expanded targeting scope significantly broadens the landscape of "druggable" proteins.[6]
The reactivity of the sulfonyl fluoride is critical; it must be sufficiently electrophilic to react with its target residue in a biologically relevant timeframe, yet stable enough to avoid off-target reactions and degradation in the aqueous physiological environment.[8] The chemical nature of the scaffold to which the sulfonyl fluoride is attached plays a crucial role in modulating this reactivity.[9]
This compound (FSMBA): A Privileged Scaffold
FSMBA (Figure 1) is a particularly interesting starting point for covalent inhibitor design due to the interplay of its constituent functional groups.
Figure 1. Chemical Structure of this compound (FSMBA).
-
Molecular Formula: C₈H₇FO₅S
-
Molecular Weight: 234.2 g/mol
-
CAS Number: 2488-50-8[10]
The Sulfonyl Fluoride Warhead: A Tunable Electrophile
The sulfonyl fluoride group is the reactive center of FSMBA, capable of undergoing nucleophilic attack by amino acid side chains. The rate and selectivity of this reaction are influenced by the electronic environment of the aryl ring.
The Influence of Methoxy and Carboxylic Acid Substituents
The methoxy and carboxylic acid groups on the phenyl ring of FSMBA are not mere spectators; they actively modulate the properties of the sulfonyl fluoride warhead and provide handles for further chemical modification.
-
Methoxy Group: The electron-donating nature of the methoxy group can have a stabilizing effect on the sulfonyl fluoride moiety, potentially increasing its half-life in aqueous solutions and reducing non-specific reactivity.[6][7] This enhanced stability is a desirable feature for a covalent warhead, as it allows for more targeted and controlled covalent modification.
-
Carboxylic Acid Group: The carboxylic acid provides a versatile attachment point for linking FSMBA to a targeting scaffold. This can be achieved through standard amide bond formation, allowing for the synthesis of a diverse library of covalent inhibitors. Furthermore, the carboxylate can participate in non-covalent interactions within the target binding pocket, such as hydrogen bonding, which can contribute to the initial binding affinity and proper orientation of the warhead for covalent reaction.
Strategic Design and Synthesis of FSMBA-Derived Covalent Inhibitors
The development of a successful FSMBA-based covalent inhibitor hinges on a design strategy that integrates both non-covalent binding affinity and optimized covalent reactivity.
Design Principles
-
Target Identification and Residue Selection: The first step is to identify a suitable nucleophilic amino acid (Ser, Thr, Lys, Tyr, His) within the binding site of the protein of interest.[1] Structural information from X-ray crystallography or cryo-EM is invaluable for this purpose.
-
Scaffold Selection: A high-affinity "recognition element" or scaffold that directs the inhibitor to the target's binding site is essential. This scaffold should position the FSMBA-derived warhead in close proximity and in the correct orientation to the target nucleophile.
-
Linker Optimization: The linker connecting the recognition scaffold to the FSMBA moiety should be optimized for length and flexibility to ensure optimal presentation of the warhead for covalent bond formation.
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Aryl Sulfonyl Fluorides: Covalent Probes and Versatile Tools in Chemical Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Electrophile
In the intricate landscape of chemical biology and drug discovery, the ability to selectively interact with and modulate the function of proteins is paramount. Covalent chemical probes have emerged as indispensable tools for identifying and validating novel therapeutic targets, offering a means to form stable, long-lasting bonds with proteins of interest.[1][2] Among the diverse array of electrophilic "warheads" utilized for this purpose, aryl sulfonyl fluorides (Ar-SO₂F) have garnered significant attention due to their unique combination of stability and tunable reactivity.[1][3] This guide provides a comprehensive technical overview of the applications of aryl sulfonyl fluorides, from their fundamental chemical properties to their cutting-edge applications in covalent ligand discovery and bioconjugation.
Unlike more promiscuous electrophiles, aryl sulfonyl fluorides exhibit remarkable stability in aqueous environments, a crucial characteristic for biological studies.[1][4] Their reactivity is highly dependent on the specific microenvironment of a protein binding pocket, allowing for the selective targeting of several nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[5][6][7][8][9] This versatility allows for the exploration of a broader range of the proteome compared to probes that exclusively target cysteine, which is a relatively rare amino acid in protein binding sites.[7][8]
This guide will delve into the core principles governing the utility of aryl sulfonyl fluorides, providing not just a description of their applications but also the underlying rationale for their use in experimental design. We will explore their role as covalent probes in chemoproteomic workflows, their application in the revolutionary Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," and their increasing importance in the development of targeted covalent inhibitors.
I. The Chemistry of Aryl Sulfonyl Fluorides: A Balance of Stability and Reactivity
The utility of aryl sulfonyl fluorides in chemical biology stems from the distinct properties of the sulfur-fluorine bond. This bond is remarkably stable to hydrolysis and reduction compared to other sulfonyl halides like sulfonyl chlorides.[10] This stability ensures that the probes remain intact in complex biological systems until they encounter their intended target.
The reactivity of the sulfonyl fluoride group is latent and is "unmasked" within the specific microenvironment of a protein's binding pocket.[7] The mechanism of covalent modification involves a nucleophilic attack on the electrophilic sulfur atom by the side chain of an amino acid residue. This attack leads to the displacement of the fluoride ion and the formation of a highly stable sulfonylated adduct (a sulfonamide or sulfonate ester).[11] The reactivity of the sulfonyl fluoride can be finely tuned by altering the electronic properties of the aryl ring, providing a means to optimize both potency and selectivity.[5]
The selectivity of aryl sulfonyl fluorides for particular amino acid residues is a key advantage. While they can react with several nucleophilic residues, they show a preference for tyrosine, lysine, and serine, expanding the repertoire of targetable sites within the proteome.[3][4][5][6]
Caption: General mechanism of covalent protein modification by an aryl sulfonyl fluoride.
II. Aryl Sulfonyl Fluorides as Covalent Probes in Chemoproteomics
A primary application of aryl sulfonyl fluorides is in the development of chemical probes for activity-based protein profiling (ABPP) and target identification.[2] These probes are typically designed with three key components: a recognition element that directs the probe to a specific protein or family of proteins, the aryl sulfonyl fluoride warhead for covalent modification, and a reporter tag (e.g., an alkyne or azide for click chemistry, or a fluorophore) for detection and enrichment.[7][12]
The general workflow for a chemoproteomic experiment using an aryl sulfonyl fluoride probe involves several key steps:
-
Probe Synthesis: The synthesis of these probes often involves late-stage functionalization to introduce the sulfonyl fluoride moiety and the reporter tag.[12]
-
Labeling: The probe is incubated with a complex biological sample, such as a cell lysate or even live cells, to allow for covalent labeling of its protein targets.
-
Reporter Tag Conjugation: The reporter tag on the labeled proteins is then conjugated to a capture reagent, such as biotin, via a bioorthogonal reaction like copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment and Identification: The biotinylated proteins are enriched using streptavidin beads, separated by SDS-PAGE, and identified by mass spectrometry.
Caption: A typical workflow for a chemoproteomics experiment using an aryl sulfonyl fluoride probe.
Experimental Protocol: Synthesis of a Clickable Aryl Sulfonyl Fluoride Probe
This protocol provides a general methodology for the synthesis of a versatile aryl sulfonyl fluoride probe bearing a terminal alkyne for subsequent click chemistry applications.[12]
Materials:
-
4-ethynylbenzenesulfonyl chloride
-
Potassium fluoride (KF)
-
18-crown-6
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-ethynylbenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove excess KF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-ethynylbenzenesulfonyl fluoride.
III. Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry
The remarkable stability and predictable reactivity of the S(VI)-F bond have led to its central role in a new family of click chemistry reactions termed Sulfur(VI) Fluoride Exchange (SuFEx).[5][13][14][15] Introduced by Sharpless and coworkers, SuFEx chemistry enables the rapid and efficient formation of robust covalent linkages between a sulfonyl fluoride and a nucleophile, typically a deprotonated phenol or an amine.[13][15]
The SuFEx reaction is characterized by its high efficiency, broad functional group tolerance, and the exceptional stability of the resulting products.[5][15] This has made it a powerful tool for bioconjugation, allowing for the site-specific modification of proteins and other biomolecules.[13] For instance, aryl fluorosulfates can be used to selectively label tyrosine residues in peptides and proteins under biocompatible conditions.
Caption: The Sulfur(VI) Fluoride Exchange (SuFEx) click reaction.
IV. Applications in Drug Discovery: Developing Targeted Covalent Inhibitors
The unique properties of aryl sulfonyl fluorides make them highly attractive warheads for the design of targeted covalent inhibitors (TCIs).[2][5][8] By incorporating a sulfonyl fluoride moiety into a ligand that binds non-covalently to a protein target, it is possible to achieve potent and durable inhibition through the formation of a covalent bond with a nearby nucleophilic residue.
This strategy offers several advantages over traditional non-covalent inhibitors, including:
-
Increased Potency and Duration of Action: The formation of a covalent bond can lead to significantly enhanced potency and a longer-lasting therapeutic effect.
-
Improved Selectivity: By targeting a specific nucleophilic residue within the binding site, it is possible to achieve high selectivity for the intended target over other related proteins.
-
Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding site.
The rational design of aryl sulfonyl fluoride-based TCIs is often guided by structural biology, where the three-dimensional structure of the target protein is used to identify suitably positioned nucleophilic residues for covalent modification.[16]
| Inhibitor/Probe | Protein Target | Targeted Residue(s) | Therapeutic Area/Application | Reference |
| FSBA | Kinases, Dehydrogenases | Lys, Tyr | Mapping ATP-binding sites | [17] |
| SF-p1 | DcpS | Tyr | Spinal Muscular Atrophy | [7][9] |
| PSF-1 | 20S Proteasome (β2 subunit) | Ser | Cancer | [16] |
| mSF-SAH | MDM4-p53 Interaction | His/Lys | Cancer | [16] |
V. Conclusion and Future Directions
Aryl sulfonyl fluorides have firmly established themselves as a privileged class of electrophiles in chemical biology and drug discovery. Their unique blend of stability and context-dependent reactivity has enabled the development of powerful chemical probes for target identification and validation. Furthermore, the advent of SuFEx click chemistry has opened up new avenues for bioconjugation and the construction of complex molecular architectures. The growing number of aryl sulfonyl fluoride-based covalent inhibitors entering preclinical and clinical development underscores their therapeutic potential.[8]
Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of aryl sulfonyl fluoride building blocks, the design of probes with improved cell permeability and in vivo stability, and the application of computational methods to guide the rational design of next-generation covalent inhibitors. The continued exploration of the rich chemistry of aryl sulfonyl fluorides promises to yield even more innovative tools and transformative therapies in the years to come.
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An In-depth Technical Guide to SuFEx Chemistry for Protein Labeling
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Click Chemistry Era for Bioconjugation
Since its inception by Nobel laureate K. Barry Sharpless and coworkers in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has rapidly emerged as a powerful new class of click reactions.[1][2][3][4][5][6] It represents a significant advancement in the field of bioconjugation, offering a robust and versatile toolkit for forging stable covalent linkages between molecules.[1][2][3] At its core, SuFEx chemistry leverages the unique reactivity of high-oxidation-state sulfur(VI) fluorides, which exhibit a remarkable balance of stability and controlled reactivity.[7][8] This duality allows for highly specific and efficient labeling of complex biomolecules, particularly proteins, under biocompatible conditions.[8][9][10][11]
This guide provides an in-depth technical overview of SuFEx chemistry for protein labeling, moving beyond a simple recitation of protocols to explain the underlying principles and strategic considerations that inform experimental design. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to successfully implement SuFEx chemistry in your research and development endeavors, from fundamental biological studies to the design of novel therapeutics.
Core Principles of SuFEx Chemistry: Stability Meets Latent Reactivity
The success of SuFEx chemistry lies in the distinct properties of the sulfur(VI)-fluoride (S-F) bond.[7] This bond is exceptionally stable under a wide range of conditions, including exposure to water, oxygen, and even strong acids, and is resistant to oxidation and reduction.[7][8][12] However, this inherent stability can be "unlocked" under specific conditions, allowing the sulfonyl group to react with nucleophiles in a highly selective manner.[7][12] This "latent reactivity" is the cornerstone of SuFEx's utility in biological systems, minimizing off-target reactions and ensuring that the labeling occurs precisely where intended.
The general mechanism of a SuFEx reaction involves the nucleophilic displacement of a fluoride ion from a sulfur(VI) center. This process is often facilitated by a base or a specific catalyst that activates the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack.[7][13]
Key SuFEx Reagents for Protein Labeling
A growing arsenal of SuFEx reagents, or "hubs," is available, each with its own unique reactivity profile and applications.[1][5] For protein labeling, the most prominent hubs are sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F).[7][14]
-
Sulfonyl Fluorides (R-SO₂F): These are among the most widely used SuFEx reagents. The reactivity of the sulfonyl fluoride group can be tuned by the nature of the "R" group. Aryl sulfonyl fluorides are generally more reactive than their alkyl counterparts.[15] Phenylmethanesulfonyl fluoride (PMSF) is a classic example of a serine protease inhibitor that operates via a SuFEx-like mechanism.[7]
-
Aryl Fluorosulfates (Ar-OSO₂F): These are readily synthesized from phenols and sulfuryl fluoride (SO₂F₂) gas.[2][7] Aryl fluorosulfates are particularly valuable for their ability to react with nucleophilic amino acid residues within protein binding pockets.[8]
-
Ethenesulfonyl Fluoride (ESF): ESF (CH₂=CHSO₂F) is a versatile reagent that can participate in Michael additions with a variety of nucleophiles, providing a convenient method for introducing the sulfonyl fluoride moiety into molecules.
-
Thionyl Tetrafluoride (SOF₄) and Iminosulfur Oxydifluorides (R-N=SOF₂): SOF₄ is a multidimensional SuFEx hub that can react with amines to form iminosulfur oxydifluorides.[2][3][9][16][17] These derivatives, in turn, can react with other nucleophiles, enabling the construction of complex molecular architectures.[9][17]
The SuFEx-Protein Reaction: Targeting Nucleophilic Amino Acid Residues
A key advantage of SuFEx chemistry in protein labeling is its ability to target a range of nucleophilic amino acid residues beyond the commonly targeted cysteine.[7][18][19] The specific residue that is modified depends on the local microenvironment within the protein, including the accessibility and pKa of the nucleophilic side chain.[20]
Primary Targets for SuFEx Labeling:
-
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a prime target for SuFEx reagents, particularly aryl fluorosulfates.[7][20][21] The reaction results in the formation of a highly stable sulfonate ester linkage.[7] The reactivity of tyrosine is often enhanced in binding pockets where proximal basic residues can deprotonate the hydroxyl group.[20]
-
Lysine (Lys): The ε-amino group of lysine is another common target for SuFEx chemistry, leading to the formation of a stable sulfonamide bond.[7][20][22][23]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups of serine and threonine can also be modified by SuFEx reagents, especially in the active sites of enzymes like serine proteases.[7][19][20]
-
Histidine (His): The imidazole side chain of histidine can also be targeted by sulfonyl fluorides.[7][18][20]
The context-dependent reactivity of SuFEx probes is a significant advantage, allowing for the selective labeling of functionally important residues within a protein's binding site.[19][20][24]
Experimental Workflow for SuFEx-Mediated Protein Labeling
The following provides a generalized, step-by-step methodology for labeling a target protein with a SuFEx probe. It is crucial to note that optimal conditions will vary depending on the specific protein, the SuFEx reagent, and the desired outcome.
Step-by-Step Protocol
-
Preparation of Protein and SuFEx Reagent:
-
Ensure the protein of interest is purified and in a suitable buffer. Avoid buffers containing primary or secondary amines (e.g., Tris) if they are not intended to be part of the reaction, as they can compete with the protein for the SuFEx reagent. Phosphate-buffered saline (PBS) is often a good starting point.
-
Dissolve the SuFEx reagent in a compatible organic solvent (e.g., DMSO, DMF) to prepare a stock solution.
-
-
The Labeling Reaction:
-
To the protein solution, add the SuFEx reagent stock solution to achieve the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of the SuFEx reagent over the protein.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-24 hours). The optimal time and temperature should be determined empirically.
-
Gentle agitation during incubation can improve reaction efficiency.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule nucleophile (e.g., Tris base, glycine) can be added in large excess to consume any unreacted SuFEx reagent.
-
-
Purification of the Labeled Protein:
-
Remove excess unreacted SuFEx reagent and any byproducts using standard protein purification techniques such as size-exclusion chromatography, dialysis, or spin filtration.
-
-
Analysis and Characterization:
-
Confirm successful labeling and determine the extent of modification using methods such as:
-
SDS-PAGE: A shift in the molecular weight of the labeled protein may be observable.
-
Mass Spectrometry (LC-MS): This is the most definitive method to confirm covalent modification and identify the specific site(s) of labeling.
-
Functional Assays: Assess the impact of labeling on the protein's activity or binding properties.
-
-
Quantitative Data and Reaction Parameters
The efficiency and selectivity of SuFEx labeling are influenced by several factors. The following table summarizes some key parameters and their typical ranges.
| Parameter | Typical Range/Value | Rationale and Considerations |
| pH | 7.0 - 9.0 | The nucleophilicity of amino acid side chains is pH-dependent. A slightly basic pH can facilitate the deprotonation of tyrosine and lysine residues, enhancing their reactivity. |
| Temperature | 4°C - 37°C | Higher temperatures can increase the reaction rate but may also lead to protein denaturation or increased hydrolysis of the SuFEx reagent. |
| Reaction Time | 1 - 24 hours | The optimal time depends on the reactivity of the specific SuFEx reagent and the target protein. Time-course experiments are recommended for optimization. |
| Molar Excess of SuFEx Reagent | 10x - 100x | A molar excess of the labeling reagent drives the reaction to completion. However, very high excesses can increase the risk of non-specific labeling and may require more extensive purification. |
| Catalyst | DBU, BEMP, Tetramethylguanidine | For certain SuFEx reactions, particularly those involving less reactive nucleophiles, a catalyst may be required to activate the S-F bond.[7][24] The choice of catalyst can also influence selectivity. For example, tetramethylguanidine has been shown to selectively deprotonate tyrosine over other nucleophilic residues.[7] |
Applications in Drug Discovery and Chemical Biology
The unique attributes of SuFEx chemistry have led to its rapid adoption in various areas of drug discovery and chemical biology.
-
Covalent Inhibitor Development: SuFEx chemistry is a powerful tool for designing targeted covalent inhibitors that can offer improved potency, selectivity, and duration of action.[12][18][19] By incorporating a sulfonyl fluoride or fluorosulfate "warhead" into a molecule that binds to a specific protein, a covalent bond can be formed with a nearby nucleophilic residue, leading to irreversible inhibition.[19][25]
-
Chemical Probe Development: SuFEx-based probes are invaluable for identifying and validating new drug targets, as well as for mapping the binding sites of small molecules on their protein targets.[19][20]
-
Protein-Protein Interaction Studies: Cross-linking reagents based on SuFEx chemistry can be used to capture and identify protein-protein interactions in their native cellular environment.[20][26]
-
Bioconjugation and Biomaterial Science: The stability and biocompatibility of the linkages formed by SuFEx reactions make them ideal for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), and for modifying biomaterials.[1][5][9][17]
-
Radiolabeling for PET Imaging: SuFEx chemistry has been adapted for the rapid and efficient incorporation of fluorine-18, a positron-emitting isotope, into biomolecules for use in positron emission tomography (PET) imaging.[14][27][28]
Conclusion and Future Outlook
SuFEx chemistry has firmly established itself as a cornerstone of modern bioconjugation. Its unique combination of stability, latent reactivity, and broad targeting scope provides researchers and drug developers with a powerful and versatile tool for protein labeling and modification. As our understanding of the nuances of SuFEx reactivity continues to grow, and as new SuFEx hubs and methodologies are developed, we can expect to see even more innovative applications of this remarkable chemistry in the years to come, further pushing the boundaries of chemical biology and therapeutic design.
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An In-depth Technical Guide to the Safe Handling of 5-(Fluorosulfonyl)-2-methoxybenzoic acid
Introduction: The Role and Significance of 5-(Fluorosulfonyl)-2-methoxybenzoic acid
This compound is an aromatic organic compound featuring a fluorosulfonyl group, a methoxy group, and a carboxylic acid. Its molecular structure makes it a valuable reagent in medicinal chemistry and chemical biology. Specifically, the sulfonyl fluoride moiety acts as a "warhead" in the design of covalent inhibitors and chemical probes.[1]
Unlike more traditional covalent modifiers that often target cysteine residues, sulfonyl fluorides can form stable covalent bonds with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][2] This expanded reactivity profile opens up new avenues for drug development, allowing researchers to target proteins that may lack a suitably positioned cysteine.[2] The stability and reactivity of the sulfonyl fluoride group must be carefully considered to ensure both experimental success and laboratory safety. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties.
Chemical and Physical Properties
A clear understanding of the compound's physical properties is the first step in a robust safety assessment.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Fluorosulfonyl-o-anisic acid |
| CAS Number | 2488-50-8 |
| Molecular Formula | C₈H₇FO₅S |
| Molecular Weight | 234.2 g/mol |
| Appearance | White to off-white solid/powder |
| Storage Temperature | 2-8°C, under inert gas |
(Data sourced from commercial supplier information)[3][4]
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.[5]
Globally Harmonized System (GHS) Classification
The GHS provides a standardized approach to hazard communication.[6][7]
| Pictogram | Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation (Category 1) | H314: Causes severe skin burns and eye damage.[8] | |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[5] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[5] |
Toxicological Information
-
Inhalation : Vapors and dust are corrosive to the respiratory tract and may cause irritation.[5]
-
Skin Contact : Causes severe skin burns.[9] The soapy or slippery feel of bases on the skin can be deceptive, as they are often harder to remove than acids.[9]
-
Eye Contact : Causes serious eye damage.[5] Immediate and thorough rinsing is critical.
-
Ingestion : Harmful if swallowed.[5]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.
-
Eye Contact : Immediately rinse with water for several minutes, removing contact lenses if present and easy to do so.[5] Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is non-negotiable.
Engineering Controls: The Primacy of Ventilation
All handling of this compound, especially in its solid, powdered form, must be conducted in a certified chemical fume hood.[10][11] A chemical fume hood is a primary method of exposure control in a laboratory setting.[10] The face velocity of the fume hood should be between 60 and 110 feet per minute to ensure effective containment.[12]
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and must be worn at all times.
-
Eye Protection : Chemical safety goggles and a face shield are mandatory.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection : A lab coat and closed-toe shoes are required.
Caption: Essential Personal Protective Equipment (PPE) for handling the compound.
Handling Procedures
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.[13] Don all required PPE.
-
Weighing : Conduct all weighing of the solid compound within the fume hood to prevent inhalation of dust particles.
-
Dissolution : When dissolving, add the solid to the solvent slowly.
-
Post-Handling : Thoroughly wash hands and any exposed skin after handling.[14] Clean the work area and any contaminated equipment.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[15][16]
-
Recommended storage is at 2-8°C under an inert atmosphere.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents.[14]
-
Acids should be stored separately from bases.[9]
Reactivity and Stability Profile
Chemical Stability
The compound is stable under recommended storage conditions.[14]
Incompatible Materials
Avoid contact with strong oxidizing agents.[14]
Hazardous Decomposition Products
Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, sulfur oxides, and hydrogen fluoride.[8]
Mechanism of Reactivity: The "Privileged Warhead"
The utility of this compound in drug discovery stems from the reactivity of the sulfonyl fluoride (SF) group. SFs are considered "privileged" covalent warheads because they possess a balance of aqueous stability and reactivity with specific protein residues.[1] The sulfur atom in the S(VI)-F bond is highly electrophilic, making it susceptible to nucleophilic attack by the side chains of amino acids like tyrosine, lysine, serine, and histidine.[1][2] This reaction forms a stable sulfonyl-amino acid adduct, effectively creating a permanent covalent bond between the compound and its target protein.[17]
Caption: Reactivity of the sulfonyl fluoride with nucleophilic amino acids.
Spill and Leak Procedures
In the event of a spill, immediate and correct action is vital.
-
Evacuate : Evacuate all non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[18]
-
Contain : Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[18] Do not use combustible materials like sawdust.
-
Collect : Carefully collect the absorbed material into a suitable, sealed, and properly labeled hazardous waste container.[18]
-
Decontaminate : Clean the spill area thoroughly.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in a sealed, labeled container.[18]
-
Disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and national regulations.[19] Do not mix with other waste.[20]
Application in Covalent Probe Development: A Workflow Example
The unique reactivity of sulfonyl fluorides makes them ideal for "inverse drug discovery" or chemoproteomic approaches to identify new drug targets.[21]
Experimental Workflow: Screening for Protein Targets
This generalized workflow illustrates how this compound could be used as a starting point for developing a chemical probe.
-
Probe Synthesis : Modify the parent compound by attaching a reporter tag (e.g., an alkyne or biotin) to the carboxylic acid group. This allows for later detection and enrichment of proteins that have been covalently labeled.
-
Lysate Incubation : Incubate the synthesized probe with a cell lysate or purified protein mixture. The sulfonyl fluoride will react with accessible nucleophilic residues on proteins.
-
Reporter Tag Conjugation (Click Chemistry) : If an alkyne tag was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a fluorescent dye or biotin molecule.
-
Enrichment/Visualization :
-
Visualization : Use in-gel fluorescence scanning to visualize proteins that have been labeled with the fluorescent probe.
-
Enrichment : If a biotin tag was used, use streptavidin beads to pull down the labeled proteins.
-
-
Protein Identification : Elute the enriched proteins and identify them using mass spectrometry.
Caption: A generalized workflow for identifying protein targets using a covalent probe.
This workflow, when coupled with appropriate controls, provides a trustworthy system for identifying the protein interaction partners of a given covalent compound, a critical step in modern drug development.
References
-
Narayan, A. R., & Cravatt, B. F. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology. [Link]
-
Wressle, A., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed. [Link]
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DENIOS Inc. Corrosive Substances: Handling & Safety in Businesses. DENIOS Inc. [Link]
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Class 8: Corrosive Substances. [Link]
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Lovell, S., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]
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Li, F., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
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Lion Technology. (2019). How DOT and OSHA Regulate Corrosive Materials. Lion Technology Inc. [Link]
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ChemSafetyPro. (2018). GHS Classification Criteria for Skin Corrosion and Irritation. ChemSafetyPro.COM. [Link]
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ESSR. Corrosives Fact Sheet. University of Maryland. [Link]
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MySkinRecipes. This compound. [Link]
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UW Environmental Health & Safety. (2025). Fume Hoods. University of Washington. [Link]
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MySkinRecipes. This compound (Thai). [Link]
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NIH Office of Research Services. Chemical Fume Hoods. National Institutes of Health. [Link]
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Angene Chemical. (2021). Safety Data Sheet. [Link]
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AFG Bioscience LLC. (2016). SAFETY DATA SHEET. [Link]
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The Lab Depot. Laboratory Standards for Fume Hoods and Biosafety Cabinets. The Lab Depot. [Link]
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CDC. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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Organic Syntheses. p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. [Link]
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LookChem. Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. LookChem. [Link]
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Cleveland State University. Standard Operating Procedures For Chemical Fume Hoods. Cleveland State University. [Link]
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Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]
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Methodological & Application
Application Notes and Protocols for Protein Labeling with 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA)
Abstract
This technical guide provides a comprehensive protocol for the covalent labeling of proteins using 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA). FSMBA is an electrophilic probe that leverages the reactivity of the sulfonyl fluoride moiety to form stable, covalent bonds with nucleophilic amino acid residues on a target protein. This document outlines the principles of FSMBA-based protein modification, detailed step-by-step protocols for labeling, purification of the conjugate, and subsequent characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, chemical biology, and proteomics.
Introduction: The Power of Covalent Labeling with Sulfonyl Fluorides
Covalent modification is a powerful strategy for irreversibly attaching probes, tags, or therapeutic payloads to proteins. Unlike non-covalent interactions, covalent bonds offer a stable and permanent linkage, which is crucial for a wide range of applications, from cellular imaging to the development of targeted therapeutics.[1][2]
This compound (FSMBA) belongs to the class of aryl sulfonyl fluorides, which are privileged electrophiles in chemical biology.[3][4] The sulfonyl fluoride group (-SO₂F) is relatively stable in aqueous solutions but can be activated within the microenvironment of a protein's binding pocket to react with proximal nucleophilic amino acid residues.[3][5] This "proximity-enabled" reactivity, a key feature of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for context-dependent and often site-specific protein modification.[6][7]
The primary targets for sulfonyl fluorides on proteins are the side chains of several nucleophilic amino acids, including lysine, tyrosine, serine, threonine, and histidine.[3][5][8] FSMBA forms stable covalent adducts, particularly with the ε-amino group of lysine and the hydroxyl group of tyrosine.[9][10] The methoxy and carboxylic acid groups on the benzoic acid scaffold of FSMBA can be further functionalized to introduce a variety of payloads, such as fluorophores, biotin, or drug molecules.
Mechanism of FSMBA-Mediated Protein Labeling
The covalent labeling of a protein with FSMBA proceeds via a nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide (with lysine) or sulfonyl ester (with tyrosine) bond. The reaction is influenced by the pKa of the target residue and the local pH of the reaction buffer.
Caption: General mechanism of protein labeling by FSMBA.
Materials and Reagents
-
Protein of Interest (POI): Purified to >90% homogeneity.
-
This compound (FSMBA): High purity solid.
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer. The choice of buffer is critical and should be optimized for protein stability and reaction efficiency.
-
Organic Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare the FSMBA stock solution.
-
Quenching Reagent: Dithiothreitol (DTT) or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (e.g., PD-10 desalting columns), dialysis tubing (with appropriate molecular weight cutoff), or an FPLC/HPLC system.
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE system, and mass spectrometer (e.g., ESI-MS or MALDI-TOF).
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Prepare the protein of interest in a suitable reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles that could compete with the protein for reaction with FSMBA.
-
The optimal pH for the reaction is typically between 7.5 and 9.0 to facilitate the deprotonation of lysine and tyrosine residues.
-
-
FSMBA Stock Solution:
-
Prepare a 10-100 mM stock solution of FSMBA in anhydrous DMSO or DMF.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare this solution fresh before each labeling experiment.
-
Protein Labeling with FSMBA
The following protocol is a general starting point. Optimal conditions, such as the molar excess of FSMBA, incubation time, and temperature, should be determined empirically for each specific protein.
-
Reaction Setup:
-
To the protein solution, add the desired molar excess of the FSMBA stock solution. A starting point is a 10- to 100-fold molar excess of FSMBA over the protein.
-
The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 1 to 4 hours with gentle mixing.
-
For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Quenching the Reaction (Optional):
-
To terminate the labeling reaction, a nucleophilic quenching agent such as DTT or β-mercaptoethanol can be added to a final concentration of 10-50 mM.[11]
-
Incubate for an additional 30 minutes at room temperature.
-
Purification of the Labeled Protein
It is crucial to remove the unreacted FSMBA and any reaction byproducts from the labeled protein.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a desalting column (e.g., PD-10) with the desired storage buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the purified, labeled protein.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against the desired storage buffer at 4°C with several buffer changes over 24-48 hours.
-
Characterization of the FSMBA-Labeled Protein
SDS-PAGE Analysis
-
Analyze the purified labeled protein by SDS-PAGE to confirm the integrity of the protein and to check for any significant aggregation or degradation.
-
If FSMBA is conjugated to a fluorophore, the gel can be imaged using a fluorescence scanner to visualize the labeled protein.
Mass Spectrometry
-
Mass spectrometry is the definitive method to confirm covalent modification and to determine the degree of labeling.
-
Analyze the intact labeled protein by ESI-MS or MALDI-TOF to measure the mass shift corresponding to the addition of the FSMBA moiety.
-
To identify the specific site(s) of modification, perform peptide mapping by digesting the labeled protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis.
Critical Parameters and Optimization
The efficiency of FSMBA labeling is influenced by several factors that may require optimization for each specific protein.
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 9.0 | Higher pH increases the nucleophilicity of lysine and tyrosine side chains. |
| Molar Excess of FSMBA | 10:1 to 100:1 | A higher excess drives the reaction to completion but may increase off-target labeling. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may compromise protein stability. |
| Incubation Time | 1 - 24 hours | Longer incubation times can increase labeling efficiency, especially at lower temperatures. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
Workflow Diagram
Caption: Workflow for protein labeling with FSMBA.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH, insufficient molar excess of FSMBA, or short incubation time. | Increase the pH of the reaction buffer, use a higher molar excess of FSMBA, or increase the incubation time/temperature. |
| Buffer contains competing nucleophiles (e.g., Tris). | Use a non-nucleophilic buffer such as PBS, HEPES, or borate. | |
| Protein Precipitation | High concentration of organic solvent, or protein instability at the reaction temperature/pH. | Decrease the percentage of DMSO/DMF in the reaction. Perform the labeling at a lower temperature (4°C). Screen for a more suitable buffer. |
| Non-specific Labeling | High molar excess of FSMBA or prolonged incubation. | Reduce the molar excess of FSMBA and optimize the incubation time. |
Conclusion
This compound is a valuable tool for the covalent modification of proteins. Its ability to react with multiple nucleophilic amino acid residues under mild conditions makes it a versatile reagent for a wide range of applications in chemical biology and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully label their proteins of interest with FSMBA and to characterize the resulting conjugates.
References
- A. Narayanan, L. H. Jones, Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chem. Sci.6, 2650-2659 (2015).
-
ACS Publications, New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]
-
RSC Publishing, Sulfonyl fluorides as privileged warheads in chemical biology. [Link]
-
PubMed Central, Tag-mediated single-step purification and immobilization of recombinant proteins toward protein-engineered advanced materials. [Link]
-
PMC, Emerging Utility of Fluorosulfate Chemical Probes. [Link]
-
NIH, Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. [Link]
-
PMC, The proximity-enabled sulfur fluoride exchange reaction in the protein context. [Link]
-
ResearchGate, Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents | Request PDF. [Link]
-
ChemInform, ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. [Link]
-
PMC, Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. [Link]
-
ACS Publications, New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]
-
PMC, Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. [Link]
-
PMC, Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. [Link]
-
NIH, Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. [Link]
-
RSC Publishing, Sulfonyl fluorides as privileged warheads in chemical biology. [Link]
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- 5. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Peptide Modification with 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA)
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Covalent Peptide Modification with FSMBA
In the landscape of chemical biology and drug discovery, the precise and stable modification of peptides is a cornerstone for developing sophisticated therapeutic agents, diagnostic tools, and research probes. Covalent modification, in particular, offers a robust method to imbue peptides with novel functionalities, enhance their pharmacokinetic properties, or irreversibly bind them to biological targets. Among the arsenal of covalent modifiers, sulfonyl fluorides have emerged as a "privileged" class of electrophilic warheads.[1][2] This is due to their remarkable balance of stability in aqueous environments and potent reactivity towards a range of nucleophilic amino acid residues.[1][2]
5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA) is a prominent member of this class, offering a versatile scaffold for peptide modification. Its unique reactivity profile allows for the covalent targeting of several key amino acid side chains, including the primary amine of lysine and the phenolic hydroxyl group of tyrosine.[3][4][5][6] This application note provides a comprehensive guide to the principles, protocols, and analytical verification of peptide modification using FSMBA, grounded in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[7]
The Underlying Chemistry: Mechanism of FSMBA-Mediated Peptide Modification
The covalent modification of peptides by FSMBA proceeds through a nucleophilic attack on the sulfur atom of the sulfonyl fluoride group by an electron-rich amino acid side chain. This reaction, a cornerstone of SuFEx chemistry, results in the displacement of the fluoride ion and the formation of a highly stable sulfonamide (with lysine) or sulfonate ester (with tyrosine) bond.[7]
The reaction is highly dependent on the nucleophilicity of the target amino acid residue, which is, in turn, influenced by the local microenvironment and the pH of the reaction buffer. For instance, the ε-amino group of a lysine residue needs to be in its deprotonated, nucleophilic state to efficiently attack the sulfonyl fluoride. Conversely, the phenoxide anion of tyrosine is a more potent nucleophile than its protonated form. This pH-dependence is a critical parameter that can be modulated to achieve desired reactivity and selectivity.
Sources
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Application Notes and Protocols: Site-Specific Labeling of Tyrosine Residues using 5-(Fluorosulfonyl)-2-methoxybenzoic acid
Introduction: The Emergence of Sulfonyl Fluorides for Covalent Protein Modification
The targeted, covalent modification of proteins is a cornerstone of chemical biology and drug discovery, enabling the development of sophisticated probes, diagnostics, and therapeutics.[1][2][3] While much of the focus has been on targeting cysteine and lysine residues, the ability to selectively label other amino acids offers a significant expansion of the chemical biologist's toolkit. Tyrosine, with its unique phenolic side chain, represents an attractive target due to its relatively low abundance and frequent presence in protein binding sites and functional hotspots.[1][3]
5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA) is an electrophilic probe that leverages the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to achieve covalent modification of nucleophilic amino acid residues.[4] While sulfonyl fluorides can also react with other nucleophiles such as serine, lysine, and histidine, context-specific conditions and the inherent reactivity of the target residue can be exploited to favor tyrosine labeling.[5][6][7] The reaction proceeds via the nucleophilic attack of the tyrosine phenoxide on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester linkage.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of FSMBA for the site-specific labeling of tyrosine residues in proteins. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss analytical methodologies for the characterization of the resulting modified proteins.
Chemical and Physical Properties of FSMBA
A thorough understanding of the reagent's properties is critical for its effective use and safe handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₅S | [8] |
| Molecular Weight | 234.2 g/mol | [8] |
| CAS Number | 2488-50-8 | [8] |
| Appearance | Off-white to white powder/solid | [4] |
| Storage | 2-8°C, under inert gas | [9] |
Reaction Mechanism and Selectivity
The covalent labeling of tyrosine with FSMBA is a SuFEx reaction, a class of click chemistry reactions known for their high efficiency and specificity under mild, aqueous conditions.
Caption: Mechanism of Tyrosine Labeling with FSMBA.
The selectivity of FSMBA for tyrosine over other nucleophilic residues is highly dependent on the protein's local microenvironment and the reaction conditions. The pKa of the tyrosine phenol is approximately 10, and the reaction is favored at pH values where a significant population of the phenoxide anion exists. While lysine and histidine can also react, their nucleophilicity is also pH-dependent. Careful optimization of the reaction pH can therefore be used to tune the selectivity of the labeling.
Experimental Protocols
The following protocols provide a general framework for the labeling of a target protein with FSMBA. Optimization of these protocols for specific proteins is highly recommended.
Materials and Reagents
-
This compound (FSMBA)
-
Target protein of interest
-
Reaction Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5 (Note: pH may need optimization)
-
Quenching Reagent: e.g., 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes
-
Analytical instruments: Mass spectrometer (e.g., LC-MS), SDS-PAGE equipment
General Protocol for Protein Labeling with FSMBA
This protocol is adapted from established methods for labeling with sulfonyl fluoride probes.
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- 9. This compound [myskinrecipes.com]
Application Notes and Protocols for Lysine Labeling with Aryl Sulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Covalent Targeting of Lysine
In the landscape of chemical biology and drug discovery, the covalent modification of proteins offers a powerful approach to elucidate biological function, develop novel therapeutics, and create sophisticated diagnostic tools. Among the nucleophilic amino acids amenable to such modification, lysine, with its solvent-accessible ε-amino group, presents a compelling target.[1][2] While its high abundance on protein surfaces can lead to challenges in achieving site-selectivity, this characteristic also provides numerous opportunities for conjugation.[3][4]
Aryl sulfonyl fluorides have emerged as a privileged class of electrophilic "warheads" for the covalent modification of proteins.[1][2] These reagents strike a crucial balance between aqueous stability and reactivity, allowing for the selective labeling of not only serine and tyrosine but also lysine residues within the intricate microenvironment of a protein.[1][5] This document provides a comprehensive guide to the principles and practices of lysine labeling using aryl sulfonyl fluorides, with a focus on providing both the "how" and the "why" behind the experimental design. While the specific reagent 5-(Fluorosulfonyl)-2-methoxybenzoic acid was the initial focus, due to the limited specific data on this compound, this guide will focus on the broader, well-documented class of aryl sulfonyl fluorides, using 3-carboxybenzenesulfonyl fluoride as a representative example for protocol development. The principles and methods described herein are broadly applicable to other aryl sulfonyl fluorides.
The Chemistry of Lysine Sulfonylation
The reaction between an aryl sulfonyl fluoride and the ε-amino group of a lysine residue proceeds via a nucleophilic attack of the deprotonated amine on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a highly stable sulfonamide bond and the displacement of a fluoride ion.
Caption: Reaction of an aryl sulfonyl fluoride with a lysine residue.
A critical factor governing this reaction is the pKa of the lysine ε-amino group, which is approximately 10.5.[6] For the nucleophilic attack to occur, the amino group must be in its deprotonated, neutral state (-NH₂). Therefore, the reaction is highly pH-dependent, with optimal rates typically observed in slightly basic conditions (pH 8-9). At physiological pH (~7.4), a smaller fraction of lysine residues will be deprotonated, leading to a slower reaction rate. However, the unique microenvironment of a protein can significantly influence the pKa of individual lysine residues, making some more reactive than others even at neutral pH.[3][4]
Optimizing Labeling Conditions: A Balancing Act
Achieving efficient and selective lysine labeling requires careful optimization of several key parameters. The goal is to maximize the reaction with the target lysine(s) while minimizing off-target modifications and reagent degradation.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 8.0 - 9.0 | Balances the need for deprotonated lysine with the stability of the protein and the aryl sulfonyl fluoride. Higher pH increases the rate of lysine reaction but may also accelerate hydrolysis of the sulfonyl fluoride and potentially denature the protein. |
| Temperature | 4°C - 37°C | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation, while higher temperatures (25-37°C) will increase the reaction rate. The optimal temperature will depend on the stability of the target protein. |
| Reagent:Protein Molar Ratio | 5:1 to 50:1 | A molar excess of the aryl sulfonyl fluoride is typically required to drive the reaction to completion. The optimal ratio should be determined empirically to maximize labeling while minimizing non-specific modifications. |
| Reaction Time | 1 - 24 hours | The required reaction time will depend on the pH, temperature, reagent concentration, and the intrinsic reactivity of the target lysine. Progress should be monitored by a suitable analytical method (e.g., mass spectrometry). |
| Buffer System | Phosphate, HEPES, Bicarbonate | Buffers should be free of primary and secondary amines (e.g., Tris) which can compete with lysine for reaction with the sulfonyl fluoride. |
Experimental Protocol: Labeling a Target Protein with an Aryl Sulfonyl Fluoride
This protocol provides a general workflow for the labeling of a purified protein with a generic aryl sulfonyl fluoride. It is intended as a starting point for optimization.
Caption: Workflow for protein labeling with an aryl sulfonyl fluoride.
Materials:
-
Purified protein of interest in an appropriate amine-free buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.5)
-
Aryl sulfonyl fluoride (e.g., 3-carboxybenzenesulfonyl fluoride)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette (with appropriate molecular weight cutoff)
-
Quenching reagent (optional, e.g., 1 M lysine solution)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aryl sulfonyl fluoride in DMSO (e.g., 10-50 mM). Ensure the reagent is fully dissolved.
-
Determine the concentration of the protein solution using a standard method (e.g., Bradford assay or A280 measurement).
-
-
Labeling Reaction:
-
To the protein solution, add the calculated volume of the aryl sulfonyl fluoride stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a good starting point). The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at 25°C for 4-16 hours with gentle agitation. The optimal time should be determined by monitoring the reaction progress.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted aryl sulfonyl fluoride, a quenching reagent such as an excess of free lysine can be added.
-
-
Removal of Excess Reagent:
-
Remove the unreacted aryl sulfonyl fluoride and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization of the Labeled Protein:
-
Confirm the successful labeling and determine the degree of labeling by mass spectrometry (see below).
-
Analyze the labeled protein by SDS-PAGE to check for purity and potential aggregation.
-
Perform a functional assay to ensure that the labeling has not compromised the protein's activity.
-
Characterization by Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the covalent modification of a protein and for identifying the specific site(s) of labeling.
-
Intact Protein Analysis: The most straightforward method to confirm labeling is to analyze the intact protein by ESI-MS. A successful reaction will result in a mass shift corresponding to the mass of the aryl sulfonyl fluoride minus the mass of hydrogen fluoride (HF). This allows for the determination of the number of labels per protein molecule (degree of labeling).
-
Peptide Mapping: To identify the specific lysine residue(s) that have been modified, a "bottom-up" proteomics approach is employed.
-
The labeled protein is digested with a protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The MS/MS fragmentation spectra of the modified peptides are analyzed to pinpoint the exact location of the modification. The sulfonamide bond is stable under typical collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) conditions. The fragmentation pattern will show a characteristic mass addition to the lysine residue and its corresponding fragment ions.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Reaction pH is too low.- Insufficient molar excess of the labeling reagent.- Reagent has hydrolyzed.- The target lysine is not accessible or is in an unfavorable microenvironment. | - Increase the reaction pH to 8.5-9.0.- Increase the molar excess of the aryl sulfonyl fluoride.- Use a fresh stock solution of the labeling reagent.- Consider partial denaturation of the protein to increase accessibility (use with caution). |
| Non-specific Labeling | - Reaction pH is too high, leading to reactions with other nucleophilic residues (e.g., tyrosine, serine).- High molar excess of the labeling reagent. | - Lower the reaction pH to the lower end of the optimal range (e.g., pH 8.0).- Reduce the molar excess of the labeling reagent. |
| Protein Precipitation | - High concentration of organic solvent (e.g., DMSO).- The labeling reagent or the modification itself induces aggregation. | - Keep the final DMSO concentration below 5%.- Perform the labeling reaction at a lower protein concentration.- Screen different buffer conditions (e.g., additives like arginine or glycerol). |
| Loss of Protein Activity | - The labeled lysine is in or near the active site.- The modification induces a conformational change that affects function. | - If site-selectivity is not critical, the heterogeneous mixture may still contain active protein.- If a specific site is desired, consider protein engineering to introduce a more reactive lysine at a less critical position. |
Conclusion: A Versatile Tool for Covalent Biology
The labeling of lysine residues with aryl sulfonyl fluorides provides a robust and versatile strategy for the covalent modification of proteins. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can generate well-characterized protein conjugates for a wide range of applications in basic research and drug development. The protocols and guidelines presented here serve as a foundation for the successful implementation of this powerful technology.
References
-
Baker, J.R. et al. (2021). Site-selective lysine conjugation methods and applications towards antibody-drug conjugates. Chem. Commun., 57: 10689-10702. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
-
Taunton, J. et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(4), 1496–1501. [Link]
-
Jones, L. H. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Angewandte Chemie International Edition, 59(51), 23116-23122. [Link]
-
Craven, G. B., & Taunton, J. (2023). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
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- 3. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Mass Spectrometry Analysis of FSMBA-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the mass spectrometry analysis of peptides labeled with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FSMBA), also known as Marfey's Reagent. While traditionally used for chiral amino acid analysis, FSMBA offers a robust method for derivatizing peptides to enhance their detection and characterization by mass spectrometry. This document outlines the core principles of FSMBA labeling, provides step-by-step protocols for peptide derivatization and subsequent LC-MS/MS analysis, and offers insights into data interpretation. The methodologies described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
Introduction: The Utility of FSMBA Labeling in Peptide Analysis
In the realm of proteomics and peptide-based drug development, accurate and sensitive characterization of peptides is paramount. Chemical derivatization is a powerful strategy to improve the analytical properties of peptides for mass spectrometry. FSMBA is a valuable reagent that covalently attaches a 2,4-dinitrophenyl (DNP) group to primary amines.[1][2][3] This labeling offers several advantages for peptide analysis:
-
Enhanced Ionization Efficiency: The DNP group can improve the ionization efficiency of peptides in electrospray ionization (ESI), leading to increased signal intensity in the mass spectrometer.
-
Predictable Fragmentation: The presence of the FSMBA label introduces a consistent and predictable fragmentation pattern during tandem mass spectrometry (MS/MS), which can aid in peptide identification and sequencing.
-
UV-Active Chromophore: The DNP group is a strong chromophore, absorbing UV light at approximately 340 nm.[3][4] This property allows for the detection and quantification of labeled peptides using UV-based detectors in liquid chromatography systems, complementing mass spectrometric analysis.
-
Chiral Resolution: While not the primary focus of this guide, the inherent chirality of the L-alanine amide in FSMBA allows for the separation of D- and L-amino acid-containing peptides, which is crucial in assessing racemization during peptide synthesis or in biological samples.[1][2][5]
This guide will focus on the broader application of FSMBA for enhancing the mass spectrometric analysis of peptides, providing researchers with a reliable tool for their studies.
The Chemistry of FSMBA Labeling
FSMBA reacts with primary amines, specifically the N-terminal α-amino group of a peptide and the ε-amino group of lysine residues, via a nucleophilic aromatic substitution reaction.[6] The reaction proceeds under mild alkaline conditions, where the deprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbon atom of the fluorodinitrophenyl group and displacing the fluoride ion.
The reaction is typically carried out at a slightly elevated temperature to ensure completion.[3] It is crucial to control the pH of the reaction, as a pH that is too high can lead to hydrolysis of the reagent, while a pH that is too low will result in protonated amines that are not nucleophilic.
Experimental Protocols
Materials and Reagents
-
FSMBA (Marfey's Reagent)
-
Peptide sample
-
Sodium bicarbonate buffer (1 M, pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Formic acid (FA)
-
Microcentrifuge tubes
-
Heating block or water bath
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
Protocol: FSMBA Labeling of Peptides
This protocol is a starting point and may require optimization depending on the specific peptide and sample matrix.
-
Peptide Sample Preparation:
-
Dissolve the peptide sample in a suitable buffer (e.g., 50 mM triethylammonium bicarbonate, TEAB) to a final concentration of 1-10 mg/mL. The buffer should be free of primary amines.
-
-
FSMBA Solution Preparation:
-
Prepare a 1% (w/v) solution of FSMBA in acetone or acetonitrile. This solution should be prepared fresh before each use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 20 µL of the peptide solution with 40 µL of 1 M sodium bicarbonate buffer (pH 9.0).
-
Add 80 µL of the 1% FSMBA solution to the peptide mixture. The molar excess of FSMBA to amine groups should be at least 2-fold. For complex mixtures, a higher excess may be required.
-
Vortex the mixture gently.
-
Incubate the reaction at 40-60°C for 1-2 hours in a heating block or water bath.
-
-
Quenching the Reaction:
-
After incubation, quench the reaction by adding 20 µL of 1 M HCl or 10 µL of 2 M acetic acid to neutralize the excess bicarbonate. This will stop the reaction and prevent further derivatization.
-
-
Sample Cleanup:
-
The labeled peptide sample must be purified to remove excess FSMBA and salts prior to mass spectrometry analysis. Solid-phase extraction (SPE) using a C18 cartridge is a common and effective method.
-
Condition the C18 SPE cartridge with 1 mL of acetonitrile, followed by 1 mL of 0.1% TFA in water.
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and excess reagent.
-
Elute the labeled peptides with 500 µL of 50-70% acetonitrile in 0.1% TFA.
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
Protocol: LC-MS/MS Analysis of FSMBA-Labeled Peptides
The following are general guidelines for setting up an LC-MS/MS method for the analysis of FSMBA-labeled peptides. Specific parameters will need to be optimized for the instrument being used.
| Parameter | Recommendation | Rationale |
| LC Column | C18 reversed-phase column (e.g., 1.7-3.5 µm particle size) | Provides good retention and separation of derivatized peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard mobile phase for peptide separations. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase chromatography. |
| Gradient | 5-40% B over 30-60 minutes | A typical starting gradient; should be optimized for the complexity of the sample. |
| Flow Rate | 200-400 nL/min (nano-LC) or 200-400 µL/min (analytical scale) | Dependent on the LC system and column dimensions. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily form positive ions. |
| MS1 Scan Range | 350-1500 m/z | A broad range to capture the precursor ions of most FSMBA-labeled peptides. |
| MS/MS Fragmentation | Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) | Effective methods for peptide fragmentation.[7][8][9] |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) | DDA is suitable for discovery, while DIA can provide more comprehensive quantitative data.[10] |
Data Analysis and Interpretation
Identifying FSMBA-Labeled Peptides
The mass of the FSMBA label (after reaction with an amine) is 253.05 Da (C10H9N3O5). When searching MS/MS data, this mass modification needs to be specified for the N-terminus and lysine residues.
Table 1: Mass Modifications for FSMBA Labeling
| Modification | Amino Acid | Monoisotopic Mass Shift (Da) |
| FSMBA | N-terminus | +253.0539 |
| FSMBA | Lysine (K) | +253.0539 |
Database search algorithms such as Mascot, Sequest, or MaxQuant can be configured to include these variable modifications. Manual inspection of MS/MS spectra can also confirm the presence of the label. The fragmentation of FSMBA-labeled peptides will produce characteristic b- and y-ions, as well as a prominent fragment ion corresponding to the FSMBA moiety itself.
Quantitative Analysis
FSMBA labeling can be used for relative quantification of peptides between different samples. For accurate quantification, stable isotope-labeled internal standards can be employed.[11][12] The peak areas of the extracted ion chromatograms (XICs) for the FSMBA-labeled peptides can be used to determine their relative abundance.
Table 2: Example Quantitative Data Summary
| Peptide Sequence | Modification Site | Precursor m/z | Sample A Peak Area | Sample B Peak Area | Fold Change (B/A) |
| Y-G-G-F-L | N-terminus | 822.34 | 1.2 x 10^7 | 2.5 x 10^7 | 2.08 |
| V-K-A-G-F | Lysine | 908.45 | 5.6 x 10^6 | 1.5 x 10^6 | 0.27 |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer | Verify the pH of the sodium bicarbonate buffer is ~9.0. |
| Insufficient FSMBA reagent | Increase the molar excess of FSMBA. | |
| Inactive FSMBA reagent | Prepare fresh FSMBA solution. | |
| Poor MS Signal | Incomplete removal of salts or excess reagent | Optimize the SPE cleanup protocol. |
| Low peptide concentration | Concentrate the sample before labeling. | |
| Multiple Peaks for a Single Peptide | Incomplete labeling | Increase incubation time or temperature. |
| Di-substitution on Lys or Tyr | Use a slight excess of FSMBA to favor mono-substitution. |
Conclusion
FSMBA labeling is a versatile and robust technique for the derivatization of peptides for mass spectrometry analysis. By enhancing ionization and providing predictable fragmentation, FSMBA can significantly improve the detection and characterization of peptides in a variety of research and development settings. The protocols and guidelines presented in this application note provide a solid foundation for implementing this valuable tool in your laboratory.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247. [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148-3161. [Link]
- Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg research communications, 49(6), 591-596.
-
Fujii, K., et al. (1997). A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: elucidation of limitations of Marfey's method and of its separation mechanism. Analytical chemistry, 69(24), 5146-5151. [Link]
-
Kochhar, S., & Christen, P. (1989). Amino acid analysis by precolumn derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). Analytical biochemistry, 178(1), 17-21. [Link]
-
Goodlett, D. R. (2001). Peptide sequencing by tandem mass spectrometry. Journal of mass spectrometry, 36(7), 701-717. [Link]
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Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]
-
Jackson, G. E., & Young, N. M. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical biochemistry, 162(1), 251-256. [Link]
-
Anapharm Bioanalytics. (2023, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons. (A foundational textbook, specific URL not applicable).
-
Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification [Video]. YouTube. [Link]
-
Padula, M. (2016, July 24). De novo peptide sequencing from mass spectrometry data [Video]. YouTube. [Link]
- Hermanson, G. T. (2013). Bioconjugate techniques. Academic press. (A foundational textbook, specific URL not applicable).
-
Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484-494. [Link]
-
Chait, B. T. (2006). Mass spectrometry: a cornerstone in the study of proteins. Nature structural & molecular biology, 13(3), 190-192. [Link]
-
Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]
-
Wu, C. C., & Yates, J. R. (2003). The application of mass spectrometry to membrane proteomics. Nature biotechnology, 21(3), 262-267. [Link]
-
Zhang, H., et al. (2001). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature biotechnology, 19(6), 525-530. [Link]
-
Gevaert, K., & Vandekerckhove, J. (2000). Protein identification methods in proteomics. Electrophoresis, 21(6), 1145-1154. [Link]
-
Mann, M., Hendrickson, R. C., & Pandey, A. (2001). Analysis of proteins and proteomes by mass spectrometry. Annual review of biochemistry, 70(1), 437-473. [Link]
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699-711. [Link]
- Wu, S. L., & Hancock, W. S. (2012). A practical guide to the analysis of proteins and peptides by mass spectrometry. CRC press. (A foundational textbook, specific URL not applicable).
-
Wu, Z., & Chen, X. (2000). Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping. Analytical biochemistry, 284(1), 139-147. [Link]
-
Shimadzu. (n.d.). MS Solutions #10: Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum. [Link]
-
Dvořáková, E., et al. (2020). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. ChemRxiv. [Link]
-
Allen, M. H., et al. (2014). Analysis of isotopic labeling in peptide fragments by tandem mass spectrometry. PloS one, 9(3), e91537. [Link]
-
Searle, B. C. (2010). DIAmeter: matching peptides to data-independent acquisition mass spectrometry data. Bioinformatics, 26(18), i477-i484. [Link]
-
Dieterich, D. C., et al. (2007). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current protocols in cell biology, Chapter 7, Unit-7.11. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of organic chemistry, 75(16), 5470-5477. [Link]
-
Allen, M. H., et al. (2014). Analysis of isotopic labeling in peptide fragments by tandem mass spectrometry. PLOS ONE, 9(3), e91537. [Link]
-
Allen, M. H., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLOS ONE, 9(3), e91537. [Link]
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synthesis of 5-(Fluorosulfonyl)-2-methoxybenzoic acid derivatives
Application Note & Protocol
Strategic Synthesis of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid and Its Amide Derivatives for Covalent Probe Development
Abstract
This guide provides a comprehensive protocol for the synthesis of this compound, a key building block in the development of covalent chemical probes and targeted drug candidates. We detail a robust and high-yielding method for the conversion of the corresponding sulfonyl chloride to the sulfonyl fluoride via a mild halogen exchange reaction. The rationale behind the selection of sulfonyl fluorides as privileged electrophilic "warheads" is discussed, highlighting their unique reactivity profile with non-cysteine amino acid residues. Furthermore, a general protocol for the subsequent derivatization of the synthesized acid into amide libraries is presented, offering a clear pathway for researchers in drug discovery and chemical biology to generate novel covalent modifiers.
Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery
The paradigm of irreversible covalent inhibition has seen a resurgence in modern drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. While traditional covalent drugs have primarily targeted the nucleophilic cysteine residue, there is a growing need to expand the repertoire of covalent warheads to engage other amino acid residues.[1]
Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles precisely for this purpose.[2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a finely tuned balance of aqueous stability and reactivity, allowing them to selectively form stable covalent bonds with the side chains of serine, threonine, tyrosine, lysine, and histidine residues within a protein's binding site.[1][2][3] This unique reactivity profile, often harnessed through a concept known as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, opens up vast new regions of the proteome for covalent targeting.[3][4]
The this compound scaffold is a particularly valuable starting point. The methoxybenzoic acid moiety is a common feature in pharmacologically active molecules, providing a vector for further chemical elaboration, while the fluorosulfonyl group serves as the covalent anchor. This application note provides a field-proven, step-by-step protocol for the synthesis of this key intermediate and its subsequent conversion into functional derivatives.
Mechanistic Rationale and Strategic Considerations
Halogen Exchange: From Sulfonyl Chloride to Sulfonyl Fluoride
The most direct and efficient route to aryl sulfonyl fluorides is the nucleophilic substitution of the chloride in an aryl sulfonyl chloride precursor. The precursor, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is commercially available.[5]
Causality of Reagent Selection:
-
Fluoride Source: Potassium fluoride (KF) is selected as the fluoride source. It is an inexpensive, stable, and easy-to-handle salt. While other reagents like KHF₂ can be used, KF in a biphasic system provides excellent yields under mild conditions.[6][7]
-
Solvent System: A biphasic mixture of acetone and water is employed.[7][8] The acetone solubilizes the organic starting material (sulfonyl chloride), while the water solubilizes the potassium fluoride. This biphasic environment facilitates the interfacial reaction, driving the halogen exchange efficiently while minimizing potential hydrolysis of the sulfonyl chloride. The reaction proceeds smoothly at room temperature, avoiding harsh conditions that could lead to decomposition of the benzoic acid moiety.
Reactivity of the Sulfonyl Fluoride Warhead
The S(VI)-F bond is remarkably stable under general physiological conditions, yet it can be "activated" by the specific microenvironment of a protein binding pocket.[4] Nucleophilic amino acid side chains, such as the hydroxyl of tyrosine or the epsilon-amino group of lysine, can attack the electrophilic sulfur atom, displacing the fluoride ion and forming a highly stable sulfonamide or sulfonate ester linkage.[3][9] This reaction is generally irreversible, leading to permanent modification of the target protein.
Detailed Synthesis Protocol: this compound
This protocol describes the conversion of 5-(chlorosulfonyl)-2-methoxybenzoic acid to this compound.
Materials and Equipment
| Reagents & Materials | Equipment |
| 5-(chlorosulfonyl)-2-methoxybenzoic acid | Magnetic stirrer with hotplate |
| Potassium Fluoride (KF), spray-dried | Round-bottom flasks (50 mL, 100 mL) |
| Acetone, ACS grade | Reflux condenser |
| Deionized Water | Separatory funnel (250 mL) |
| Dichloromethane (DCM), ACS grade | Rotary evaporator |
| Hydrochloric Acid (HCl), 2M solution | pH paper or meter |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glass funnel and filter paper |
| Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(chlorosulfonyl)-2-methoxybenzoic acid (1.0 eq) in acetone (approx. 10 mL per gram of starting material).
-
Addition of Fluoride Source: In a separate beaker, prepare a solution of potassium fluoride (KF) (3.0 eq) in deionized water (approx. 5 mL per gram of KF).
-
Initiation of Reaction: Add the aqueous KF solution to the stirring acetone solution of the sulfonyl chloride at room temperature. The mixture will become biphasic.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the acetone from the reaction mixture using a rotary evaporator.
-
Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly acidify the solution to a pH of ~2 by adding 2M HCl. A white precipitate of the product, this compound, should form.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Work-up - Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.
Safety Precautions
-
Sulfonyl halides are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Hydrochloric acid is corrosive. Handle with care.
Characterization and Expected Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₇FO₅S[11] |
| Molecular Weight | 234.2 g/mol [11] |
| Appearance | White to off-white crystalline powder |
| CAS Number | 2488-50-8[11] |
| ¹H NMR | Expect characteristic aromatic proton signals and a singlet for the methoxy group. |
| ¹⁹F NMR | Expect a singlet in the typical range for aryl sulfonyl fluorides. |
| Mass Spectrometry | Expect to observe the molecular ion peak corresponding to the product mass. |
Application in Derivative Synthesis: A General Workflow
The synthesized this compound is a versatile intermediate for creating libraries of covalent probes. The carboxylic acid can be readily converted to an amide by coupling it with a primary or secondary amine.
Figure 1: General workflow for the synthesis of this compound and its subsequent conversion to amide derivatives for use as covalent probes.
General Protocol for Amide Coupling:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform a standard aqueous work-up and purify the final amide derivative using column chromatography or recrystallization.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound, a critical building block for modern chemical biology and drug discovery. By leveraging a mild and efficient halogen exchange reaction, this valuable intermediate can be produced in high yield. The strategic importance of the sulfonyl fluoride moiety as a covalent warhead capable of targeting non-cysteine residues has been highlighted. The outlined workflow for subsequent derivatization empowers researchers to rapidly generate libraries of novel covalent modifiers for the exploration and validation of new therapeutic targets.
References
- Narayan, A., & Anslyn, E. V. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- Matalone, M. M., & Post, J. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- Smith, A. B., et al. (2022).
- Zhang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Parker, C. G., et al. (n.d.). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Semantic Scholar.
- (n.d.).
- Bare, G. A. L. (2023).
- Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PubMed Central.
- Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry.
- Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PubMed Central.
- (n.d.). This compound. MySkinRecipes.
- (n.d.). 5-(chlorosulfonyl)-2-methoxybenzoic acid AldrichCPR. Sigma-Aldrich.
- (n.d.). 5-(chlorosulfonyl)-2-methoxybenzoic acid | CAS 51904-91-7. SCBT.
- (n.d.). 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007. PubChem.
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- 11. This compound [myskinrecipes.com]
Application Notes & Protocols: Developing Chemical Probes from 5-(Fluorosulfonyl)-2-methoxybenzoic acid
Introduction: The Power of Covalent Probes and the Rise of Sulfonyl Fluorides
In the landscape of chemical biology and drug discovery, chemical probes are indispensable tools for elucidating protein function, identifying novel drug targets, and validating therapeutic hypotheses.[1] Among the various classes of probes, those that form a stable, covalent bond with their protein target offer distinct advantages, including prolonged target engagement, suitability for rigorous biochemical assays, and the ability to overcome high target turnover.[2]
Historically, the development of covalent probes has focused heavily on cysteine-reactive electrophiles. However, the recognition that many compelling protein targets lack a suitably positioned cysteine has driven the exploration of alternative "warheads."[3] Enter the sulfonyl fluorides (SFs), a class of electrophiles with a unique and highly advantageous reactivity profile.[4] SFs exhibit remarkable stability in aqueous environments, yet can be "activated" by the specific microenvironment of a protein binding pocket to react with a range of nucleophilic amino acid residues, including lysine, tyrosine, and histidine, in addition to serine and threonine.[3][4][5] This "context-dependent" reactivity allows for the development of highly selective probes that can access a broader swath of the proteome.[5][6]
At the heart of this expanding chemical toolbox is the concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry.[7][8][9] SuFEx reactions are characterized by their efficiency, high yield, and compatibility with biological systems, making them ideal for bioconjugation and the modular synthesis of complex probes.[7][8][10][11]
This guide focuses on a particularly versatile SuFEx hub: 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA) .[12][13] FSMBA serves as an excellent scaffold for probe development, featuring:
-
The Fluorosulfonyl "Warhead": The reactive group responsible for covalent bond formation.
-
A Carboxylic Acid "Handle": A versatile functional group that allows for the straightforward attachment of targeting ligands, reporter tags (like fluorophores or biotin), or bioorthogonal handles (like alkynes or azides) via standard amide bond formation.
These application notes will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to design, synthesize, and apply FSMBA-derived chemical probes for target identification and validation.
The Chemistry of FSMBA Probes: Mechanism of Action
The utility of the fluorosulfonyl group lies in its finely tuned electrophilicity. While stable in the aqueous environment of a cell, its sulfur(VI) center becomes susceptible to nucleophilic attack when held in close proximity to an amino acid side chain within a protein's binding pocket. This reaction is highly dependent on the local protein environment, which can activate the sulfonyl fluoride and/or the amino acid nucleophile.[6][14]
The primary targets for sulfonyl fluoride probes are nucleophilic amino acid residues. Unlike electrophiles such as acrylamides, which predominantly target cysteine, sulfonyl fluorides can form stable covalent adducts with a wider array of residues.[3]
Table 1: Reactivity of Sulfonyl Fluorides with Protein Nucleophiles
| Amino Acid Residue | Nucleophilic Group | Adduct Stability | Typical Reactivity Context |
| Lysine | ε-amino group | Stable | Frequently targeted; reactivity enhanced by binding pocket interactions.[3][15][16] |
| Tyrosine | Phenolic hydroxyl | Stable | A common target, forming a stable sulfonate ester.[3][14][17] |
| Serine/Threonine | Aliphatic hydroxyl | Stable | Often targeted in enzyme active sites (e.g., serine proteases). |
| Histidine | Imidazole ring | Stable | Can be targeted, as demonstrated with probes for proteins like cereblon.[18] |
| Cysteine | Thiol group | Unstable | The resulting thio-sulfonate ester is often unstable and not suitable for sustained inhibition.[3] |
This expanded targeting scope significantly broadens the horizons for covalent ligand discovery, enabling the pursuit of proteins previously considered "undruggable."[19]
Figure 1: General mechanism of an FSMBA-derived chemical probe.
Part 1: Probe Synthesis
A key advantage of the FSMBA scaffold is the modularity it imparts to probe synthesis.[11][20] A targeting ligand of interest can be readily coupled to the carboxylic acid of FSMBA using standard peptide coupling reagents. For subsequent downstream applications, a reporter tag or bioorthogonal handle is typically appended to the targeting ligand or a bifunctional linker. The following protocol outlines a general approach for synthesizing an alkyne-functionalized FSMBA probe for use in Activity-Based Protein Profiling (ABPP).
Protocol 1: Synthesis of an Alkyne-Functionalized FSMBA Probe
This protocol describes the coupling of FSMBA to an amine-containing targeting ligand which has been pre-functionalized with a terminal alkyne for subsequent click chemistry.
Materials:
-
This compound (FSMBA)
-
Amine-functionalized targeting ligand with a terminal alkyne (Ligand-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ligand-NH2 (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the amine and neutralize the HCl generated during the reaction, driving the coupling forward.
-
Pre-activation of FSMBA: In a separate flask, dissolve FSMBA (1.2 eq) and PyBOP (1.2 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature. This pre-activation step forms the reactive ester of FSMBA. Causality Note: PyBOP is a highly efficient coupling reagent that minimizes side reactions and racemization, ensuring a clean conversion to the desired amide product.
-
Coupling Reaction: Add the activated FSMBA solution dropwise to the solution containing the ligand and DIPEA.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted FSMBA), and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using reverse-phase HPLC to obtain the final FSMBA-alkyne probe.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H/¹⁹F NMR spectroscopy. Store the final probe at -20°C or -80°C as a stock solution in DMSO.
Part 2: Application in Activity-Based Protein Profiling (ABPP)
Once synthesized, the FSMBA-alkyne probe can be used in ABPP workflows to identify its protein targets in complex biological systems like cell lysates or live cells.[5][19][21] The general workflow involves three main stages: labeling, reporter tag conjugation (via click chemistry), and analysis.[15][22]
Figure 2: A typical chemoproteomic workflow using an FSMBA-alkyne probe.
Protocol 2: Protein Labeling in Cell Lysate
Materials:
-
Prepared cell lysate in a suitable buffer (e.g., PBS) without high concentrations of nucleophiles.
-
FSMBA-alkyne probe stock solution (e.g., 10 mM in DMSO).
-
DMSO (for vehicle control).
-
Protein concentration assay kit (e.g., BCA).
Procedure:
-
Normalize Protein Concentration: Determine the protein concentration of the cell lysate and adjust to a final concentration of 1-2 mg/mL with lysis buffer.
-
Probe Labeling:
-
To 100 µL of the normalized lysate, add 1 µL of the 10 mM FSMBA-alkyne probe stock solution (final concentration 100 µM).
-
For a vehicle control, add 1 µL of DMSO to a separate 100 µL aliquot of lysate.
-
(Self-Validating Step) For a competition control, pre-incubate a third aliquot of lysate with a 100-fold excess (e.g., 10 mM) of the non-probe parent inhibitor for 30 minutes before adding the FSMBA-alkyne probe. This control is crucial to ensure that probe labeling is specific to the intended binding site.[22]
-
-
Incubation: Incubate all samples for 1 hour at 37°C with gentle agitation.
-
Proceed to Click Chemistry: The labeled lysates are now ready for conjugation to a reporter tag.
Protocol 3: Target Visualization by In-Gel Fluorescence
This protocol uses copper-catalyzed alkyne-azide cycloaddition (CuAAC) to attach a fluorescent dye for visualization on an SDS-PAGE gel.[23][24]
Materials:
-
Labeled lysate from Protocol 2.
-
Azide-fluorophore (e.g., Azide-TAMRA, Azide-Cy5).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution.
-
Copper(II) sulfate (CuSO4) solution.
-
SDS-PAGE loading buffer.
-
SDS-PAGE gel system.
Procedure:
-
Prepare Click-Chemistry Cocktail (for one 100 µL reaction):
-
Note: Prepare fresh and add in the specified order.
-
1 µL of 10 mM Azide-fluorophore stock (final concentration 100 µM).
-
1 µL of 50 mM TCEP stock (final concentration 500 µM). Causality Note: TCEP is a reducing agent that converts Cu(II) to the catalytically active Cu(I) species.
-
3 µL of 1.7 mM TBTA in DMSO/t-butanol (final concentration ~50 µM). Causality Note: TBTA is a ligand that stabilizes the Cu(I) oxidation state and protects proteins from oxidative damage.
-
1 µL of 50 mM CuSO4 stock (final concentration 500 µM).
-
Vortex briefly.
-
-
Click Reaction: Add 6 µL of the prepared cocktail to each 100 µL sample of labeled lysate.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Sample Preparation for Gel: Add 25 µL of 4x SDS-PAGE loading buffer to each sample. Crucially, do not boil the samples , as this can quench the fluorescence of some dyes and degrade proteins.[27][28] Heat at 70°C for 5-10 minutes if necessary.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Imaging: After electrophoresis, carefully remove the gel and visualize it directly on a fluorescence imager using the appropriate excitation and emission wavelengths for the chosen fluorophore.[25][27] Labeled proteins will appear as fluorescent bands. The competition lane should show a significant reduction in band intensity for specific targets, confirming on-target engagement.
Protocol 4: Target Identification by Mass Spectrometry
For unbiased, proteome-wide identification of probe targets, a biotin tag is conjugated to the probe-labeled proteins, enabling their enrichment and subsequent analysis by LC-MS/MS.[2][22][29]
Materials:
-
Labeled lysate from Protocol 2.
-
Azide-functionalized biotin (e.g., Azide-PEG3-Biotin).
-
Click chemistry reagents (as in Protocol 3).
-
Streptavidin-coated magnetic or agarose beads.
-
Wash buffers (e.g., 1% SDS in PBS, 1 M NaCl, PBS).
-
Urea solution (e.g., 8 M).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system.
Procedure:
-
Biotin Conjugation: Perform the click chemistry reaction as described in Protocol 3, substituting the azide-fluorophore with azide-biotin.
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin beads to the biotinylated lysate.
-
Incubate for 1-2 hours at room temperature with rotation to allow for binding.
-
Pellet the beads using a magnet or centrifugation.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series is: 1% SDS in PBS, 8 M urea, and finally PBS.
-
-
On-Bead Digestion:
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea).
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate free cysteines by adding IAA and incubating in the dark.
-
Dilute the urea to <2 M and add trypsin to digest the captured proteins overnight.
-
-
Mass Spectrometry:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls are identified as high-confidence targets.[30][31]
Conclusion
This compound is a powerful and versatile building block for the creation of bespoke chemical probes. Its unique combination of a tunable, multi-residue-targeting sulfonyl fluoride warhead and a synthetically tractable carboxylic acid handle makes it an invaluable asset for chemical biologists and drug discovery scientists. By leveraging the principles of SuFEx click chemistry and established ABPP workflows, FSMBA-derived probes can illuminate complex biology, validate new drug targets, and accelerate the development of novel covalent therapeutics. The protocols outlined in this guide provide a robust framework for researchers to begin exploring the vast potential of this privileged scaffold.
References
- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins.
- Chemoselective Tyrosine Bioconjugation Through Sulf
- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )
- Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling.Benchchem.
- Chemoproteomic methods for covalent drug discovery.PubMed Central.
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification.Journal of the American Chemical Society.
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
- SuFEx as a new generation of click chemistry: synthesis and development of linkers.RSC Publishing.
- SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.RSC Publishing.
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification.
- Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins.
- Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting.
- Bioorthogonal Reactions in Activity-Based Protein Profiling.PubMed Central.
- In-Gel Fluorescence to Monitor Protein Labeling.Bio-protocol.
- In-gel Fluorescence.Azure Biosystems.
- Detection of ABP binding sites and competitive ABPP.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.RSC Publishing.
- Sulfur fluoride exchange.PubMed Central.
- Advanced Activity-Based Protein Profiling Application Str
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.Sigma-Aldrich.
- Synthesis and characterization of 5'-p-fluorosulfonylbenzoyl-2' (or 3')-(biotinyl)adenosine as an activity-based probe for protein kinases.PubMed.
- Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.Jena Bioscience.
- This compound.MySkinRecipes.
- Protein Gel Detection and Imaging : Methods and Protocols.University of New South Wales.
- In-gel GFP fluorescence with SDS-PAGE protocol?
- This compound.MySkinRecipes (Thai).
- Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes.Frontiers.
- Chemical probes and drug leads from advances in synthetic planning and methodology.PubMed Central.
- Synthesis and Application of Activity-Based Probes for Proteases.PubMed.
- Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes.PubMed.
- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
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Application Note: Comprehensive Characterization of FSMBA-Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and therapeutic protein development, the precise and stable linkage of molecules to proteins is paramount. FSMBA (4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid N-succinimidyl ester) is a heterobifunctional crosslinker that plays a critical role in this field. It is instrumental in creating stable covalent bonds between proteins and other molecules, such as drugs, probes, or other proteins. This is particularly relevant in the development of antibody-drug conjugates (ADCs), where the linker's integrity is crucial for the therapeutic's efficacy and safety.[1][2][] The FSMBA linker contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues) and a maleimide group that selectively reacts with sulfhydryl (thiol) groups (from cysteine residues).[4]
This application note provides a comprehensive guide to the formation and, critically, the detailed characterization of FSMBA-protein adducts. Understanding the nature of these adducts—including the site of conjugation, the stoichiometry of the linkage, and the stability of the resulting conjugate—is essential for developing robust and reliable bioconjugates. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the application of advanced analytical techniques, primarily mass spectrometry, for thorough characterization.
The Chemistry of FSMBA Conjugation
The conjugation process with FSMBA is a two-step reaction. First, the NHS ester of FSMBA reacts with primary amine groups on the protein surface, forming a stable amide bond. This step is typically performed in a slightly alkaline buffer (pH 7.2-8.5). The second step involves the reaction of the maleimide group with a free sulfhydryl group on a second protein or molecule. This Michael addition reaction is highly specific for thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[5][6]
A critical consideration in maleimide chemistry is the potential for hydrolysis of the maleimide ring, which can compete with the desired thiol conjugation.[7][8] Furthermore, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation. However, subsequent hydrolysis of the thiosuccinimide ring can lead to a more stable, ring-opened structure, effectively preventing this reversal.[9][10] Some next-generation maleimides are even engineered to promote this stabilizing hydrolysis.
Formation of FSMBA-Protein Adducts: A Step-by-Step Protocol
This protocol outlines the general procedure for conjugating a thiol-containing molecule to a protein using the FSMBA crosslinker. Optimization will be required for specific proteins and payloads.
Materials and Reagents
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, HEPES), free of primary amines (like Tris) or thiols.
-
FSMBA crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-containing molecule (e.g., drug, peptide)
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching reagent (e.g., Tris, glycine, or L-cysteine)
-
Desalting columns or dialysis equipment
-
Reaction buffers:
-
Amine Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Thiol Reaction Buffer: PBS, pH 6.5-7.5, with EDTA (1-5 mM) to prevent disulfide bond formation.
-
Protocol
-
Protein Preparation :
-
FSMBA Activation of Protein :
-
Immediately before use, prepare a stock solution of FSMBA in anhydrous DMF or DMSO (e.g., 10-20 mM).[5]
-
Add a 5- to 20-fold molar excess of the FSMBA solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.
-
-
Removal of Excess FSMBA :
-
Immediately after the incubation, remove excess, unreacted FSMBA using a desalting column or dialysis against the Thiol Reaction Buffer. This step is crucial to prevent the NHS ester from reacting with the thiol-containing molecule.
-
-
Preparation of Thiol-Containing Molecule :
-
Conjugation of Thiol-Containing Molecule to Activated Protein :
-
Add the thiol-containing molecule to the FSMBA-activated protein solution. A molar excess of the thiol-containing molecule is typically used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[11]
-
-
Quenching the Reaction :
-
Add a quenching reagent to cap any unreacted maleimide groups. L-cysteine or 2-mercaptoethanol can be added to a final concentration of 1-10 mM.
-
-
Purification of the Conjugate :
-
Purify the FSMBA-protein adduct from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or other suitable chromatographic techniques.
-
Characterization of FSMBA-Protein Adducts
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the bioconjugate. A multi-pronged approach employing several analytical techniques is highly recommended.
Workflow for Characterization
Sources
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- 4. documents.thermofisher.com [documents.thermofisher.com]
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- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield FSMBA Protein Conjugation
Welcome to the technical support center for FSMBA (N-succinimidyl 4-formyl-2-methoxybenzoate) protein conjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this two-step conjugation process. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer validated protocols to enhance the success of your conjugation experiments.
Understanding the FSMBA Conjugation Workflow
FSMBA is a heterobifunctional crosslinker used to conjugate biomolecules. The process involves two distinct chemical reactions:
-
NHS Ester Acylation: The N-hydroxysuccinimide (NHS) ester end of FSMBA reacts with primary amines (e.g., the ε-amine of lysine residues) on the protein surface to form a stable amide bond. This reaction introduces a benzaldehyde group onto the protein.
-
Hydrazone Ligation: The newly introduced benzaldehyde group then reacts with a hydrazide-modified molecule (e.g., a drug, toxin, or reporter molecule) to form a stable hydrazone bond.
Successful conjugation hinges on the efficiency of both steps. Low final yield is a common issue that can arise from suboptimal conditions in either reaction. This guide will walk you through a systematic approach to troubleshooting.
FSMBA Protein Conjugation: A Two-Step Process
Caption: The FSMBA conjugation workflow, from initial protein modification to final conjugate formation.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific issues you might encounter during your FSMBA conjugation experiments, starting with the most common problem: low yield of the final conjugate.
Question 1: My final conjugation yield is very low. How can I identify the source of the problem and improve my results?
Low yield in a two-step process can be due to inefficiencies in the first step (protein modification), the second step (payload conjugation), or both. A logical troubleshooting approach involves systematically evaluating each stage.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for low yield FSMBA protein conjugation.
Step-by-Step Guide to Problem Identification:
-
Assess the Efficiency of Step 1 (Protein Modification): Before proceeding to the second step, it is crucial to confirm that you have successfully introduced benzaldehyde groups onto your protein. You can quantify the degree of modification using methods like a 2-Hydrazino-2,4-dinitrophenylhydrazine (DNPH) assay, which reacts with aldehydes to produce a colored product that can be measured spectrophotometrically. Mass spectrometry can also be used to determine the increase in molecular weight corresponding to the addition of the FSMBA linker.[1][2][3][4]
-
Isolate the Problematic Step:
-
If modification is low: The issue lies within the NHS ester acylation step. Proceed to Question 2 for detailed troubleshooting of this reaction.
-
If modification is successful but the final yield is still low: The problem is likely in the hydrazone ligation step. Refer to Question 3 for guidance on optimizing this reaction.
-
Question 2: I've determined that my protein is not being efficiently modified with the FSMBA linker. What are the common causes and solutions?
Inefficient NHS ester acylation is often related to buffer composition, pH, reagent quality, or protein-specific factors.
Common Causes and Solutions for Low Modification Efficiency
| Potential Cause | Explanation | Recommended Solution |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein's lysine residues for reaction with the NHS ester, significantly reducing modification efficiency.[5] | Use an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[5][6][7] |
| Incorrect Reaction pH | The acylation reaction is highly pH-dependent. At low pH, primary amines are protonated and non-nucleophilic. At very high pH, the NHS ester undergoes rapid hydrolysis, inactivating it before it can react with the protein. The optimal pH for NHS ester reactions is between 8.3 and 8.5.[6][7] | Prepare your protein in a buffer at pH 8.3-8.5. A 0.1 M sodium bicarbonate solution is a common and effective choice.[6][7] |
| Hydrolyzed FSMBA Reagent | NHS esters are moisture-sensitive and can hydrolyze over time, especially with improper storage.[5] Hydrolyzed FSMBA will not react with the protein. | Store FSMBA desiccated at -20°C.[5] Always allow the vial to warm to room temperature before opening to prevent condensation.[5] Prepare the FSMBA solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[6][8] |
| Insufficient Molar Excess of FSMBA | A sufficient molar excess of the FSMBA linker is needed to drive the reaction to the desired level of modification. | Start with a 5- to 20-fold molar excess of FSMBA over the protein. This may need to be optimized depending on the number of accessible lysines and the desired degree of labeling. |
| Protein Purity and Concentration | Impurities in the antibody solution, such as other proteins (e.g., BSA), can compete for the labeling reagent.[9] Low protein concentration (<2 mg/mL) can decrease conjugation efficiency.[10] | Ensure the protein is highly pure (>95%).[9] If necessary, perform a buffer exchange and concentration step to meet the recommended concentration. |
Protocol: Verifying FSMBA Reagent Activity
You can perform a simple test to check if your FSMBA (NHS ester) is active before using it in your conjugation reaction.[5]
Materials:
-
FSMBA reagent
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
0.5 N NaOH
-
Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of FSMBA in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO and then add to the buffer.[5]
-
Prepare a control tube with the same buffer (and DMSO if used).[5]
-
Immediately measure the absorbance of the FSMBA solution at 260 nm, using the control to zero the spectrophotometer.[5]
-
To 1 mL of the FSMBA solution, add 100 µL of 0.5 N NaOH to force hydrolysis of the NHS ester.[5]
-
Vortex for 30 seconds and immediately (within 1 minute) measure the absorbance at 260 nm again.[5]
Interpretation:
-
Active FSMBA: The absorbance after adding NaOH will be significantly higher than the initial reading. This is due to the release of the N-hydroxysuccinimide group upon hydrolysis.
-
Inactive (Hydrolyzed) FSMBA: There will be little to no increase in absorbance after adding NaOH, as the reagent was already hydrolyzed.[5] Discard and use a fresh vial of the reagent.
Question 3: My protein is well-modified with benzaldehyde groups, but the final conjugation with my hydrazide payload is inefficient. What should I do?
Challenges in the hydrazone ligation step are typically related to pH, catalysis, and the stability of the resulting bond.
Common Causes and Solutions for Low Hydrazone Ligation Efficiency
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH for Hydrazone Formation | Hydrazone formation is acid-catalyzed. The reaction is reversible, and the stability of the hydrazone bond is pH-dependent.[11][12] The optimal pH for this reaction is typically between 4.5 and 5.5. | After the FSMBA modification and removal of excess linker, perform a buffer exchange of your modified protein into an acidic buffer, such as 100 mM sodium acetate, pH 5.0. |
| Slow Reaction Kinetics | While the reaction is generally efficient at the correct pH, it can be slow.[13] | The addition of a nucleophilic catalyst, such as aniline, can significantly accelerate the rate of hydrazone formation.[14] Use a final concentration of 10-20 mM aniline in your reaction mixture. Arginine has also been shown to catalyze this reaction and can help prevent protein aggregation.[14] |
| Reversibility of the Hydrazone Bond | The hydrazone bond can be susceptible to hydrolysis, especially at low pH.[11][12] This can lead to a loss of conjugated payload over time. | While the reaction is performed at acidic pH, ensure that for storage and downstream applications, the final conjugate is buffer-exchanged into a buffer with a more neutral pH (e.g., PBS, pH 7.4) to enhance the long-term stability of the linkage. |
Protocol: Hydrazone Ligation with Aniline Catalysis
Materials:
-
Benzaldehyde-modified protein in a suitable buffer (e.g., 100 mM Sodium Acetate, pH 5.0)
-
Hydrazide-modified payload (dissolved in a compatible solvent)
-
Aniline solution (e.g., 1 M stock in DMSO)
Procedure:
-
Ensure your modified protein is in the correct acidic buffer (pH 4.5-5.5).
-
Add the hydrazide-modified payload to the protein solution. A 10- to 50-fold molar excess of the payload over the number of introduced aldehyde groups is a good starting point.
-
Add aniline to the reaction mixture to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The optimal time may need to be determined empirically.
-
After the reaction is complete, purify the final conjugate to remove excess payload and aniline. Size exclusion chromatography (SEC) is a commonly used method for this purpose.[]
Question 4: I'm observing protein precipitation during my conjugation reaction. What causes this and how can I prevent it?
Protein precipitation can occur during either the modification or the conjugation step and is often a sign of protein instability under the reaction conditions.[16]
Troubleshooting Protein Precipitation
| Observation Point | Potential Cause | Recommended Solution |
| During FSMBA Addition (Step 1) | The organic solvent (DMSO/DMF) used to dissolve the FSMBA may be causing the protein to precipitate if added too quickly or in too high a volume. | Add the FSMBA solution dropwise to the protein solution while gently stirring. Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume. |
| During pH Adjustment | Shifting the pH to 8.3-8.5 for the NHS ester reaction or to 4.5-5.5 for the hydrazone ligation might bring the protein close to its isoelectric point (pI), where it is least soluble. | If precipitation is pH-dependent, consider performing the reaction at a slightly different pH where the protein is more stable, although this may require longer reaction times. Alternatively, include stabilizing additives in your buffer. |
| After Payload Conjugation | If the payload being conjugated is hydrophobic, the resulting conjugate may be less soluble than the native protein, leading to aggregation and precipitation.[16] | Include stabilizing agents in the buffer, such as arginine (50-100 mM), glycerol (5-10%), or sucrose.[14][16] These can help to increase protein solubility. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[16] |
Table: Common Stabilizing Additives to Prevent Protein Precipitation [16]
| Additive | Recommended Concentration | Mechanism of Action |
| Arginine | 50 - 500 mM | Suppresses protein aggregation and increases solubility. |
| Glycerol | 5 - 20% (v/v) | Acts as a co-solvent, stabilizing the protein's native conformation. |
| Sucrose | 0.25 - 1 M | Excluded from the protein surface, promoting a more compact and stable state. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Can prevent hydrophobic interactions that lead to aggregation. |
Question 5: How do I accurately determine the Drug-to-Antibody Ratio (DAR) of my final conjugate?
Determining the DAR is a critical quality control step. Several analytical techniques can be employed.
-
UV-Vis Spectroscopy: This is a straightforward method if the drug and the protein have distinct absorbance maxima.[17] By measuring the absorbance at 280 nm (for the protein) and at the drug's λmax, you can calculate the concentrations of both and determine their molar ratio.[10] A correction factor is needed to account for the drug's absorbance at 280 nm.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the protein, HIC can resolve species with different numbers of drugs attached (e.g., DAR=0, DAR=2, DAR=4, etc.), allowing for quantification of each species.[18]
-
Mass Spectrometry (MS): Both intact mass analysis and peptide mapping approaches can provide detailed information about the DAR and the distribution of conjugation sites.[18][19]
References
- Vertex AI Search. (2026). Troubleshooting Low Yields in Recombinant Antibody Expression Systems.
- Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution.
- PacBio. (2018). Guide - Low Yield Troubleshooting.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- YouTube. (2021). Troubleshooting troublesome recombinant protein expression....
- Benchchem. (2025).
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- YouTube. (2024).
-
G Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). The Chemistry Behind ADCs.
-
Chemical Reviews. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]
- Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- PubMed. (n.d.).
- PubMed. (2009).
- ResearchGate. (2016).
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- MDPI. (n.d.).
- Waters. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems.
- Society for Redox Biology and Medicine. (n.d.).
- National Institutes of Health. (n.d.). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery.
- National Institutes of Health. (n.d.).
- Abzena. (2024).
- ResearchGate. (2018). How do I avoid precipitation of the protein after affinity column?.
- New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9237).
- ACS Publications. (2023).
- National Institutes of Health. (n.d.). Label-Free Quantitation of Protein Modifications by Pseudo Selected Reaction Monitoring with Internal Reference Peptides.
- YouTube. (2024).
- Royal Society of Chemistry. (n.d.). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents.
- ResearchGate. (2025).
- Cell Signaling Technology. (n.d.).
- National Institutes of Health. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms.
- Synapse. (2025).
- BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC)
- YouTube. (2022).
- PharmiWeb.com. (2023).
- Drug Discovery World. (2025).
- ChemRxiv. (n.d.).
- MDPI. (n.d.).
- BOC Sciences. (n.d.). How ADC Linkers Work: Controlling Stability & Drug Release.
- Protein Metrics. (2023).
- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.). Antibody Drug Conjugate (ADC)
Sources
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- 2. sfrbm.org [sfrbm.org]
- 3. Label-Free Quantitation of Protein Modifications by Pseudo Selected Reaction Monitoring with Internal Reference Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.proteinmetrics.com [support.proteinmetrics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. lumiprobe.com [lumiprobe.com]
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- 8. glenresearch.com [glenresearch.com]
- 9. Antibody Conjugation Troubleshooting [bio-techne.com]
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- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing pH for Sulfonyl Fluoride Protein Labeling
Welcome to the technical support center for sulfonyl fluoride-based protein labeling. This guide is designed for researchers, scientists, and drug development professionals who are utilizing sulfonyl fluoride (SF) probes for covalent protein modification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the critical parameters that govern the success of your experiments. The most pivotal of these is, arguably, the reaction pH.
This document will serve as a comprehensive resource, moving from the fundamental principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to practical, field-tested troubleshooting advice to ensure you achieve robust and specific labeling of your protein of interest.
Core Principles: The Central Role of pH in Sulfonyl Fluoride Chemistry
Sulfonyl fluorides are powerful electrophilic "warheads" used to form stable, covalent bonds with nucleophilic amino acid residues on a protein's surface.[1][2][3] The success of this labeling reaction hinges on a delicate balance between two competing processes, both of which are profoundly influenced by pH:
-
Nucleophilic Attack by Amino Acid Residues: The desired reaction, where a deprotonated, nucleophilic side chain of an amino acid (e.g., Lysine, Tyrosine, Serine, Histidine) attacks the electrophilic sulfur atom of the sulfonyl fluoride.[1][4]
-
Hydrolysis of the Sulfonyl Fluoride: An undesired side-reaction where hydroxide ions (OH⁻) in the aqueous buffer attack and hydrolyze the sulfonyl fluoride, rendering it inactive.[4][5]
The optimal pH for your experiment is the one that maximizes the rate of the desired labeling reaction while minimizing the rate of hydrolysis. This "sweet spot" is highly dependent on the target amino acid and the intrinsic stability of your specific sulfonyl fluoride probe.
The pH-Reactivity Relationship
The nucleophilicity of amino acid side chains is directly tied to their protonation state, which is governed by their pKa and the surrounding solution pH.
-
Tyrosine (pKa ~10.5): The phenolate anion (deprotonated form) is a potent nucleophile. Labeling efficiency increases significantly at pH values approaching and exceeding its pKa. However, for practical purposes, mildly basic conditions (pH 7.8–8.5) are often optimal to achieve sufficient deprotonation without excessively accelerating hydrolysis.[6][7][8][9]
-
Lysine (pKa ~10.5): The uncharged epsilon-amino group (ε-NH₂) is the reactive species. Similar to tyrosine, reactivity increases with pH.[2] Labeling is typically most effective in the pH 8.0–9.0 range.
-
Serine/Threonine (pKa > 13): These residues are generally poor nucleophiles at physiological pH. Labeling often requires a highly activated residue, such as the catalytic serine in the active site of a protease.[1] For general surface labeling, they are not primary targets under typical conditions.
-
Histidine (pKa ~6.0): The imidazole side chain can be a target. The optimal pH can be closer to neutral, with one study noting modification switching from tyrosine at pH 8.0 to histidine at pH 6.0.[3]
The interplay between pH, amino acid reactivity, and probe hydrolysis is the central challenge you will navigate.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of common problems encountered in the lab. Each problem is followed by a diagnosis of potential causes related to pH and a set of actionable solutions.
Q1: I am seeing very low or no labeling of my target protein.
Potential Causes & Solutions:
-
Suboptimal pH for Target Residue: The reaction pH may be too low to sufficiently deprotonate your target amino acid side chain, rendering it non-nucleophilic.
-
Solution: Increase the pH of your reaction buffer. If you are targeting a lysine or tyrosine, incrementally increase the pH from 7.4 towards 8.0, 8.5, or even 9.0. Monitor both labeling efficiency and protein stability at each step. A pH titration experiment is highly recommended (see Protocol 1).
-
-
Rapid Hydrolysis of the SF Probe: The reaction pH may be too high, or your SF probe may be inherently unstable in aqueous buffer, causing it to hydrolyze before it can react with your protein. Phenylmethylsulfonyl fluoride (PMSF), for example, has a half-life of only about 35 minutes at pH 8.0.[1]
-
Solution 1: If possible, lower the pH slightly to find a better balance between reactivity and stability.
-
Solution 2: Decrease the reaction temperature (e.g., from room temperature to 4°C) to slow the rate of hydrolysis. This will also slow the labeling reaction, so you may need to increase the incubation time.
-
Solution 3: Consider using a more stable sulfonyl fluoride analog. The stability of aryl sulfonyl fluorides can be tuned with different substitutions.[10]
-
-
Incompatible Buffer Components: Your buffer may contain nucleophilic species that are competing with your protein for the SF probe.
Q2: The labeling is not specific. I'm seeing multiple bands on my gel or multiple modified sites by mass spectrometry.
Potential Causes & Solutions:
-
pH is Too High, Activating Multiple Residue Types: A very high pH (e.g., >9.0) can deprotonate and activate multiple types of nucleophilic residues (lysines, tyrosines, etc.) across the protein surface, leading to promiscuous labeling.
-
Excessive Reagent Concentration: Using a large molar excess of the sulfonyl fluoride probe can drive reactions with less reactive, off-target sites.
-
Solution: Perform a concentration titration of your SF probe. Start with a lower molar excess (e.g., 5- to 10-fold) and increase only as needed to achieve sufficient on-target labeling.
-
-
Long Incubation Time: Extended reaction times can allow the probe to react with secondary, less reactive sites.
-
Solution: Optimize the incubation time. Run a time-course experiment (e.g., 30 min, 1h, 2h, 4h) at your chosen pH and concentration to find the point where on-target labeling is maximized before significant off-target labeling occurs.
-
Q3: My protein is precipitating or losing activity during the labeling reaction.
Potential Causes & Solutions:
-
pH is Outside the Protein's Stability Range: Many proteins are only stable within a narrow pH range. Pushing the pH too high (or too low) can cause denaturation and aggregation.
-
Solution: First, determine the stability of your protein across a range of pH values (e.g., pH 6.5 to 9.5) in the absence of the labeling reagent. This will define the experimental window you can work within. If your protein is unstable at the optimal pH for labeling, you may be forced to work at a suboptimal pH and compensate by increasing the reagent concentration or incubation time.
-
-
Covalent Modification is Disrupting Protein Structure/Function: The covalent attachment of the probe itself may be causing the instability, particularly if it modifies a residue critical for folding or activity.
-
Solution: This is a more challenging issue. If the problem persists even after optimizing pH, concentration, and time, you may need to consider engineering the protein (e.g., mutating the problematic residue) or redesigning the sulfonyl fluoride probe.
-
Data Summary & Key Parameters
For quick reference, the following table summarizes the key pH considerations for labeling different amino acid residues.
| Target Residue | Typical pKa | Reactive Form | Recommended Starting pH Range | Key Considerations |
| Tyrosine | ~10.5 | Phenolate (Ar-O⁻) | 7.8 - 8.5 | Highly pH-dependent; reactivity increases sharply as pH approaches pKa.[6][7][8] |
| Lysine | ~10.5 | Amine (R-NH₂) | 8.0 - 9.0 | Requires deprotonation of the ε-amino group.[2] |
| Histidine | ~6.0 | Imidazole | 6.0 - 7.5 | Can be reactive near neutral pH; less commonly targeted than Tyr/Lys.[3] |
| Serine | > 13 | Alkoxide (R-O⁻) | 7.0 - 8.0 | Generally requires activation within an enzyme active site.[1] |
| Cysteine | ~8.5 | Thiolate (R-S⁻) | 7.0 - 8.0 | Reacts readily, but the resulting thiosulfonate adduct can be unstable.[4] |
Experimental Protocols & Workflows
Protocol 1: pH Titration to Determine Optimal Labeling Conditions
This experiment is crucial for any new protein-probe pair to empirically determine the optimal pH for efficient and specific labeling.
Materials:
-
Purified protein of interest
-
Sulfonyl fluoride (SF) probe stock solution (e.g., 10-100 mM in anhydrous DMSO or ACN)
-
A series of non-nucleophilic buffers (e.g., 100 mM sodium phosphate) adjusted to a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE or LC-MS equipment for analysis
Procedure:
-
Setup: Prepare a series of microcentrifuge tubes, one for each pH value to be tested.
-
Protein Aliquoting: In each tube, add your protein to a final concentration of 1-5 mg/mL in the corresponding pH buffer. Include a "no probe" control for each pH.
-
Initiate Reaction: Add the SF probe stock solution to each tube (except controls) to a final molar excess of 10- to 20-fold. Ensure the final concentration of the organic solvent is low (<5%) to avoid protein denaturation.
-
Incubation: Incubate all tubes at a constant temperature (e.g., room temperature or 37°C) for a fixed time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted SF probe.
-
Analysis: Analyze the samples by SDS-PAGE (looking for a band shift) or intact protein LC-MS (to determine the degree of labeling).
-
Interpretation: Identify the pH that provides the highest degree of labeling with the minimal amount of side products or protein degradation.
Visualizing the pH Optimization Workflow
Caption: Workflow for empirical determination of optimal labeling pH.
Frequently Asked Questions (FAQs)
Q: What is the ideal buffer to use for sulfonyl fluoride labeling? A: The best choice is a non-nucleophilic buffer system. Phosphate-buffered saline (PBS) at the desired pH is the most common and highly recommended starting point.[11] HEPES is also a suitable alternative. Crucially, avoid buffers containing primary or secondary amines, such as Tris or glycine, as they will compete for reaction with your probe. [11][12]
Q: How does temperature affect the pH optimization? A: Temperature influences the rates of both the labeling reaction and the hydrolysis side reaction. Lowering the temperature will slow both processes. This can be advantageous if your probe is hydrolyzing too quickly at room temperature. However, you will likely need to increase the incubation time to achieve the desired level of labeling. The pKa of your buffer can also be temperature-dependent, so always adjust the pH of your buffer at the temperature you plan to run the reaction.
Q: Can I use sulfonyl fluorides to label intracellular proteins in live cells? A: Yes, SF probes can be cell-permeable and have been used for intracellular labeling and chemoproteomic workflows.[4][10] The intracellular pH is typically well-regulated around 7.2-7.4. At this pH, labeling may be slower than in optimized in vitro conditions. Therefore, probes with a good balance of stability and reactivity are required for successful live-cell experiments.
Q: My sulfonyl fluoride is not very soluble in aqueous buffer. What should I do? A: Sulfonyl fluoride probes are often dissolved in an organic solvent like DMSO or acetonitrile (ACN) to create a concentrated stock solution. When adding this stock to your aqueous reaction buffer, ensure the final percentage of the organic solvent is low (typically <5%) to prevent it from affecting your protein's structure and stability. If solubility remains an issue, you may need to explore structurally related analogs of your probe with improved solubility characteristics.
Mechanistic Visualization
The following diagram illustrates the central concept of pH optimization: balancing the desired reaction against the undesired hydrolysis.
Caption: The dual effect of increasing pH on sulfonyl fluoride reactions.
References
- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.).
- Technical Support Center: Troubleshooting 2-Phenoxyethane-1-sulfonyl Fluoride Labeling Efficiency. (n.d.). Benchchem.
- Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. (2024). MDPI.
- The proximity-enabled sulfur fluoride exchange reaction in the protein context. (2023). Chemical Science (RSC Publishing). DOI:10.1039/D3SC01921G.
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PMC.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.
- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. (n.d.). PMC - NIH.
- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. (2025). Chemical Science (RSC Publishing). DOI:10.1039/D5SC06993A.
- Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. (2023).
- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. (n.d.). PMC - PubMed Central.
- A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides. (n.d.). Benchchem.
- Optimizing Phenyl fluorosulfate reaction conditions for protein labeling. (n.d.). Benchchem.
- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF 4 )‐Derived Connective Hubs for Bioconjugation to DNA and Proteins (Angew. Chem. Int. Ed. 24/2019). (2019). Zendy.
- Application Notes and Protocols for Site-Specific Protein Labeling with Sulfamoyl Fluorides. (n.d.). Benchchem.
- Proximity-Enabled Sulfur Fluoride Exchange Reaction in Protein Context. (2023).
- Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents | Request PDF. (2025).
- SuFEx-enabled high-throughput medicinal chemistry. (n.d.). PMC - NIH.
- (PDF) Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. (2025).
- Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. (2025). ChemRxiv | Cambridge Open Engage.
- Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Str
- Hydrolysis of Sulfuryl Fluoride. (n.d.). ElectronicsAndBooks.
- Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. (n.d.). PMC - PubMed Central.
- Possible transition structures for the hydrolysis of 1. (n.d.).
- ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2025). ChemInform.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC - NIH.
- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (n.d.). Stanford Medicine.
- Synthesis of amino acid and peptidic sulfonyl fluorides. (a) Reaction... (n.d.). ResearchGate. 2_8. Sulfur fluoride exchange. (2023). PMC - PubMed Central.
- Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023). CCS Chemistry - Chinese Chemical Society.
- Synthetic Routes to Arylsulfonyl Fluorides. (n.d.). MDPI.
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PMC - NIH.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 8. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMB)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMB). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and use of FSMB, with a specific focus on mitigating unwanted side reactions in common buffer systems. Our goal is to help you achieve reliable and reproducible results in your experiments.
Introduction to FSMB Reactivity
This compound is a valuable reagent in chemical biology and drug discovery, primarily utilized as a covalent probe or for bioconjugation. Its utility stems from the sulfonyl fluoride (-SO₂F) functional group, a privileged electrophile that participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1] This group offers a unique balance of stability and reactivity, making it robust enough for use in aqueous environments yet reactive toward specific nucleophilic amino acid residues like lysine, tyrosine, serine, and histidine.[2][3]
However, this reactivity is a double-edged sword. Under suboptimal conditions, the electrophilic sulfur atom of the sulfonyl fluoride is susceptible to attack by unintended nucleophiles, leading to side reactions that can compromise experimental outcomes. The two most critical side reactions are hydrolysis and reaction with nucleophilic buffer components . This guide will provide you with the knowledge and tools to understand, identify, and prevent these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with FSMB in aqueous buffers?
The main concern is the hydrolysis of the sulfonyl fluoride group to a sulfonic acid. While sulfonyl fluorides are significantly more resistant to hydrolysis than their sulfonyl chloride counterparts, the S-F bond can still be cleaved by water, especially under basic conditions.[1][4] This hydrolysis converts the reactive FSMB into an inert sulfonic acid, rendering it incapable of reacting with its intended biological target.
Q2: How does pH affect the stability of FSMB?
The rate of hydrolysis is highly pH-dependent. The stability of aryl sulfonyl fluorides is greatest at a neutral or slightly acidic pH (pH 6-7).[5] As the pH increases above 8, the concentration of the hydroxide ion (OH⁻), a potent nucleophile, increases. This leads to a significant acceleration in the rate of hydrolytic degradation.[6] Therefore, maintaining strict pH control is critical for the successful use of FSMB.
Q3: Can I use common biological buffers like PBS and Tris with FSMB?
Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 is generally considered compatible, though stability is finite. For reactions lasting several hours, some hydrolysis should be expected.
Tris (tris(hydroxymethyl)aminomethane) and other amine-based buffers (e.g., glycine, HEPES with a secondary amine) are not recommended . The primary amine in Tris is a nucleophile that can directly attack the sulfonyl fluoride group.[7] This reaction forms a stable sulfonamide adduct, consuming your reagent and preventing it from reacting with the target biomolecule. This side reaction directly competes with your intended reaction.
Q4: What are the signs of FSMB degradation or side reactions in my experiment?
Common indicators of problems include:
-
Low or no yield of the desired conjugate or labeled protein.
-
Inconsistent results between experiments, even with seemingly identical setups.
-
LC-MS analysis showing a decrease in the FSMB peak over time, with the concurrent appearance of a new peak corresponding to the hydrolyzed sulfonic acid.
-
Mass spectrometry of your target protein showing no mass shift, or a mass shift corresponding to the buffer adduct instead of the FSMB conjugate.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical path to their resolution.
Problem: Low or No Labeling Efficiency of My Target Biomolecule
Your experiment shows minimal or no formation of the desired FSMB-biomolecule conjugate.
Diagram: Troubleshooting Low Conjugation Efficiency
Caption: Workflow for diagnosing poor FSMB conjugation.
Possible Causes & Solutions
-
FSMB Hydrolysis: The most common culprit. Your FSMB may have degraded in the stock solution or after addition to the aqueous reaction buffer.
-
Solution: Always prepare FSMB stock solutions fresh in an anhydrous solvent like DMSO or DMF. When initiating the reaction, add the FSMB stock to the aqueous buffer last. Perform a time-course experiment, analyzing aliquots by LC-MS to monitor the stability of FSMB in your specific buffer system (See Protocol 2).
-
-
Incompatible Buffer: Use of a nucleophilic buffer like Tris is a frequent cause of failure.
-
Solution: Immediately switch to a non-nucleophilic buffer system. See the buffer recommendation table below. If your protein is only stable in an amine-containing buffer, you must perform a buffer exchange (e.g., using a desalting column) into a compatible reaction buffer before adding FSMB.[8]
-
-
Incorrect pH: The reaction buffer pH may be too high (>8.0), leading to rapid hydrolysis, or too low, reducing the nucleophilicity of the target amino acid side chains (e.g., lysine).
Data Presentation: Recommended Buffer Systems for FSMB
| Buffer System | pKa (at 25°C) | Recommended pH Range | Compatibility with FSMB | Rationale |
| Phosphate | 7.2 | 6.5 - 7.5 | Recommended | Non-nucleophilic and provides good buffering capacity at physiological pH. |
| HEPES | 7.5 | 7.0 - 8.0 | Use with Caution | While widely used, its piperazine ring contains a secondary amine that can be weakly nucleophilic. Generally acceptable, but phosphate is a safer choice.[5] |
| MES | 6.1 | 5.8 - 6.5 | Recommended | Excellent non-nucleophilic buffer for reactions requiring slightly acidic conditions. |
| Tris | 8.1 | 7.5 - 8.5 | NOT RECOMMENDED | Contains a primary amine that reacts directly with the sulfonyl fluoride.[7] |
| Glycine | 9.6 | 9.0 - 10.0 | NOT RECOMMENDED | Contains a primary amine and is typically used at a pH that would rapidly hydrolyze FSMB. |
Key Side Reaction Pathways
Understanding the chemistry of the side reactions is key to preventing them.
Diagram: Primary Side Reactions of FSMB in Buffers
Caption: Competing reaction pathways for FSMB in aqueous buffer.
Experimental Protocols
Protocol 1: General Guidelines for Buffer Selection and Preparation
This protocol ensures your reaction environment is optimal for FSMB stability and reactivity.
-
Buffer Selection: Choose a non-nucleophilic buffer from the table above (e.g., phosphate buffer).
-
Preparation: Prepare the buffer using high-purity water (Milli-Q or equivalent).
-
pH Adjustment: Adjust the pH to your target range (typically 7.0-7.5) using NaOH or HCl. Crucially, verify the final pH with a calibrated pH meter.
-
Degassing (Optional but Recommended): If your biomolecule is sensitive to oxidation, degas the buffer by sparging with nitrogen or argon before use.
-
Storage: Store buffers at 4°C. For long-term storage, consider sterile filtering. Always re-check the pH before use, as it can change over time.
Protocol 2: Monitoring FSMB Hydrolysis via LC-MS
This protocol allows you to quantitatively assess the stability of FSMB in your specific experimental conditions.[9]
-
Materials:
-
FSMB
-
Anhydrous DMSO
-
Your chosen reaction buffer
-
LC-MS system with a C18 reverse-phase column
-
-
Procedure: a. Prepare a 10 mM stock solution of FSMB in anhydrous DMSO. b. Dilute the FSMB stock to a final concentration of 100 µM in your reaction buffer at the desired temperature (e.g., 25°C). c. Immediately inject a t=0 sample onto the LC-MS to get a starting peak area for FSMB. d. At various time points (e.g., 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture. e. Quench the sample by diluting it 1:10 in a solution of 90% acetonitrile / 10% water with 0.1% formic acid. This stops further hydrolysis. f. Analyze the quenched samples by LC-MS. Monitor the decrease in the peak area for the FSMB mass and the increase in the peak area for the hydrolyzed sulfonic acid mass (FSMB mass + 18 (H₂O) - 20 (HF)).
-
Data Analysis: Plot the percentage of remaining FSMB versus time to determine its half-life in your buffer system. This data is invaluable for designing your main experiment's reaction time.
References
-
Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. [Link]
-
Locuson, C. W., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. [Link]
-
Jones, M. W., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Expert Opinion on Drug Discovery. [Link]
-
Bull, J. A., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. (2022). Crystals. [Link]
-
ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Hydrolysis of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid (FSMB) in Aqueous Solutions
Here is the technical support center guide on the hydrolysis rate of 5-(Fluorosulfonyl)-2-methoxybenzoic acid in aqueous solution:
Welcome to the technical support resource for this compound (FSMB). This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the aqueous stability of FSMB, offering practical solutions to common experimental challenges. Our goal is to empower you with the knowledge to control and leverage the hydrolytic stability of this versatile reagent in your work.
FSMB is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and its fluorosulfonyl group is particularly useful for forming stable sulfonamides or sulfonates.[1] However, the success of any experiment involving FSMB hinges on understanding and managing its reactivity with water. While aryl sulfonyl fluorides are known for being significantly more resistant to hydrolysis than their sulfonyl chloride analogs, their stability is not absolute.[2][3][4] This guide provides the foundational knowledge and actionable protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding FSMB's stability.
Q1: How stable is the sulfonyl fluoride group in FSMB to aqueous hydrolysis? A: The sulfonyl fluoride (SO₂F) moiety is generally robust and exhibits significant stability in aqueous media, particularly when compared to more reactive groups like sulfonyl chlorides (SO₂Cl).[2][5] This enhanced stability is a primary reason for its widespread use in medicinal chemistry and chemical biology, as it can often withstand physiological conditions.[3][4] However, the rate of hydrolysis is highly dependent on the specific conditions of your experiment, especially pH and temperature.
Q2: What are the primary factors that influence the hydrolysis rate of FSMB? A: The hydrolysis rate is not a single constant but is influenced by several environmental factors:
-
pH: This is the most critical factor. The hydrolysis of sulfonyl fluorides can be significantly accelerated by basic conditions (base-catalyzed hydrolysis) due to the increased concentration of the potent nucleophile, hydroxide (OH⁻).[6] Stability is generally greater at neutral or acidic pH.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing reactions at lower temperatures can significantly extend the half-life of FSMB in aqueous solutions.
-
Buffer Composition: Be cautious of nucleophilic buffer species. Buffers containing primary or secondary amines (e.g., Tris, glycine) can react directly with the electrophilic sulfur center of FSMB, leading to the formation of sulfonamides.[7] This is not hydrolysis, but it also results in the consumption of your reagent. It is advisable to use non-nucleophilic buffers such as phosphate, HEPES, or MES.
-
Co-solvents: The presence of organic co-solvents (e.g., DMSO, DMF) can alter the solvation of the reactants and transition state, thereby affecting the reaction rate.[8]
Q3: What are the expected products of FSMB hydrolysis? A: The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the sulfur center. This results in the displacement of the fluoride ion and the formation of the corresponding sulfonic acid. The two products are:
-
5-(Sulfo)-2-methoxybenzoic acid
-
Fluoride ion (F⁻)
Q4: How should I prepare and store stock solutions of FSMB to minimize premature hydrolysis? A: For maximum stability and longevity, stock solutions of FSMB should be prepared in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions should be stored at -20°C or -80°C with protection from moisture (e.g., using a desiccator or sealing with parafilm). Aqueous working solutions should be prepared fresh immediately before use by diluting the organic stock into the appropriate aqueous buffer.
Section 2: Troubleshooting Experimental Issues
Unexplained results can often be traced back to reagent instability. This section provides guidance on diagnosing and resolving common problems.
| Observed Issue | Potential Root Cause | Recommended Troubleshooting Actions |
| Inconsistent biological activity or reaction yields. | Premature hydrolysis of FSMB. | 1. Verify Stock Integrity: Before use, analyze your stock solution via HPLC to confirm the purity of FSMB. 2. Control pH: Measure the pH of your final reaction mixture. Unbuffered solutions or incorrect buffer preparation can lead to pH shifts that accelerate hydrolysis. 3. Run a Stability Control: Incubate FSMB in your reaction buffer under the exact experimental conditions (temperature, time) but without other reactants. Quantify the remaining FSMB at the end to determine its stability in your specific system. |
| Appearance of unexpected peaks in HPLC or LC-MS. | Reaction with nucleophilic buffer components. | 1. Identify the Buffer: Check if your buffer (e.g., Tris) contains nucleophilic groups.[7] 2. Switch to a Non-Nucleophilic Buffer: Replace the buffer with an alternative like phosphate, HEPES, or MES. 3. Characterize Adducts: If possible, use LC-MS to determine the mass of the unexpected product to see if it corresponds to an adduct of FSMB with the buffer molecule. |
| Difficulty reproducing results from literature. | Differences in experimental minutiae. | 1. Standardize Solution Preparation: Ensure aqueous solutions are prepared fresh for every experiment. Do not use aqueous solutions that have been stored. 2. Monitor Temperature Closely: Use a calibrated water bath or incubator. Small variations in temperature can have a significant impact on the hydrolysis rate. 3. Evaluate Raw Materials: Ensure the purity of your FSMB and the quality of your solvents and buffers. |
Section 3: Core Experimental Protocols
To ensure data integrity, it is often necessary to determine the stability of FSMB under your specific experimental conditions. Below are validated protocols for quantifying the rate of hydrolysis.
Protocol 1: Determination of Hydrolysis Rate by RP-HPLC
This method is robust and relies on the separation and quantification of FSMB over time.
Objective: To determine the observed rate constant (k_obs) for FSMB hydrolysis in a specific aqueous buffer.
Methodology:
-
Preparation:
-
Prepare your aqueous buffer of choice (e.g., 100 mM Sodium Phosphate, pH 7.4) and allow it to equilibrate to the desired experimental temperature (e.g., 37°C).
-
Prepare a concentrated stock solution of FSMB (e.g., 100 mM) in anhydrous DMSO.
-
-
Initiation of Reaction:
-
Start the experiment by diluting the FSMB stock solution into the pre-warmed aqueous buffer to a final concentration of 1 mM. For example, add 10 µL of 100 mM FSMB stock to 990 µL of buffer. Mix thoroughly. This is your t=0 reference point.
-
-
Time-Course Sampling:
-
Immediately withdraw a 50 µL aliquot from the reaction mixture, and quench it by adding it to 50 µL of a quenching solution (e.g., acetonitrile with 0.1% formic acid) in an HPLC vial. This stops the hydrolysis.
-
Incubate the remaining reaction mixture at the set temperature.
-
Withdraw and quench additional 50 µL aliquots at predetermined time points (e.g., 1, 2, 4, 8, 16, 24 hours).
-
-
HPLC Analysis:
-
Analyze all samples using a Reverse-Phase HPLC (RP-HPLC) method capable of separating FSMB from its sulfonic acid product.
-
Example Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
-
-
Data Analysis:
-
Integrate the peak area for FSMB at each time point.
-
Plot the natural logarithm of the FSMB peak area (ln[Area]) against time (in seconds).
-
The data should fit a straight line. The slope of this line is the negative of the observed pseudo-first-order rate constant (-k_obs).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k_obs .
-
Protocol 2: Monitoring Hydrolysis by ¹⁹F NMR Spectroscopy
This method offers a direct and elegant way to observe the conversion of the sulfonyl fluoride to fluoride ion.
Objective: To directly quantify the percentage of FSMB hydrolysis over time.
Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of FSMB in a deuterated aqueous buffer (e.g., Phosphate buffer in D₂O, pD 7.4).
-
Add a known concentration of an internal standard containing fluorine that will not react or degrade (e.g., sodium fluoride, if you are monitoring the disappearance of the SO₂F peak, or a stable organofluorine compound with a distinct chemical shift).
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals.
-
-
Data Analysis:
-
In each spectrum, identify the signal corresponding to the fluorine in the sulfonyl fluoride group (-SO₂F ) and the signal for the released fluoride ion (F ⁻).
-
Integrate both signals. The percentage of hydrolysis at any given time point can be calculated as: % Hydrolysis = [Integral(F⁻) / (Integral(SO₂F) + Integral(F⁻))] x 100
-
Section 4: Visualized Mechanisms and Workflows
Visual aids can clarify complex processes. The following diagrams illustrate the hydrolysis mechanism and a general experimental workflow.
Caption: General mechanism of FSMB hydrolysis.
Caption: Workflow for determining the hydrolysis rate constant.
References
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. Available at: [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available at: [Link]
-
Facile synthesis of sulfonyl fluorides from sulfonic acids. PubMed Central. Available at: [Link]
-
5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. Available at: [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. Available at: [Link]
-
Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. ScienceDirect. Available at: [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Available at: [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. Available at: [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. ResearchGate. Available at: [Link]
-
Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society. Available at: [Link]
-
Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. PubMed. Available at: [Link]
-
The Hydrolysis of Acetyl Fluoride. ACS Publications. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Sulfur fluoride exchange. PubMed Central. Available at: [Link]
-
Sulfonyl Fluorides (SFs): More Than Click Reagents? ResearchGate. Available at: [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]
-
5-FLUORO-2-METHOXYBENZOIC ACID. Chemdad. Available at: [Link]
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. Available at: [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. ResearchGate. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
FSMBA Technical Support Center: Enhancing Selectivity for Tyrosine Modification
Welcome to the technical support center for Fluorosulfonyl-L-biphenylalanine (FSMBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and advanced protocols for improving the selectivity of FSMBA for tyrosine residues over lysine residues in your experiments. We understand the critical importance of precise covalent labeling for target validation, proteomic studies, and drug discovery. This resource combines established biochemical principles with practical, field-tested advice to help you achieve clean, tyrosine-specific modifications.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the use of FSMBA and its selectivity.
Q1: What is the fundamental mechanism of FSMBA reaction with amino acid residues?
FSMBA is an electrophilic compound. Its fluorosulfonyl group (-SO₂F) is a reactive "warhead" that covalently modifies nucleophilic amino acid side chains. The primary targets are the hydroxyl group of tyrosine and the ε-amino group of lysine. The reaction is a nucleophilic aromatic substitution where the nucleophilic side chain attacks the sulfur atom of the fluorosulfonyl group, displacing the fluoride ion and forming a stable sulfonyl ester (with tyrosine) or sulfonamide (with lysine) bond.
Q2: Why does FSMBA react with both tyrosine and lysine?
Both tyrosine and lysine possess nucleophilic side chains. The phenolic hydroxyl group of tyrosine, when deprotonated to a phenoxide ion, is a potent nucleophile. Similarly, the primary amine of lysine's side chain is also nucleophilic. The inherent reactivity of the fluorosulfonyl group makes it susceptible to attack by both of these residues.
Q3: What is the primary factor influencing FSMBA's selectivity between tyrosine and lysine?
The primary determinant of selectivity is the reaction pH. The nucleophilicity of both tyrosine and lysine side chains is highly dependent on their protonation state, which is governed by their respective pKa values and the pH of the surrounding environment. By carefully controlling the pH, you can favorably alter the reactivity of one residue over the other.
Q4: Are there other factors besides pH that can affect selectivity?
Yes. Reaction temperature, incubation time, and the concentration of FSMBA can also influence selectivity. Furthermore, the local microenvironment of the amino acid residues within the protein structure, including their solvent accessibility and proximity to other charged or bulky residues, plays a significant role.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during FSMBA labeling experiments.
Problem 1: High levels of lysine modification observed via mass spectrometry.
-
Underlying Cause: The reaction pH is likely too high, leading to significant deprotonation of lysine residues and increasing their nucleophilicity.
-
Troubleshooting Steps:
-
Verify Buffer pH: Physically measure the pH of your reaction buffer at the temperature you are running your experiment. Do not rely solely on the theoretical pH of the buffer components.
-
Systematic pH Titration: Perform a series of small-scale labeling reactions across a range of pH values, for example, from 7.0 to 8.5 in 0.2 pH unit increments. Analyze the modification levels of both tyrosine and lysine for each condition by mass spectrometry to determine the optimal pH for tyrosine selectivity.
-
Lower FSMBA Concentration: High concentrations of FSMBA can lead to less selective, diffusion-controlled reactions. Try reducing the molar excess of FSMBA relative to your protein of interest.
-
Reduce Reaction Time and Temperature: Shorter incubation times and lower temperatures (e.g., 4°C vs. room temperature) can help favor the more reactive nucleophile, which under optimized pH conditions, will be tyrosine.
-
Problem 2: Low or no tyrosine modification detected.
-
Underlying Cause: The reaction pH may be too low, preventing the deprotonation of the tyrosine hydroxyl group to the more reactive phenoxide ion. Other causes could include FSMBA degradation or poor solvent accessibility of the target tyrosine.
-
Troubleshooting Steps:
-
Increase Reaction pH: If you are working at a neutral or slightly acidic pH, incrementally increase the pH of your reaction buffer towards 8.0-8.5. This will favor the formation of the more nucleophilic tyrosinate.[1][2]
-
Check FSMBA Integrity: FSMBA is susceptible to hydrolysis. Ensure your stock solution is fresh and has been stored under anhydrous conditions. Consider preparing a fresh stock for critical experiments.
-
Assess Target Accessibility: If possible, examine the crystal structure or a homology model of your target protein. The tyrosine residue of interest may be buried within the protein core and inaccessible to FSMBA. The use of mild denaturants (e.g., low concentrations of urea or guanidine HCl) could be explored, but this may also increase lysine reactivity.
-
Increase FSMBA Concentration or Reaction Time: If accessibility is not an issue, a modest increase in the FSMBA concentration or a longer incubation period may be necessary to achieve sufficient labeling.
-
Problem 3: Inconsistent labeling results between experiments.
-
Underlying Cause: This issue often stems from variability in experimental parameters.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including buffer preparation, pH measurement, temperature, incubation time, and FSMBA stock solution handling, are meticulously standardized and documented.
-
Buffer Capacity: Use a buffer with sufficient buffering capacity in the desired pH range to prevent pH drifts during the reaction.
-
Protein Sample Quality: Ensure the purity and concentration of your protein sample are consistent across experiments. The presence of contaminants or variations in protein concentration can affect labeling efficiency.
-
Advanced Protocols for Enhancing FSMBA Selectivity
For researchers seeking to maximize the tyrosine-selectivity of FSMBA, the following advanced protocols can be implemented.
Protocol 1: pH-Gradient Labeling for Optimal Selectivity
This protocol allows for the empirical determination of the ideal pH for maximizing the tyrosine-to-lysine labeling ratio.
Materials:
-
Purified protein of interest
-
FSMBA stock solution (e.g., 100 mM in anhydrous DMSO)
-
A series of reaction buffers with varying pH (e.g., 50 mM HEPES or phosphate buffers at pH 7.0, 7.4, 7.8, 8.2, and 8.6)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reagents and equipment for mass spectrometry analysis
Procedure:
-
Prepare a set of reactions, each containing your protein of interest at a fixed concentration in one of the prepared reaction buffers.
-
Equilibrate the protein solutions at the desired reaction temperature (e.g., room temperature or 4°C).
-
Initiate the labeling reaction by adding a consistent molar excess of FSMBA to each reaction tube.
-
Incubate the reactions for a fixed period (e.g., 1 hour).
-
Quench the reactions by adding the quenching solution.
-
Prepare the samples for mass spectrometry analysis (e.g., digestion, desalting).
-
Analyze the samples to quantify the extent of tyrosine and lysine modification at each pH.
-
Plot the modification percentage against pH for both amino acids to identify the pH that provides the highest tyrosine modification with the lowest lysine modification.
Data Presentation: Expected Outcome of pH-Gradient Labeling
| Reaction pH | % Tyrosine Modification (Normalized) | % Lysine Modification (Normalized) | Selectivity Ratio (Tyr/Lys) |
| 7.0 | 25 | 5 | 5.0 |
| 7.4 | 50 | 10 | 5.0 |
| 7.8 | 85 | 20 | 4.25 |
| 8.2 | 95 | 40 | 2.38 |
| 8.6 | 100 | 70 | 1.43 |
Note: The values in this table are illustrative. Actual results will vary depending on the protein and specific reaction conditions.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental design, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: Reaction mechanism of FSMBA with tyrosine and lysine residues.
Caption: Troubleshooting workflow for improving FSMBA selectivity.
Concluding Remarks
Achieving high selectivity in covalent labeling is a multifaceted challenge that requires careful optimization of reaction conditions. By understanding the chemical principles governing the reactivity of FSMBA and systematically troubleshooting your experiments, you can significantly enhance the precision of your tyrosine modifications. This guide provides a framework for this optimization process, empowering you to generate reliable and high-quality data in your research endeavors.
References
-
Anscombe, E., et al. (2015). NU6300 targets CDK2 at Lys89. Nature Chemical Biology, 11, 223–231. Available at: [Link]
-
Dalton, S. E., et al. (2018). Covalent targeting of a conserved lysine in the ATP-binding site of PI3Kδ. Journal of the American Chemical Society, 140(19), 6038–6046. Available at: [Link]
-
Fallers, P., et al. (2005). pH dependence of tyrosine D oxidation kinetics in photosystem II. Biochemistry, 44(28), 9578–9586. Available at: [Link]
-
Saradambal, K. V., Bednar, R. A., & Colman, R. F. (1981). Reaction of 5'-p-fluorosulfonylbenzoyladenosine with bovine liver glutamate dehydrogenase: evidence for modification of both lysine and tyrosine residues. Journal of Biological Chemistry, 256(22), 11866–11872. Available at: [Link]
-
Tamura, H., et al. (2018). Ligand-directed N-acyl-N-alkyl sulfonamide for selective covalent inhibition of Hsp90. Bioorganic & Medicinal Chemistry Letters, 28(17), 2869-2872. Available at: [Link]
-
Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Nature Chemical Biology, 12, 876–884. Available at: [Link]
Sources
Technical Support Center: Stability of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid (FSMB) in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability of FSMB in solution. Understanding and managing the stability of this reagent is critical for ensuring the reproducibility and success of your experiments.
Introduction to FSMB
This compound (CAS No. 2488-50-8) is a valuable bifunctional molecule used as a key intermediate in the synthesis of complex organic compounds, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two key functional groups: a carboxylic acid and a sulfonyl fluoride. The sulfonyl fluoride (-SO₂F) moiety is of particular interest. While generally more stable than its sulfonyl chloride analogue, its reactivity and stability are highly dependent on the experimental conditions.[2][3] This guide will address the most common challenges and questions regarding its use in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with FSMB in solution?
The main concern is the hydrolysis of the fluorosulfonyl (-SO₂F) group to the corresponding sulfonic acid (-SO₃H). This reaction is often catalyzed by water and is significantly influenced by the pH and temperature of the solution.[4][5] This degradation compromises the integrity of the compound for subsequent reactions where the sulfonyl fluoride is the intended reactive site.
Q2: What are the ideal solvents for dissolving and storing FSMB?
For maximum stability, especially for long-term storage, anhydrous aprotic solvents are highly recommended. Examples include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Protic solvents, such as water, methanol, or ethanol, can act as nucleophiles and lead to the solvolysis of the sulfonyl fluoride group. If aqueous buffers are required for an experiment, it is best to add the FSMB solution immediately before use.
Q3: How stable is FSMB in aqueous buffers?
The stability is highly pH-dependent. The S(VI)-F bond in sulfonyl fluorides is remarkably resilient under neutral and acidic conditions but becomes more susceptible to hydrolysis under basic conditions.[6] Studies on similar compounds have shown that stability is often optimal in a slightly acidic to neutral pH range (approximately pH 4-7), with degradation rates increasing significantly at pH values above 8.[4] For any critical application, we strongly recommend performing a preliminary stability study under your specific experimental conditions.
Q4: What are the recommended storage conditions for FSMB?
-
Solid Form: Store in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][7] This minimizes exposure to atmospheric moisture and slows any potential degradation over time.
-
In-Solution: Stock solutions should be prepared in an anhydrous aprotic solvent and stored at -20°C or below. For best results, prepare solutions fresh and use them on the same day. Avoid repeated freeze-thaw cycles.
Q5: Can I heat a solution containing FSMB?
While the S-F bond has high thermal stability, heating FSMB in solution, particularly in the presence of nucleophiles (including water), will accelerate the rate of degradation.[5] If heating is necessary for a reaction, it should be done in an anhydrous solvent, and the stability of FSMB under those specific conditions should be verified.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of FSMB Stock Solution: The compound may have hydrolyzed over time, reducing the concentration of the active reagent. | 1. Prepare Fresh Solutions: Always prepare FSMB solutions fresh for each experiment. If using a stock solution, validate its purity/concentration via HPLC before use. |
| 2. Reaction Conditions: The pH or solvent of your reaction may be promoting rapid degradation. | 2. Optimize Reaction Setup: If using aqueous or protic media, add the FSMB solution last, immediately before initiating the reaction. Consider switching to an anhydrous aprotic solvent system if the chemistry allows. | |
| Appearance of new, more polar peaks in HPLC analysis. | 1. Hydrolysis: The primary degradation product, 2-methoxy-5-(sulfo)benzoic acid, is significantly more polar than the parent FSMB. | 1. Confirm Identity with LC-MS: Use a hyphenated technique like LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product (FSMB MW: 234.2 g/mol ; Hydrolyzed Product MW: 232.2 g/mol ).[8] |
| 2. Solvent Impurities: Water or other nucleophilic impurities in the solvent can cause degradation. | 2. Use High-Purity Solvents: Always use anhydrous, high-purity solvents for preparing stock solutions. | |
| Low yield in reactions targeting the sulfonyl fluoride group. | 1. Inactive Reagent: The FSMB may have degraded prior to the reaction. | 1. Verify Starting Material: Check the purity of your solid FSMB and ensure your solution is fresh. |
| 2. Insufficient Activation: The S-F bond is inherently stable and often requires specific conditions or a catalyst (e.g., a base) to "unleash" its reactivity for nucleophilic substitution.[3][6] | 2. Review Reaction Mechanism: Ensure your reaction conditions are suitable for activating the sulfonyl fluoride. The simple presence of a nucleophile may be insufficient without appropriate activation.[6] | |
| Poor mass balance in stability studies. | 1. Non-UV Active Degradants: Some degradation pathways might produce products that do not have a strong UV chromophore. | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV detection. |
| 2. Analytical Method Issues: The HPLC method may not be capable of eluting or resolving all degradation products. | 2. Re-validate the Method: Ensure your analytical method is truly stability-indicating by performing forced degradation studies (see Protocol 2).[8][9] |
Visualization of Key Processes
FSMB Hydrolysis Pathway
The diagram below illustrates the primary degradation pathway of FSMB in the presence of water.
A decision tree for troubleshooting common issues encountered when using FSMB.
Experimental Protocols
Protocol 1: General HPLC Method for FSMB Purity and Stability Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Expected Elution: FSMB will be retained longer than its more polar sulfonic acid degradation product.
Protocol 2: Forced Degradation Study to Assess pH Stability
This study is crucial for understanding how FSMB behaves under your specific experimental conditions. [8]
-
Prepare Buffers: Prepare a series of buffers (e.g., 100 mM) at various pH values relevant to your work (e.g., pH 3.0, 5.0, 7.4, and 9.0). [10][11]2. Prepare FSMB Stock: Accurately prepare a 10 mg/mL stock solution of FSMB in anhydrous acetonitrile.
-
Initiate Degradation:
-
For each pH condition, add 100 µL of the FSMB stock solution to 900 µL of the respective buffer in a sealed vial. This gives a final FSMB concentration of 1 mg/mL.
-
Prepare a control sample by diluting 100 µL of the stock into 900 µL of acetonitrile:water (50:50).
-
-
Incubation: Place all vials in a temperature-controlled environment (e.g., 40°C) to accelerate degradation. [4]5. Time Points: Withdraw aliquots (e.g., 50 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quench and Analyze: Immediately dilute the aliquot into the initial mobile phase (e.g., 1:10 dilution) to quench the reaction and analyze using the HPLC method from Protocol 1.
-
Data Analysis: Plot the percentage of remaining FSMB against time for each pH condition to determine the degradation rate.
Summary of Stability Data
The following table summarizes the expected stability of FSMB under various conditions based on general chemical principles of sulfonyl fluorides. Note: These are illustrative values; empirical testing is required for precise half-life determination.
| pH | Temperature | Solvent System | Expected Relative Stability | Primary Degradation Pathway |
| 3-5 | 25°C | Aqueous Buffer | High | Minimal Hydrolysis |
| 6-7.4 | 25°C | Aqueous Buffer | Moderate to High | Slow Hydrolysis |
| > 8.0 | 25°C | Aqueous Buffer | Low | Base-catalyzed Hydrolysis |
| 7.4 | 40°C | Aqueous Buffer | Low to Moderate | Accelerated Hydrolysis [4] |
| N/A | 25°C | Anhydrous ACN/DMF | Very High | Minimal Degradation |
| N/A | -20°C | Anhydrous ACN/DMF | Excellent (for storage) | Negligible Degradation |
References
- Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8211029/]
- 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/sds/en/H32389.pdf]
- Buy 5-Fluoro-2-methoxybenzoic acid | 394-04-7. Smolecule. [URL: https://www.smolecule.com/cas/394-04-7/5-fluoro-2-methoxybenzoic-acid]
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01518]
- Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society. [URL: https://www.acs.org/meetings/presenters/emily-stacy/sulfuryl-fluoride-capture-and-delivery-enabled-by-metal-organic-frameworks-for-synthesis-of-potential-pharmaceuticals.html]
- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/reagent-189120]
- 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [URL: https://www.enantilabs.com/blog/5-fluoro-2-methoxybenzoic-acid-manufacturer/]
- Effects of Different High pH Solutions on the Chemical Stability of Immobilized-Polymer Stationary Phases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19830910/]
- Sulfur fluoride exchange. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10394336/]
- Sulfonyl Fluorides (SFs): More Than Click Reagents? | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/349147572_Sulfonyl_Fluorides_SFs_More_Than_Click_Reagents]
- Understanding Buffer Solutions: The Guardians of pH Stability. Oreate AI Blog. [URL: https://oreate.com/blog/understanding-buffer-solutions-the-guardians-of-ph-stability/]
- Solution stability of factor Xa inhibitors as a function of pH. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15554221/]
- PH stability Definition - General Chemistry II Key Term. Fiveable. [URL: https://www.fiveable.me/study-guides/chemistry/general-chemistry-ii/ph-stability]
- 5-Fluoro-2-methoxybenzoic acid 97 394-04-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/523097]
- Matching pH values for antibody stabilization and crystallization suggest rationale for accelerated development of biotherapeutic drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31758731/]
- Trends in Analytical chemistry. CONICET. [URL: https://ri.conicet.gov.ar/bitstream/handle/11336/69098/CONICET_Digital_Nro.85691a78-b1a7-4b77-b8a7-a3f8582b135c_A.pdf?sequence=2&isAllowed=y]
- Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12363315/]
- stability of 4-methoxybenzoic acid under acidic and basic conditions. Benchchem. [URL: https://www.benchchem.
- 5-Fluoro-2-methoxybenzoic acid 97 394-04-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/CH/de/product/aldrich/523097]
- 5-Fluorosulfonyl-2-methoxybenzoicacid SDS, 2488-50-8 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/5-fluorosulfonyl-2-methoxybenzoicacid-cas-2488-50-8.html]
- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/reagent-189120?variant=100mg]
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- 5. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Understanding Buffer Solutions: The Guardians of pH Stability - Oreate AI Blog [oreateai.com]
- 11. fiveable.me [fiveable.me]
Technical Support Center: Post-Labeling Purification of 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FMBA)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FMBA) for protein labeling. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful removal of unreacted FMBA from your protein conjugate, a critical step for the accuracy and reliability of downstream applications.
Understanding the Challenge: The Nature of FMBA Labeling
This compound (FMBA) is a sulfonyl fluoride-containing reagent used for the covalent modification of proteins. The fluorosulfonyl group acts as a privileged warhead, capable of reacting with a variety of nucleophilic amino acid residues.[1][2] Unlike some other labeling chemistries that are highly specific for a single functional group, sulfonyl fluorides can target serine, threonine, tyrosine, lysine, and histidine residues that are in a favorable microenvironment within the protein structure.[1][3][4] This broad reactivity profile, while advantageous for probing protein structure and function, necessitates a robust purification strategy to remove any unreacted reagent that could interfere with subsequent assays or compromise the integrity of the final conjugate.
The stability of the covalent bond formed between the sulfonyl group and the amino acid residue can vary. While adducts with tyrosine and lysine are generally stable, those formed with cysteine can be unstable.[5] The reactivity and hydrolytic stability of aryl sulfonyl fluorides like FMBA are influenced by the electronic properties of the aromatic ring.[5][6][7] Highly reactive sulfonyl fluorides may also be prone to hydrolysis in aqueous solutions, adding another layer of complexity to the post-labeling cleanup.[5]
Frequently Asked Questions (FAQs)
Reaction Quenching
Q1: Is it necessary to quench the FMBA labeling reaction before purification?
A1: Yes, quenching the reaction is a highly recommended step. Quenching deactivates any remaining unreacted FMBA, preventing further labeling of your protein during the purification process and storage. This is crucial for ensuring a homogenous final product with a defined degree of labeling.
Q2: What are suitable quenching agents for FMBA reactions?
A2: Since sulfonyl fluorides react with nucleophiles, a common strategy is to add a small molecule with a highly reactive primary amine. A concentrated solution of Tris (tris(hydroxymethyl)aminomethane) or glycine at a basic pH (around 8.0-8.5) is a widely used and effective quenching agent. The excess amine will react with the remaining FMBA, rendering it inert.
Q3: What is the recommended quenching protocol?
A3: A typical quenching procedure involves adding the quenching buffer to the reaction mixture to a final concentration of 20-50 mM and incubating for at least one hour at room temperature.
Purification Method Selection
Q4: What are the primary methods for removing unreacted FMBA?
A4: The most common and effective methods for separating a small molecule like FMBA (MW: 234.2 g/mol ) from a much larger protein are based on size differences.[8] These include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size as they pass through a column packed with a porous resin.[9][10]
-
Tangential Flow Filtration (TFF): Also called cross-flow filtration, TFF is a rapid and efficient method for separating molecules based on size using a semi-permeable membrane.[11][12][13][14]
-
Dialysis: This classic technique involves the passive diffusion of small molecules across a semi-permeable membrane into a larger volume of buffer.[15]
Q5: How do I choose the best purification method for my application?
A5: The choice of method depends on several factors, including the volume of your sample, the desired purity, processing time, and available equipment. The table below provides a comparative overview to guide your decision.
| Feature | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Principle | Separation based on hydrodynamic volume.[9] | Size-based separation using a membrane and tangential flow.[11][14] | Passive diffusion across a semi-permeable membrane.[15] |
| Sample Volume | Milliliters to liters (preparative SEC).[9] | Milliliters to thousands of liters.[12][14] | Microliters to liters. |
| Processing Time | Relatively fast (minutes to hours). | Fast (can be automated).[11] | Slow (hours to days), requires multiple buffer changes.[15] |
| Efficiency | High resolution and excellent removal of small molecules.[9] | Highly efficient for desalting and buffer exchange.[12] | Good, but may not achieve the same level of purity as SEC or TFF without extensive buffer changes. |
| Protein Concentration | Can lead to sample dilution. | Can be used to concentrate the sample.[12][13] | Sample volume may increase slightly due to osmosis. |
| Equipment | Chromatography system (e.g., FPLC or HPLC). | TFF system with a pump and membrane cassette/hollow fiber. | Dialysis tubing/cassettes, beakers, and a stir plate. |
| Best For | High-purity applications, final polishing step.[9] | Large sample volumes, process development, and manufacturing.[11][12] | Small to medium sample volumes, buffer exchange. |
Troubleshooting Guides
Guide 1: Size Exclusion Chromatography (SEC) for FMBA Removal
SEC is a powerful technique for achieving high-purity protein conjugates by efficiently separating them from unreacted FMBA and its hydrolysis byproducts.[9][10]
Caption: Workflow for removing unreacted FMBA using SEC.
-
Column Selection: Choose a size exclusion resin with a fractionation range appropriate for your protein of interest. For most proteins, a resin with an exclusion limit well above the molecular weight of your protein will ensure that the protein elutes in the void or early fractions, while the small FMBA molecule is retained and elutes later.
-
Buffer Preparation: Use a buffer that is compatible with your protein's stability and downstream applications. The buffer composition does not directly affect the separation in SEC.[9]
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of your chosen buffer.
-
Sample Loading: Load the quenched labeling reaction mixture onto the column. The sample volume should typically be between 0.5% and 4% of the total column volume for preparative SEC to ensure good resolution.[9]
-
Elution and Fraction Collection: Elute the column with the equilibration buffer at a constant flow rate and collect fractions.
-
Analysis: Monitor the elution profile using a UV detector (typically at 280 nm for protein). Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, UV-Vis spectroscopy) to identify the fractions containing the purified labeled protein, free of unreacted FMBA.
-
Pooling: Pool the fractions containing the pure, labeled protein.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of protein and FMBA | - Inappropriate column resin for the protein size.- Column overloading.- Poor column packing. | - Select a resin with a suitable fractionation range.- Reduce the sample volume or concentration.- Repack or use a pre-packed column. |
| Labeled protein precipitates on the column | - Buffer incompatibility (pH, ionic strength).- High degree of labeling leading to decreased solubility. | - Optimize the buffer composition.- Reduce the molar excess of FMBA in the labeling reaction. |
| Low recovery of labeled protein | - Non-specific binding to the column matrix.- Protein instability in the chosen buffer. | - Use a different SEC resin with lower non-specific binding properties.- Ensure the buffer maintains protein stability. |
Guide 2: Tangential Flow Filtration (TFF) for FMBA Removal
TFF is an excellent choice for processing larger sample volumes and for applications where sample concentration is also desired.[11][12] It is a highly efficient method for buffer exchange and removing small molecules.[12][13]
Caption: Workflow for removing unreacted FMBA using TFF.
-
Membrane Selection: Choose a TFF membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your protein of interest (typically 3-6 times smaller) to ensure high retention of the protein while allowing FMBA to pass through freely.
-
System Preparation: Assemble the TFF system according to the manufacturer's instructions and sanitize if necessary.
-
System Equilibration: Flush the system with your desired buffer to remove any storage solution and to equilibrate the membrane.
-
Diafiltration: Load the quenched labeling reaction into the system's reservoir. Perform diafiltration by adding fresh buffer to the reservoir at the same rate that filtrate is being removed. This washes out the unreacted FMBA and exchanges the buffer. Typically, 5-10 diavolumes are sufficient for near-complete removal of small molecules.
-
Concentration (Optional): After diafiltration, the protein sample can be concentrated by stopping the addition of new buffer while continuing to remove filtrate.
-
Recovery: Collect the purified and concentrated labeled protein from the retentate line.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low protein recovery | - Inappropriate MWCO of the membrane (too large).- Protein adsorption to the membrane or tubing.- High transmembrane pressure causing protein denaturation and fouling. | - Use a membrane with a smaller MWCO.- Consider a different membrane material.- Optimize flow rate and pressure according to the manufacturer's guidelines. |
| Slow filtration rate | - Membrane fouling.- High sample viscosity. | - Optimize transmembrane pressure and cross-flow rate.- If fouling is severe, a cleaning cycle may be necessary.- Dilute the sample if viscosity is too high. |
| Incomplete removal of FMBA | - Insufficient number of diavolumes.- Incorrect MWCO of the membrane. | - Increase the number of diavolumes (e.g., to 10 or more).- Ensure the MWCO is appropriate for efficient passage of FMBA. |
Guide 3: Dialysis for FMBA Removal
Dialysis is a simple and widely accessible method for removing small molecules, although it is generally slower than SEC or TFF.[15]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonyl Fluorides - Enamine [enamine.net]
- 4. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 5. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. agilent.com [agilent.com]
- 11. repligen.com [repligen.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. What is Tangential Flow Filtration (TFF) and Where is it Used? » TBL Plastics [tblplastics.com]
- 14. rocker.com.tw [rocker.com.tw]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mass Spectrometry Analysis of FSMBA-Modified Proteins
Welcome to the technical support center for the mass spectrometric analysis of proteins modified with 4-formyl-3-methoxyphenylboronic acid (FSMBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the experimental workflow.
Introduction to FSMBA-Mediated Protein Modification
4-formyl-3-methoxyphenylboronic acid (FSMBA) is a chemical probe used for the covalent modification of proteins. The reaction typically targets specific amino acid residues, and the resulting modification can be analyzed by mass spectrometry to map interaction sites, study protein structure, or for other proteomic applications. The boronic acid moiety is of particular interest for its potential to interact with diols, such as those found on glycoproteins.
The successful mass spectrometric analysis of FSMBA-modified proteins requires careful attention to labeling conditions, sample preparation, and data interpretation. This guide will walk you through the common hurdles and provide solutions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass shift I should expect for an FSMBA modification?
A1: It is crucial to use the monoisotopic mass for accurate mass spectrometry data analysis. The expected mass shift will depend on the nature of the covalent linkage formed with the protein.
| Reagent/Modification | Chemical Formula | Monoisotopic Mass (Da) | Notes |
| FSMBA | C8H9BO4 | 179.0517 | Mass of the modifying reagent. |
| FSMBA Adduct (via reductive amination) | C8H9BO3 | 163.0568 | Represents the mass added to a primary amine (e.g., Lysine side chain or N-terminus) after reductive amination and loss of water. |
Q2: Which amino acid residues are typically modified by FSMBA?
A2: The reactivity of FSMBA is directed towards nucleophilic amino acid side chains. The primary targets are typically lysine residues and the N-terminus of the protein through the formation of a Schiff base, which is then stabilized by reduction.
Q3: Can the boronic acid group of FSMBA cause issues during mass spectrometry analysis?
A3: Yes, boronic acids are known to have a propensity for trimerization through dehydration, which can complicate mass spectra.[1][2][3] This can be mitigated by derivatization, for example, with pinacol or by using a matrix like 2,5-dihydroxybenzoic acid (DHB) in MALDI, which can form an ester with the boronic acid.[1][2][3]
Q4: What are the optimal pH conditions for FSMBA labeling?
A4: The efficiency of labeling reactions is often pH-dependent. For reactions involving primary amines, such as the modification of lysine residues, a pH slighlty above neutral is generally recommended to ensure the nucleophilicity of the target amine groups.
Troubleshooting Guide
This section addresses common problems encountered during the mass spec analysis of FSMBA-modified proteins and provides actionable solutions.
Problem 1: Low or No Labeling Efficiency
Symptom: You do not observe the expected mass shift for your target protein or peptides in the mass spectrum.
Possible Causes & Solutions:
-
Suboptimal pH: The pH of the reaction buffer can significantly impact the labeling efficiency. If the pH is too low, the primary amines on the protein will be protonated and less nucleophilic. Conversely, a very high pH can lead to hydrolysis of the reagent.
-
Recommendation: Empirically test a range of pH values (e.g., 7.0-8.5) to find the optimal condition for your specific protein.
-
-
Reagent Instability: FSMBA, like many chemical reagents, can degrade over time, especially if not stored properly.
-
Recommendation: Use freshly prepared FSMBA solutions for labeling experiments. Store the solid reagent in a desiccator at the recommended temperature.
-
-
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with FSMBA.
-
Recommendation: Use buffers that do not contain primary amines, such as HEPES or phosphate buffers.
-
-
Insufficient Reagent Concentration: The molar ratio of FSMBA to the protein may be too low to achieve a high degree of labeling.
-
Recommendation: Increase the molar excess of FSMBA in the labeling reaction. A titration experiment can help determine the optimal ratio.
-
Problem 2: Complex or Uninterpretable Mass Spectra
Symptom: The mass spectrum shows multiple unexpected peaks, making it difficult to identify the modified protein or peptides.
Possible Causes & Solutions:
-
Boronic Acid Trimerization: As mentioned in the FAQs, boronic acids can form cyclic trimers (boroxines) through dehydration.[1][2][3] This can lead to a series of peaks corresponding to multimers of the modified peptide.
-
Formation of Adducts: Peptides can form adducts with salts (e.g., Na+, K+) present in the sample, leading to additional peaks.
-
Recommendation: Desalt the sample thoroughly before mass spectrometry analysis using appropriate methods like C18 ZipTips or reversed-phase chromatography.
-
-
Side Reactions: FSMBA may react with other nucleophilic residues or undergo other chemical transformations under the labeling conditions.
-
Recommendation: Carefully analyze the mass shifts of unexpected peaks to identify potential side products. Consider performing control experiments with model peptides to understand the reactivity of FSMBA.
-
Problem 3: Difficulty in Identifying FSMBA-Modified Peptides by MS/MS
Symptom: You are able to detect the mass-shifted precursor ion, but the MS/MS spectrum does not yield a confident peptide identification.
Possible Causes & Solutions:
-
Lack of Characteristic Fragment Ions: The FSMBA modification might not produce easily recognizable reporter ions or neutral losses upon fragmentation, making it difficult to distinguish from other modifications with similar masses.
-
Recommendation: Manually inspect the MS/MS spectra for consistent mass shifts in the b- and y-ion series. A mass difference corresponding to the FSMBA adduct on a fragment ion can confirm the modification site. While specific fragmentation data for FSMBA is not widely published, analysis of similar boronic acid-containing peptides has shown that standard b- and y-ions are observed, allowing for sequence determination.[1][2]
-
-
Complex Fragmentation Pattern: The presence of the modification can alter the fragmentation behavior of the peptide, leading to a spectrum that is not well-matched by standard search algorithms.
-
Recommendation: When setting up your database search, ensure that you have included the FSMBA modification as a variable modification on the potential target residues (e.g., Lysine, N-terminus). This will allow the search engine to consider the mass of the adduct when calculating theoretical fragment ions.
-
-
Low Abundance of Modified Peptides: The stoichiometry of the modification may be low, resulting in weak MS/MS spectra.
-
Recommendation: Consider enriching for the FSMBA-modified peptides. If the boronic acid is intact, boronate affinity chromatography could be a viable option for enrichment.[4]
-
Experimental Protocols
Protocol 1: FSMBA Labeling of a Purified Protein
-
Protein Preparation: Prepare the purified protein in a suitable buffer that does not contain primary amines (e.g., 50 mM HEPES, pH 7.5).
-
Reagent Preparation: Prepare a fresh stock solution of FSMBA in an appropriate solvent (e.g., DMSO).
-
Labeling Reaction: Add FSMBA to the protein solution to the desired final molar excess (e.g., 10-fold to 100-fold). Incubate the reaction at room temperature for 1-2 hours.
-
Reduction: To stabilize the Schiff base, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) to a final concentration of ~20 mM. Incubate for another 1-2 hours at room temperature.
-
Quenching and Buffer Exchange: Quench the reaction by adding a primary amine-containing buffer (e.g., Tris) to scavenge excess FSMBA. Remove excess reagents and exchange the buffer by dialysis or using a desalting column.
-
QC Check: Analyze the labeled protein by SDS-PAGE to check for any gross changes and by MS to confirm the mass shift.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Protein Digestion: The FSMBA-labeled protein can be digested in-solution or in-gel using a standard proteomics-grade trypsin protocol.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method. This is critical to remove salts and other contaminants that can interfere with MS analysis.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using a standard data-dependent acquisition (DDA) method.
Visualization of Workflows and Concepts
Caption: Workflow for FSMBA labeling and mass spectrometry analysis.
Sources
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Amino Acid Selectivity of Sulfonyl Fluoride Probes
For researchers, scientists, and drug development professionals navigating the landscape of covalent chemical biology, the choice of an electrophilic warhead is a critical decision that dictates the success of target identification, validation, and the development of novel therapeutics. Among the arsenal of available tools, sulfonyl fluorides (SFs) have emerged as a "privileged" class of reactive functionalities. Their unique balance of aqueous stability and tunable reactivity towards a spectrum of nucleophilic amino acid residues sets them apart from traditional cysteine-focused electrophiles, thereby expanding the druggable proteome.[1][2]
This guide provides an in-depth, objective comparison of the selectivity of sulfonyl fluoride probes for different amino acids. We will delve into the underlying mechanisms, present supporting experimental data, and offer detailed protocols to empower you to harness the full potential of this versatile chemical tool.
The Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The covalent modification of proteins by sulfonyl fluoride probes proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx).[3] This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.
The reactivity of the sulfonyl fluoride is highly dependent on the electronic properties of the probe's scaffold and, crucially, the microenvironment of the protein binding pocket.[4] Factors such as the proximity of basic residues that can deprotonate the nucleophilic amino acid, and the precise geometric alignment of the warhead with its target, can dramatically enhance the rate of the SuFEx reaction.[4] This "proximity-enhanced reactivity" is a key principle governing the context-specific labeling observed with sulfonyl fluoride probes.
Caption: The SuFEx reaction mechanism of a sulfonyl fluoride probe with a nucleophilic amino acid residue.
Comparative Selectivity: A Quantitative Look at Amino Acid Reactivity
Sulfonyl fluoride probes are known to react with a variety of nucleophilic amino acids, including tyrosine, lysine, serine, threonine, histidine, and cysteine.[1] However, the rates of these reactions can vary significantly, leading to a degree of selectivity. This selectivity is a combination of the intrinsic reactivity of the amino acid and the context-dependent factors within a protein's binding site.
To provide a quantitative comparison, we have compiled kinetic data from studies that have systematically evaluated the reactivity of sulfonyl fluoride probes with N-acetylated amino acids, which serve as mimics for amino acid side chains.
| Amino Acid | Nucleophilic Group | General Reactivity Trend | Notes on Reactivity and Adduct Stability |
| Tyrosine | Phenolic hydroxyl | High | Often the preferred target for many aryl sulfonyl fluorides. The phenolate anion is a potent nucleophile, and its formation can be facilitated by nearby basic residues.[3][4] The resulting sulfonate ester is stable. |
| Lysine | ε-amino | Moderate to High | The unprotonated amine is a good nucleophile. Reactivity is highly pH-dependent and influenced by the pKa of the lysine side chain, which can be lowered in specific protein microenvironments.[1] The sulfonamide adduct is very stable. |
| Serine | Aliphatic hydroxyl | Moderate | Classically targeted in the active site of serine proteases, where its nucleophilicity is dramatically enhanced by a catalytic triad.[1] Reaction with non-activated serines is less common but can occur. The sulfonate ester adduct is stable. |
| Threonine | Aliphatic hydroxyl | Lower than Serine | Similar to serine, but generally less reactive due to steric hindrance from the methyl group. Reactivity is typically observed in activated contexts.[1] |
| Histidine | Imidazole ring | Moderate | The imidazole ring is a good nucleophile, particularly when deprotonated. Both nitrogens can potentially react. The stability of the resulting adduct can be variable.[1][5] |
| Cysteine | Thiol | High (initially) | The thiolate anion is highly nucleophilic. However, the resulting thioester adduct is often unstable and can undergo hydrolysis, making sustained covalent inhibition of cysteine with sulfonyl fluorides challenging.[3] |
Quantitative Kinetic Data:
A systematic study of a panel of sulfur(VI) fluoride electrophiles with monomeric N-acetylated amino acids revealed a correlation between the probes' hydrolytic stability and their reactivity.[6][7] Generally, more reactive probes (those with lower hydrolytic stability) react faster with all nucleophilic amino acids.
In a study using a nonapeptide containing both tyrosine and lysine, a range of sulfonyl fluoride probes showed a consistent preference for modifying the tyrosine residue.[3] For the most reactive probes, tyrosine labeling reached 60-80% conversion, while lysine labeling was in the range of 10-40%.[3]
Experimental Protocols for Assessing Probe Selectivity
To empirically determine the selectivity of a sulfonyl fluoride probe, a combination of kinetic assays and mass spectrometry-based approaches is employed. Here, we provide a detailed workflow for assessing probe selectivity.
Caption: Experimental workflow for determining the selectivity of sulfonyl fluoride probes.
Protocol 1: Competitive Labeling of a Model Peptide
This protocol describes the use of a model peptide containing multiple nucleophilic residues to assess the selectivity of a sulfonyl fluoride probe by LC-MS.
Materials:
-
Sulfonyl fluoride probe of interest
-
Model peptide (e.g., a nonapeptide with both a tyrosine and a lysine residue)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
LC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the sulfonyl fluoride probe in DMSO.
-
Prepare a stock solution of the model peptide in the assay buffer.
-
In a microcentrifuge tube, combine the peptide and the probe at desired final concentrations (e.g., 10 µM peptide and 20 µM probe).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).
-
-
LC-MS Analysis:
-
Quench the reaction by adding an equal volume of 0.1% formic acid in water.
-
Analyze the sample by LC-MS. Use a C18 column and a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the reaction by extracting the ion chromatograms for the unlabeled peptide, the singly labeled peptide (on either residue), and the doubly labeled peptide.
-
-
Data Analysis:
-
Integrate the peak areas for each species.
-
Calculate the percentage of labeling for each residue to determine the selectivity of the probe.
-
Protocol 2: Identification of Labeled Residues by LC-MS/MS
This protocol outlines the general steps for identifying the specific amino acid residue(s) modified by a sulfonyl fluoride probe on a target protein.
Materials:
-
Labeled protein of interest
-
DTT (dithiothreitol) and iodoacetamide for reduction and alkylation
-
Trypsin (or another suitable protease)
-
LC-MS/MS system
Procedure:
-
Protein Digestion:
-
Denature, reduce, and alkylate the labeled protein.
-
Digest the protein into smaller peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Database Searching:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, Byonic).
-
Specify the mass shift corresponding to the modification by the sulfonyl fluoride probe as a variable modification on all potential nucleophilic residues (Tyr, Lys, Ser, Thr, His, Cys).
-
-
Data Validation:
-
Manually inspect the MS/MS spectra of the identified modified peptides to confirm the site of modification. The presence of a series of fragment ions (b- and y-ions) that pinpoint the modification to a specific residue provides high confidence in the assignment.
-
Conclusion and Future Perspectives
Sulfonyl fluoride probes are invaluable tools in chemical biology, offering a means to covalently target a broader range of amino acid residues than traditional electrophiles. Their selectivity is a complex interplay of the probe's intrinsic reactivity and the specific microenvironment of the protein binding site. A thorough understanding of these factors, supported by rigorous experimental evaluation using the protocols outlined in this guide, is essential for the successful application of sulfonyl fluoride probes in drug discovery and chemical biology research.
The continued development of novel sulfonyl fluoride scaffolds with fine-tuned reactivity and the application of advanced proteomic techniques will undoubtedly lead to a deeper understanding of protein function and the discovery of new therapeutic agents.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
-
Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2299–2312. [Link]
-
Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications.[Link]
-
Lin, Y., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6439. [Link]
-
Morris, G. M., et al. (1996). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluorides. Protein Science, 5(11), 2294–2301. [Link]
-
Godwin, C. P. M., et al. (2022). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 144(37), 17066–17077. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
-
Lin, Y., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. ResearchGate.[Link]
-
Am Ende, C. W., et al. (2016). Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ChemBioChem, 17(20), 1925–1930. [Link]
-
Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 10–17. [Link]
-
Boddy, C. N., et al. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 62(12), 5616–5627. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies.[Link]
-
Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology, 57(10), 4180–4186. [Link]
-
Garcı́a-Ramos, Y., et al. (2024). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. Journal of Medicinal Chemistry, 67(1), 389–400. [Link]
-
Waters Corporation. (n.d.). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA. Waters Corporation.[Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson.[Link]
-
Jones, L. H. (2025). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. Request PDF.[Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison for Protein Labeling: 5-(Fluorosulfonyl)-2-methoxybenzoic acid vs. NHS Esters
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of bioconjugation, the precise and stable labeling of proteins is paramount for applications ranging from diagnostics and therapeutics to fundamental research. The choice of coupling chemistry is a critical decision that dictates the efficiency, specificity, and stability of the resulting protein conjugate. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for targeting primary amines on proteins. However, emerging reagents such as 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA) present a compelling alternative, offering a distinct reactivity profile and the potential for more robust conjugates.
This guide provides a comprehensive, data-driven comparison of FSMBA and NHS esters for protein labeling. We will delve into the underlying chemical mechanisms, explore key performance differences, and provide detailed experimental protocols to empower you to make an informed decision for your specific application.
The Contenders: A Mechanistic Overview
NHS Esters: The Established Standard for Amine Acylation
NHS esters are highly reactive compounds that readily undergo nucleophilic acyl substitution with unprotonated primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amine of a protein.[1][2] This reaction results in the formation of a stable amide bond, covalently linking the label to the protein.[3] The reaction is highly pH-dependent, with optimal reactivity typically observed between pH 7.2 and 8.5.[2] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the NHS ester is prone to rapid hydrolysis, which competes with the desired labeling reaction.[2]
This compound (FSMBA): A Sulfonyl Fluoride for Broader Nucleophile Targeting
FSMBA belongs to the class of aryl sulfonyl fluorides, which react with a broader range of nucleophilic amino acid residues through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[4][5] Unlike the highly amine-specific NHS esters, sulfonyl fluorides can react with the side chains of tyrosine, lysine, serine, threonine, and histidine.[6][7] This reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonamide (with amines) or sulfonate ester (with hydroxyls) linkage.[8] The reactivity of sulfonyl fluorides can be modulated by the electronic properties of the aryl ring, and they are generally considered to have greater hydrolytic stability than NHS esters.[4][9]
Key Performance Characteristics: A Comparative Analysis
| Feature | This compound (FSMBA) | NHS Ester |
| Primary Target(s) | Tyrosine, Lysine, Serine, Threonine, Histidine[7] | Primary Amines (Lysine, N-terminus)[1] |
| Bond Formed | Sulfonamide or Sulfonate Ester[8] | Amide[3] |
| Bond Stability | Generally considered more stable, particularly the sulfonamide bond.[10][11] | Amide bond is stable, but the NHS ester reagent is highly susceptible to hydrolysis.[2] |
| Optimal Reaction pH | Typically reactive over a broader pH range, with reactivity observed at physiological pH.[12] | Narrower optimal range of pH 7.2-8.5.[2] |
| Reagent Stability | Generally more stable in aqueous solutions.[9] | Prone to rapid hydrolysis, especially at alkaline pH.[2] |
| Specificity | Broader specificity can be an advantage for certain applications but may lead to less site-selectivity.[6] | High specificity for primary amines.[13] |
| Off-Target Reactions | Can react with multiple nucleophilic residues.[6] | Can have side reactions with serine, threonine, and tyrosine, though less frequent than with primary amines.[14] |
Experimental Deep Dive: Protocols and Causality
The following protocols provide a starting point for your labeling experiments. As a self-validating system, it is crucial to perform small-scale optimization experiments to determine the ideal conditions for your specific protein and label.
Protocol 1: Protein Labeling with NHS Ester
This protocol is a general guideline for labeling a protein with an NHS ester-functionalized molecule.
Rationale: The choice of a non-amine-containing buffer at a slightly alkaline pH is critical to ensure the primary amines on the protein are deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[2] A molar excess of the NHS ester is used to drive the reaction to completion.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
NHS ester-functionalized label (e.g., fluorescent dye, biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Conjugation Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved NHS ester. The optimal molar ratio should be determined empirically for each protein.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted label and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Protein Labeling with this compound (FSMBA)
This protocol is a general guideline based on the principles of sulfonyl fluoride chemistry. Optimization of pH, temperature, and reaction time is recommended.
Rationale: Aryl sulfonyl fluorides can react with a broader range of nucleophiles under physiological or slightly basic conditions. The reaction is generally slower than with NHS esters, necessitating longer incubation times or slightly elevated temperatures to achieve efficient labeling.[9][12]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4 or 50 mM HEPES, pH 8.0)
-
This compound (FSMBA)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the FSMBA Solution: Immediately before use, dissolve FSMBA in DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 50-fold molar excess of the dissolved FSMBA.
-
Incubate: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The progress of the reaction can be monitored by mass spectrometry.
-
Purify the Conjugate: Remove unreacted FSMBA and byproducts using a desalting column or dialysis against a suitable storage buffer.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps in each labeling protocol.
Caption: NHS Ester Protein Labeling Workflow.
Caption: FSMBA Protein Labeling Workflow.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and NHS esters is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of your experiment.
Choose NHS Esters when:
-
Your primary goal is to label lysine residues and the N-terminus.
-
You require high specificity for primary amines.
-
Rapid reaction kinetics are a priority.
Consider this compound when:
-
You need to label a protein with limited accessible lysine residues.
-
Your application can benefit from targeting other nucleophilic residues like tyrosine.
-
Enhanced stability of the resulting conjugate is critical for downstream applications.
-
Your protein is sensitive to the slightly alkaline pH required for optimal NHS ester reactivity.
By understanding the distinct chemical properties and reactivity profiles of these two powerful labeling reagents, researchers can design more effective bioconjugation strategies, leading to more reliable and insightful experimental outcomes.
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ResearchGate. (2025). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF. [Link]
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Dempsey, D. R., et al. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. [Link]
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Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]
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Pellegrino, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH. [Link]
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Ambrus, V., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]
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Li, Z., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science. [Link]
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EMBL-EBI. (2025). NHS esters are non-innocent protein acylating reagents. [Link]
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Moody, G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. [Link]
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Saradambal, K. V., et al. (1984). Identification of the Lysine and Tyrosine Peptides Labeled by 5'-p-fluorosulfonylbenzoyladenosine in the NADH Inhibitory Site of Glutamate Dehydrogenase. PubMed. [Link]
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Amay, Y., et al. (2019). Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC. [Link]
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Schart, V. F., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC. [Link]
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Dash, R. N., et al. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. [Link]
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Wang, J., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. NIH. [Link]
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Wang, J., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. PubMed. [Link]
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Schart, V. F., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]
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Schart, V. F., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PubMed. [Link]
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Amay, Y., et al. (2019). Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ResearchGate. [Link]
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Liu, Y., et al. (2025). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. ResearchGate. [Link]
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Liu, Y., et al. (2025). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Semantic Scholar. [Link]
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Strauss, S., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. PMC. [Link]
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Pabasara, H. (2020). Difference Between Amide and Peptide Bond. Pediaa.Com. [Link]
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Strauss, S., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. ResearchGate. [Link]
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Annamalai, A. E., & Colman, R. F. (1986). Identification of tyrosine and lysine peptides labeled by 5'-p-fluorosulfonylbenzoyl adenosine in the active site of pyruvate kinase. PubMed. [Link]
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Li, B., et al. (2013). Review of tyrosine and lysine as new motifs for organophosphate binding to proteins that have no active site serine. NIH. [Link]
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Malet-Martino, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Malet-Martino, M., et al. (2025). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Validation of FSMBA Labeling by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical proteomics and drug discovery, the precise identification of interactions between small molecules and their protein targets is paramount.[1][2] Covalent labeling, a technique that forms a stable bond between a probe and a protein, has emerged as a powerful tool for these investigations.[2] Among the arsenal of chemical probes, those targeting cysteine residues are of particular interest due to the unique nucleophilicity of the cysteine thiol group.[2][3] This guide provides an in-depth technical overview of FSMBA (Trifluoro-N-((4-((2-maleimidoethyl)amino)-4-oxobutyl)carbamoyl)methanesulfonamide), a maleimide-based, cysteine-reactive labeling reagent, and focuses on the gold-standard method for its validation: tandem mass spectrometry (MS/MS).
As a Senior Application Scientist, my objective is to not only provide a protocol but to illuminate the rationale behind each step, ensuring a robust and self-validating experimental design. This guide will delve into the chemical principles of FSMBA labeling, provide a detailed experimental workflow for validation by tandem mass spectrometry, and offer a comparative analysis with other common cysteine-reactive probes.
The Chemistry of FSMBA: A Cysteine-Specific Probe
FSMBA belongs to the class of maleimide-based reagents, which are widely used for bioconjugation due to their high reactivity and specificity towards the thiol group of cysteine residues.[3][4] The core of this reactivity lies in a Michael addition reaction, where the nucleophilic thiol attacks one of the carbons of the maleimide double bond.[4]
The structure of FSMBA incorporates this reactive maleimide group, making it a valuable tool for selectively tagging cysteine-containing proteins and peptides. Understanding this chemical basis is the first step in designing and interpreting labeling experiments.[5][6][7][8]
Tandem Mass Spectrometry: The Key to Unambiguous Validation
While various methods can indicate that a labeling reaction has occurred, tandem mass spectrometry (MS/MS) provides definitive evidence of which specific amino acid has been modified.[9][10][11] This technique involves multiple stages of mass analysis.[9][12] First, the mass spectrometer measures the mass-to-charge ratio (m/z) of the intact, labeled peptides (MS1 scan). Then, specific peptide ions are selected, fragmented, and the m/z of the resulting fragments are measured (MS2 scan).[9][12]
The fragmentation of a peptide in the mass spectrometer, typically through collision-induced dissociation (CID), primarily occurs at the peptide bonds.[13][14] This process generates a series of fragment ions, known as b- and y-ions, from the N- and C-termini of the peptide, respectively.[15] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide's sequence.[10][11]
When a peptide is labeled with FSMBA, the mass of the cysteine residue increases by the mass of the FSMBA molecule. This mass shift is carried through to the fragment ions containing the labeled cysteine. By analyzing the MS/MS spectrum, we can pinpoint the exact location of this mass modification, thus validating the specific site of FSMBA labeling.
Experimental Workflow: From Labeling to Data Interpretation
The following protocol outlines a comprehensive workflow for the validation of FSMBA labeling. This is a self-validating system, where the final MS/MS data provides a definitive readout of the experiment's success.
Caption: A schematic of the experimental workflow for FSMBA labeling validation.
Detailed Experimental Protocol
-
Protein Digestion:
-
Begin with a purified protein of interest or a complex protein lysate.
-
Denature the proteins using a suitable agent (e.g., urea or guanidinium chloride) and reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate free cysteines that are not intended for FSMBA labeling with a reagent such as iodoacetamide (IAA). This step is crucial for ensuring that FSMBA labeling is specific to the cysteines of interest.
-
Perform in-solution or in-gel digestion of the protein(s) using a sequence-specific protease, most commonly trypsin.[16] Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.[16]
-
-
FSMBA Labeling of Peptides:
-
Following digestion, desalt the peptide mixture to remove interfering substances from the digestion buffer.
-
Dissolve the FSMBA reagent in an appropriate solvent (e.g., DMSO) to prepare a stock solution.[17][18]
-
Incubate the desalted peptides with the FSMBA solution. The optimal incubation time and temperature should be determined empirically, but a common starting point is 1 hour at room temperature.[17][18]
-
Quench the reaction to stop further labeling, for example, by adding an excess of a small molecule thiol like DTT.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[19] The liquid chromatography step separates the peptides based on their physicochemical properties, reducing the complexity of the mixture introduced into the mass spectrometer at any given time.[20]
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a survey MS1 scan to detect the m/z of all peptide ions present.[21]
-
The most intense ions from the MS1 scan are then sequentially selected for fragmentation (CID) and analysis in MS2.[21] It is important to set the instrument to include the expected mass of FSMBA as a variable modification on cysteine residues in the acquisition parameters.
-
-
Data Analysis and Validation:
-
The acquired MS/MS spectra are then searched against a protein sequence database using a search engine such as SEQUEST, Mascot, or MaxQuant.[22]
-
During the database search, specify the mass of the FSMBA adduct on cysteine as a variable modification. The search algorithm will attempt to match the experimental MS/MS spectra to theoretical spectra generated from the database, considering both unmodified and FSMBA-modified peptides.[22][23]
-
The output of the search will be a list of identified peptides, including those that have been modified with FSMBA. The validation of these identifications is a critical step.[24] High-resolution mass spectrometry data is essential for accurate mass determination and confident identification.[25]
-
Caption: Fragmentation of an FSMBA-labeled peptide in tandem MS.
Comparing FSMBA to Other Cysteine-Reactive Probes
While FSMBA is a powerful tool, it is important to consider its properties in the context of other commonly used cysteine-reactive reagents. The choice of reagent can impact the experimental design and the interpretation of the results.
| Reagent | Reactive Group | Mass Shift (Da) | Key Characteristics |
| FSMBA | Maleimide | Varies with specific structure | Highly specific for thiols.[3][4] Stable adduct. |
| Iodoacetamide (IAA) | Iodoacetyl | 57.02146 | "Gold standard" for cysteine alkylation, but can have some off-target reactivity with other nucleophilic residues.[26] |
| N-ethylmaleimide (NEM) | Maleimide | 125.04768 | Another common maleimide reagent. |
This table provides a summary of key reagents, but the selection should always be guided by the specific experimental goals and the nature of the protein being studied.
Conclusion
The validation of protein labeling is a critical step in many proteomic and drug discovery workflows. Tandem mass spectrometry offers an unparalleled level of detail and confidence in this process. By understanding the chemistry of FSMBA and the principles of MS/MS, researchers can design and execute robust experiments to confidently identify the sites of protein modification. This guide provides the foundational knowledge and a practical framework for achieving this, empowering scientists to generate high-quality, reliable data in their research endeavors.
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Introduction: The Rise of the Privileged Sulfonyl Fluoride Warhead
An In-Depth Technical Guide to the Comparative Reactivity of Sulfonyl Fluoride Probes for Chemical Biology and Drug Discovery
A Note on the Subject Probe FSMBA: Initial searches for a sulfonyl fluoride probe specifically named FSMBA (4-(formylsulfonyl)methyl-benzenesulfonamide) did not yield specific published literature or experimental data. This suggests the compound may be novel, proprietary, or referred to by an alternative nomenclature. To fulfill the core objective of providing a robust comparison guide, this document will focus on a selection of well-characterized and widely used sulfonyl fluoride and fluorosulfate probes that represent a spectrum of reactivity. The principles and methodologies discussed herein provide a foundational framework for evaluating any novel probe, including FSMBA should it become characterized.
In the landscape of chemical biology and drug discovery, covalent probes have become indispensable tools for identifying and validating therapeutic targets, mapping protein-protein interactions, and developing potent, long-acting inhibitors. The choice of the electrophilic "warhead" is critical, dictating the probe's stability, reactivity, and selectivity. Among the arsenal of available electrophiles, the sulfonyl fluoride (SF) moiety has emerged as a privileged class.[1] Unlike highly reactive warheads that indiscriminately label proteins, sulfonyl fluorides exhibit a unique balance of aqueous stability and context-dependent reactivity.[2] They remain largely inert in the aqueous environment of the cell but can be "activated" by the specific microenvironment of a protein binding pocket to form a stable covalent bond.[3] This discerning reactivity allows them to target a range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine.[4][5]
This guide provides a comparative analysis of the reactivity of key sulfonyl fluoride probes, offering insights into how structural modifications influence their performance and providing the experimental framework to assess them.
The Probes Under Comparison: A Spectrum of Reactivity
To illustrate the diverse reactivity within this class, we will compare the following representative probes:
-
Benzenesulfonyl Fluoride (BSF): The parent scaffold, serving as a fundamental baseline for reactivity.[6]
-
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A widely used, water-soluble serine protease inhibitor. Its aminoethyl group significantly alters its physical properties and can influence binding.[7][8]
-
3-Carboxybenzenesulfonyl fluoride: An example of an aryl sulfonyl fluoride bearing a meta-positioned electron-withdrawing group, which modulates the electrophilicity of the sulfur center.[5]
-
Benzene Fluorosulfate (BFS): A key analog representing the aryl fluorosulfate class. The bridging oxygen atom dramatically attenuates reactivity, providing a crucial point of comparison that highlights the unique properties of sulfonyl fluorides.[3][9]
Mechanism of Covalent Modification
The covalent modification of a protein by a sulfonyl fluoride probe proceeds via a nucleophilic substitution reaction at the hexavalent sulfur center. A nucleophilic amino acid side chain within a protein binding site attacks the electrophilic sulfur atom. This attack, often facilitated by neighboring residues that act as general bases or create a favorable electrostatic environment, leads to the displacement of the fluoride ion and the formation of a highly stable sulfonyl-enzyme linkage.[10]
The reactivity is not intrinsic to the probe alone but is a "templated" event, highly dependent on the protein microenvironment. Factors such as the pKa of the target residue and the presence of hydrogen bond donors that can stabilize the departing fluoride leaving group are critical for facilitating the reaction.[3]
Figure 1: General mechanism of protein modification by an aryl sulfonyl fluoride probe.
Comparative Reactivity Analysis
The utility of a chemical probe is defined by the interplay between its stability and reactivity. An ideal probe is stable enough to reach its target in a biological system but reactive enough to label it efficiently.
Aqueous Stability: The Hydrolysis Clock
A critical parameter for any covalent probe is its hydrolytic stability. Probes that rapidly hydrolyze in buffer or cellular media will have a short effective concentration and can lead to false-negative results. The stability is often reported as a half-life (t½) in a physiological buffer (e.g., PBS, pH 7.4).
| Probe | Substituent | General Effect on Stability | Representative Aqueous Half-life (t½) | Reference(s) |
| Benzenesulfonyl Fluoride (BSF) | None (H) | Baseline | ~14.4 hours | [5][11] |
| 3-Carboxybenzenesulfonyl Fluoride | 3-COOH | Electron-withdrawing, destabilizes | ~5.0 hours | [5] |
| 4-Aminobenzenesulfonyl Fluoride | 4-NH₂ | Electron-donating, stabilizes | > 24 hours (highly stable) | [5] |
| Benzene Fluorosulfate (BFS) | -O- bridge | Resonance stabilization, highly stable | Very high (>24 hours, minimal hydrolysis) | [3][9] |
Key Insights:
-
Electronic Effects: The electronic nature of the substituents on the aryl ring predictably modulates hydrolytic stability.[12] Electron-donating groups (like amines) increase stability (longer half-life), while electron-withdrawing groups (like carboxylic acids) decrease stability (shorter half-life).[5]
-
The Fluorosulfate Difference: Aryl fluorosulfates are significantly more resistant to hydrolysis than their sulfonyl fluoride counterparts.[3] The oxygen atom adjacent to the sulfur allows for resonance stabilization, reducing the electrophilicity of the sulfur center and making it far less susceptible to nucleophilic attack by water.[9]
Reactivity with Protein Nucleophiles
While aqueous stability is a measure of undesirable reactivity, reactivity towards target nucleophiles is the desired outcome. This is often assessed by measuring reaction rates with model amino acids or by observing the extent of labeling on a model protein.
A classic experiment involves incubating a probe with Human Serum Albumin (HSA), an abundant and nucleophile-rich protein. A highly reactive or promiscuous probe will show multiple additions to HSA, whereas a more selective probe will show little to no labeling.
| Probe | Reactivity Profile | Observation with Human Serum Albumin (HSA) | Reference(s) |
| Benzenesulfonyl Fluoride (BSF) | Moderately Reactive | Multiple covalent adducts observed via LC-MS. | [9][13] |
| Benzene Fluorosulfate (BFS) | Low Intrinsic Reactivity | No appreciable reaction observed, even at high concentrations. | [9][13] |
Key Insights:
-
BSF shows promiscuous reactivity with a model protein like HSA, highlighting its intrinsic electrophilicity.[9][13] This underscores the need for a specific binding interaction to direct its reactivity towards a single target in a complex proteome.
-
BFS is exceptionally stable , showing no non-specific labeling of HSA.[9][13] This "latent" reactivity is a hallmark of the fluorosulfate class, which generally requires the specific geometry and activating residues of a target binding pocket to facilitate covalent modification.[10][14] This property makes fluorosulfates excellent candidates for developing highly selective covalent inhibitors with reduced off-target effects.[15]
Experimental Protocols
Reproducible and quantitative assessment of probe reactivity is fundamental to their development and application. Below are standardized protocols for determining aqueous stability and reactivity with a model nucleophile.
Protocol 1: Hydrolytic Stability Assay via HPLC-MS
This protocol determines the rate of hydrolysis of a sulfonyl fluoride probe in a physiological buffer.
Objective: To measure the aqueous half-life (t½) of a sulfonyl fluoride probe.
Materials:
-
Test probe (e.g., Benzenesulfonyl fluoride)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (e.g., 1,4-dicyanobenzene)
-
HPLC-MS system with a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test probe and a 10 mM stock solution of the internal standard in DMSO.
-
Reaction Setup: In a clean vial, add PBS (pH 7.4). Add the internal standard stock solution to a final concentration of 100 µM.
-
Initiate Reaction: To start the assay, add the test probe stock solution to the PBS/internal standard mixture to a final concentration of 100 µM. Vortex immediately to ensure complete mixing.
-
Time-Course Analysis:
-
Immediately inject an aliquot (e.g., 10 µL) of the reaction mixture onto the HPLC-MS system. This is the t=0 time point.
-
Incubate the reaction vial at a constant temperature (e.g., 37°C).
-
Inject subsequent aliquots at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
For each time point, determine the peak area of the test probe and the internal standard from the HPLC chromatogram.
-
Calculate the ratio of (Probe Area / Internal Standard Area).
-
Plot the natural logarithm (ln) of this ratio against time.
-
The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life using the formula: t½ = ln(2) / k .
-
Figure 2: Experimental workflow for determining the hydrolytic half-life of a sulfonyl fluoride probe.
Protocol 2: Reactivity Assay with N-acetyl-L-tyrosine
This protocol measures the intrinsic reactivity of a probe against a model amino acid nucleophile.
Objective: To determine the second-order rate constant for the reaction of a sulfonyl fluoride with a tyrosine surrogate.
Materials:
-
Test probe
-
N-acetyl-L-tyrosine
-
Reaction buffer (e.g., PBS, pH 7.4)
-
HPLC system
Methodology:
-
Solution Preparation: Prepare stock solutions of the test probe (e.g., 20 mM in DMSO) and N-acetyl-L-tyrosine (e.g., 200 mM in reaction buffer).
-
Reaction Setup: Pre-warm both solutions to the desired reaction temperature (e.g., 37°C).
-
Initiate Reaction: Initiate the reaction by mixing the solutions to achieve final concentrations of, for example, 1 mM test probe and 10 mM N-acetyl-L-tyrosine (maintaining pseudo-first-order conditions).
-
Time-Course Monitoring: Monitor the reaction progress by injecting aliquots into the HPLC at regular intervals.
-
Data Analysis: Quantify the decrease in the peak area of the starting sulfonyl fluoride over time. Calculate the pseudo-first-order rate constant (k_obs) as described in Protocol 1. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [N-acetyl-L-tyrosine] .[16]
Guidance for Probe Selection and Conclusion
The choice of a sulfonyl fluoride probe is a strategic decision that depends entirely on the biological question being asked.
-
For Target Identification & Profiling: A more reactive probe, such as one with an electron-withdrawing substituent, might be desirable to maximize the chances of labeling a binding partner, especially if the interaction is transient. However, this comes with a higher risk of off-target labeling.
-
For Developing Selective Covalent Inhibitors: A less reactive scaffold is often the preferred starting point. The attenuated reactivity of aryl fluorosulfates, or sulfonyl fluorides with electron-donating groups, minimizes promiscuous, off-target reactions.[9] Covalent bond formation becomes highly dependent on the probe achieving a high effective concentration and optimal orientation within the target's binding site, making the resulting inhibitor exquisitely selective.[16]
-
For In Vivo Applications: Probes with high aqueous and metabolic stability, such as fluorosulfates, are often more suitable for studies in whole organisms, as they are more likely to remain intact long enough to engage their target.[14]
References
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- Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/acschembio.5b00159]
- BenchChem. (2025). The Aryl Fluorosulfate Motif: A Comprehensive Technical Guide to its Metabolic and Chemical Stability. BenchChem. [URL: https://www.benchchem.com/blog/the-aryl-fluorosulfate-motif-a-comprehensive-technical-guide-to-its-metabolic-and-chemical-stability]
- BenchChem. (2025). The Rise of a Privileged Electrophile: A Technical Guide to Aryl Fluorosulfates in Chemical Biology. BenchChem. [URL: https://www.benchchem.
- Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d2ob01891h]
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- Mishra, R. K., et al. (2013). Synthesis and characterization of 5'-p-fluorosulfonylbenzoyl-2'(or 3')-(biotinyl)adenosine as an activity-based probe for protein kinases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23725651/]
- Liskamp, R. M., et al. (2015). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform. [URL: https://www.researchgate.net/publication/275344445_ChemInform_Abstract_Sulfonyl_Fluorides_as_Privileged_Warheads_in_Chemical_Biology]
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- Grimster, N. P., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01334]
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- Kelemen, G. M., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. ResearchGate. [URL: https://www.researchgate.net/publication/369654109_Activation-Free_Sulfonyl_Fluoride_Probes_for_Fragment_Screening]
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- Liu, Y., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [URL: https://www.chinesechemsoc.org/ccschem/article/10.31635/ccschem.022.202202340]
- Weerapana, E., et al. (2013). Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. Angewandte Chemie. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201208738]
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- Lauterbach, L., et al. (2019). Functionalization of alkenylsulfonyl fluorides. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-2-Functionalization-of-alkenylsulfonyl-fluorides-Reaction-conditions-Unless_fig2_336332766]
- Mykhailiuk, P. K. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio. [URL: https://chemistrycommunity.nature.
- Vargas, C., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9743714/]
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- Tolmachova, K. A., et al. (2018). Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers. ResearchGate. [URL: https://www.researchgate.
- Neumaier, B., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3663952/]
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A Comparative Guide to the Cross-Reactivity of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid with Biological Nucleophiles
In the landscape of covalent chemical biology and drug discovery, the rational design of targeted inhibitors and probes hinges on a deep understanding of the reactivity and selectivity of the electrophilic warhead. 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMB) belongs to the sulfonyl fluoride (SF) class of electrophiles, which have garnered significant attention for their ability to form stable covalent bonds with a variety of nucleophilic amino acid residues within proteins.[1] This guide provides an in-depth comparison of the reactivity of the FSMB scaffold with key biological nucleophiles, supported by experimental data from closely related analogs and established proteomic workflows for characterization.
The Sulfonyl Fluoride Warhead: A Privileged Electrophile
The reactivity of this compound is dictated by its sulfonyl fluoride (-SO₂F) moiety. This functional group acts as an electrophilic center, susceptible to nucleophilic attack by electron-rich amino acid side chains.[2] Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is context-dependent, influenced by both the electronic properties of the aryl ring and the local microenvironment of the protein binding pocket.[3] This "tunable" reactivity makes them valuable tools for achieving target selectivity.
The general mechanism of action involves the nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.
Caption: General reaction mechanism of FSMB with a nucleophilic amino acid residue.
Comparative Reactivity with Nucleophilic Amino Acids
Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, a characteristic that distinguishes them from more cysteine-focused electrophiles.[1] The primary targets include:
-
Lysine: The ε-amino group of lysine is a potent nucleophile at physiological pH and readily reacts with sulfonyl fluorides to form stable sulfonamides.
-
Tyrosine: The hydroxyl group of tyrosine, particularly when deprotonated, can attack sulfonyl fluorides to form a sulfonate ester. The reactivity is often enhanced by a basic microenvironment within the protein.[4]
-
Serine and Threonine: The hydroxyl groups of these amino acids can also be targeted, especially in the active sites of enzymes like serine proteases.[5]
-
Histidine: The imidazole side chain of histidine is another potential nucleophilic partner for sulfonyl fluorides.[1]
-
Cysteine: While sulfonyl fluorides can react with the highly nucleophilic thiol group of cysteine, the resulting thio-sulfonate ester adduct is often unstable and can be reversible.[6][7]
This broad reactivity profile necessitates a thorough assessment of cross-reactivity when developing a selective covalent probe or inhibitor based on the FSMB scaffold.
Quantitative Analysis of Reactivity: Insights from a Structural Analog
The following table summarizes the labeling efficiency of 3-carboxybenzenesulfonyl fluoride with the nonapeptide, which serves as a proxy for the intrinsic reactivity of a compound with a similar substitution pattern to FSMB.
| Probe | Total Peptide Conversion (%) | Tyrosine Labeled (%) | Lysine Labeled (%) |
| 3-Carboxybenzenesulfonyl Fluoride | 65 | ~60 | ~5-10 |
Data adapted from a study on a library of sulfonyl fluoride fragments.[2] The percentages represent the proportion of the peptide pool modified at the respective residue.
This data suggests that a carboxy-substituted phenylsulfonyl fluoride, and by extension FSMB, exhibits a notable preference for tyrosine over lysine in this model system. The methoxy group in FSMB, being an electron-donating group, might slightly modulate this reactivity, but the general preference for tyrosine and lysine is expected to be maintained.
Experimental Protocols for Assessing Cross-Reactivity
A rigorous evaluation of the cross-reactivity of FSMB requires a multi-faceted approach, combining kinetic analysis with proteome-wide profiling.
Kinetic Analysis with Model Nucleophiles
To determine the intrinsic reactivity of FSMB with different amino acid side chains, kinetic assays are performed using N-acetylated amino acids as surrogates.[1]
Protocol: Pseudo-First-Order Kinetic Analysis by LC-MS
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of FSMB in DMSO and 100 mM stock solutions of N-acetyl-L-lysine, N-acetyl-L-tyrosine, N-acetyl-L-serine, N-acetyl-L-histidine, and N-acetyl-L-cysteine in an appropriate aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, the N-acetylated amino acid solution (final concentration 10 mM), and initiate the reaction by adding FSMB (final concentration 1 mM).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it by adding an equal volume of acetonitrile containing an internal standard.
-
LC-MS Analysis: Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the depletion of the FSMB starting material and the formation of the amino acid adduct.
-
Data Analysis: Plot the natural logarithm of the remaining FSMB concentration versus time. The slope of the resulting linear fit corresponds to the negative of the observed rate constant (k_obs). The second-order rate constant can be calculated by dividing k_obs by the concentration of the nucleophile.
Chemoproteomic Profiling for Proteome-Wide Selectivity
Activity-based protein profiling (ABPP) is a powerful technique to assess the on- and off-targets of a covalent probe in a complex biological system, such as a cell lysate or live cells.[8] A competitive ABPP workflow is typically employed to determine the selectivity of an unlabeled inhibitor like FSMB.
Caption: Workflow for competitive chemoproteomic profiling of FSMB.
Protocol: Competitive IsoTOP-ABPP
-
Proteome Labeling: Treat a "heavy" SILAC-labeled proteome with FSMB at various concentrations and a "light" SILAC-labeled proteome with a vehicle control (DMSO).
-
Probe Competition: Add a broadly reactive, alkyne-tagged sulfonyl fluoride probe to both the "heavy" and "light" proteomes. This probe will label sites that are not occupied by FSMB.
-
Click Chemistry: Ligate a biotin-azide reporter tag to the alkyne handle of the probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment: Combine the "heavy" and "light" proteomes and enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Proteomics Analysis: Digest the enriched proteins on-bead with trypsin, and analyze the resulting peptides by LC-MS/MS.
-
Data Interpretation: Identify and quantify the "heavy" to "light" ratios for each peptide. A high H/L ratio for a particular peptide indicates that FSMB effectively competed with the probe for binding to that site, identifying it as a target.
Conclusion and Future Directions
This compound is a versatile electrophilic scaffold with the potential to target a range of nucleophilic amino acid residues. Based on data from close structural analogs, it is likely to exhibit a preference for tyrosine and lysine. However, its precise cross-reactivity profile is highly context-dependent and must be empirically determined for each protein of interest.
The experimental workflows outlined in this guide, from kinetic analysis with model nucleophiles to comprehensive chemoproteomic profiling, provide a robust framework for characterizing the selectivity of FSMB and its derivatives. Such a thorough understanding is a prerequisite for the successful development of potent and selective covalent probes and therapeutics, ultimately enabling the confident interpretation of their biological effects. Future work should focus on generating a comprehensive public dataset for FSMB itself to further refine our understanding of its reactivity and guide its application in chemical biology and drug discovery.
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ACS Publications. (n.d.). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes | ACS Chemical Biology. ACS Publications. [Link]
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ChemRxiv. (n.d.). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]
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Gilbert, K. E., Vuorinen, A., Aatkar, A., Pogány, P., Pettinger, J., Grant, E. K., ... & Burley, G. A. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6296. [Link]
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Royal Society of Chemistry. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Royal Society of Chemistry. [Link]
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Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]
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Gilbert, K. E., Vuorinen, A., Aatkar, A., Pogány, P., Pettinger, J., Grant, E. K., ... & Burley, G. A. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1936-1947. [Link]
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National Institutes of Health. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
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A Researcher's Guide: The Superior Specificity and Efficiency of FSMBA over Traditional Affinity Labeling
In the intricate world of drug discovery and chemical biology, understanding the precise interactions between a small molecule and its protein target is paramount. Affinity labeling, a technique that creates a covalent bond between a ligand and its binding partner, has long been a cornerstone for identifying target proteins and mapping binding sites.[1][2] However, traditional methods, while foundational, often present significant challenges in specificity and efficiency.
This guide provides an in-depth comparison of 5'-(p-Fluorosulfonyl)benzoyl Adenosine (FSMBA), a highly specific affinity label, with traditional techniques like photoaffinity labeling and non-specific chemical cross-linking. We will explore the mechanistic underpinnings of these approaches, present comparative data, and provide actionable protocols to demonstrate why FSMBA represents a significant advancement for researchers targeting nucleotide-binding proteins.
Part 1: Deconstructing Traditional Affinity Labeling
Traditional affinity labeling encompasses several methods, each with a distinct mechanism for forging a covalent link between a probe and a target protein. The overarching goal is to transform a transient, non-covalent interaction into a stable, permanent bond, thereby facilitating downstream analysis.[1][3]
Photoaffinity Labeling (PAL)
PAL is a widely used technique that employs a probe containing a photoreactive moiety, such as an aryl azide or a diazirine.[4] The process relies on temporal control: the probe first binds to its target, and a subsequent pulse of UV light activates the photoreactive group, generating a highly reactive carbene or nitrene intermediate.[5][6] This intermediate then rapidly and indiscriminately reacts with nearby amino acid residues, forming a covalent bond.
The Challenge of Indiscriminate Reactivity: The primary drawback of PAL lies in the very nature of its reactive intermediates. Carbenes and nitrenes are so reactive that they can insert into any C-H or N-H bond in their immediate vicinity or even react with solvent molecules.[3] This non-selectivity often leads to:
-
Low Labeling Efficiency: A significant portion of the probe is quenched by reacting with the aqueous solvent before it can label the target protein.[3]
-
High Background Labeling: The probe may label amino acids on the protein surface that are not part of the specific binding pocket, leading to false positives.[5]
-
Potential for Protein Damage: High-energy UV light required for activation can potentially damage the protein of interest.[5]
Figure 1. Mechanism of Traditional Photoaffinity Labeling (PAL).
Conventional Chemical Cross-Linking
Chemical cross-linking utilizes reagents with two or more reactive ends to covalently link molecules that are in close proximity.[7][8] While invaluable for studying protein-protein interactions and stabilizing large complexes, its application for identifying the specific binding site of a small molecule is limited.[9][10] Standard cross-linkers (e.g., those targeting primary amines) react with available functional groups based on proximity, not on specific binding events, making it difficult to distinguish the true binding pocket.[10]
Part 2: FSMBA - A Paradigm of Specificity
5'-(p-Fluorosulfonyl)benzoyl Adenosine (FSMBA) is a reactive analog of adenosine triphosphate (ATP). It is classified as a classical affinity label, which operates on a two-step mechanism that confers exceptional specificity.[1][3]
-
Recognition and Binding: The adenosine portion of FSMBA acts as a "homing device," directing the molecule to the nucleotide-binding site of ATP- or ADP-dependent proteins like kinases and ATPases. This initial binding is specific and reversible.[11][12]
-
Covalent Inactivation: Once positioned within the active site, the weakly electrophilic sulfonyl fluoride (-SO₂F) group reacts with a nearby nucleophilic amino acid residue (typically tyrosine, lysine, or histidine).[13] This forms a stable, covalent sulfonyl ester or sulfonamide bond, irreversibly labeling the protein.
The key advantage is that the reactive group is relatively inert until concentrated within the binding site, a phenomenon known as "effective molarity".[3] This dramatically reduces the likelihood of off-target reactions compared to the hyper-reactive intermediates of PAL.
Figure 2. The specific two-step mechanism of FSMBA affinity labeling.
Part 3: Head-to-Head Comparison: FSMBA vs. Traditional Methods
The choice of an affinity labeling strategy is dictated by the experimental goals. For identifying and characterizing a specific small-molecule binding site, particularly for nucleotide-binding proteins, the advantages of FSMBA become clear.
| Feature | FSMBA (5'-p-Fluorosulfonylbenzoyl Adenosine) | Photoaffinity Labeling (PAL) | General Chemical Cross-Linking |
| Specificity | Very High: Directed by the adenosine moiety to a specific class of binding sites before reaction occurs.[11][14] | Variable to Low: Reactive intermediate can label non-specifically within and outside the binding pocket.[3][5] | Low: Reacts with accessible functional groups based on proximity, not specific binding.[10] |
| Reaction Trigger | None required: Reacts under physiological conditions upon binding.[12] | UV Light: Requires external photoactivation, which can potentially damage proteins.[15] | None required: Spontaneous reaction. |
| Off-Target Labeling | Minimal: The sulfonyl fluoride group is weakly reactive until concentrated in the binding site.[3] | High Potential: Highly reactive intermediates can be quenched by solvent or react with abundant, non-target proteins.[3][4] | High Potential: Dependent on the abundance and accessibility of reactive amino acid side chains. |
| Experimental Workflow | Streamlined: Simple incubation of probe with the protein sample. | Complex: Requires UV irradiation equipment, optimization of exposure time, and extensive controls.[16] | Streamlined: Simple incubation, but often requires complex analysis to interpret results. |
| Applicability | Specific: Excellent for ATP/ADP binding proteins (kinases, ATPases, etc.).[17] | General: Can be applied to any ligand that can be synthesized with a photoreactive group.[18] | General: Primarily for studying protein-protein interactions or proximity.[8] |
Part 4: Experimental Protocols & Workflows
To provide a practical context, we outline representative protocols for both FSMBA and a traditional PAL experiment. The causality behind key steps is explained to ensure a self-validating experimental design.
Workflow Comparison
The experimental workflow for FSMBA is significantly more direct than for PAL, eliminating the need for specialized equipment and reducing the number of steps and variables.
Figure 3. Comparison of experimental workflows for PAL and FSMBA.
Protocol 1: FSMBA Labeling of a Target Kinase
Objective: To covalently label the ATP-binding site of a purified kinase to confirm target engagement and identify the modified residue.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of FSMBA in DMSO. Causality: DMSO is a suitable solvent for FSMBA and is compatible with most protein solutions at low final concentrations.
-
Prepare the target kinase in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂). The final protein concentration should be in the low micromolar range (e.g., 1-5 µM). Causality: The buffer should maintain protein stability and activity. MgCl₂ is included as it is a required cofactor for most kinases.
-
-
Labeling Reaction:
-
Set up the following reactions in triplicate in microcentrifuge tubes:
-
Test Reaction: Target kinase + 200 µM FSMBA.
-
Protection Control: Target kinase + 5 mM ATP (pre-incubate for 15 min) + 200 µM FSMBA. Causality: The protection control is critical for demonstrating specificity. If FSMBA labeling is site-specific, pre-binding of the natural substrate (ATP) will block the binding site and prevent covalent modification by FSMBA.
-
No-Enzyme Control: Buffer only + 200 µM FSMBA.
-
-
Incubate all tubes at room temperature for 1 hour. Causality: Incubation time and FSMBA concentration may require optimization, but this is a common starting point.[11][13]
-
-
Quenching:
-
Stop the reaction by adding Dithiothreitol (DTT) to a final concentration of 10 mM. Causality: DTT quenches any unreacted FSMBA.[12] Alternatively, the reaction can be stopped by adding SDS-PAGE loading buffer for immediate gel analysis.
-
-
Analysis:
-
Activity Assay: Measure the remaining kinase activity in the "Test Reaction" and "Protection Control" samples. A significant decrease in activity in the test sample, which is prevented in the protection sample, indicates successful and specific covalent inhibition.
-
Mass Spectrometry: Submit the samples for intact protein mass analysis or proteolytic digest followed by LC-MS/MS. An increase in mass corresponding to the SBA moiety confirms covalent labeling. MS/MS analysis can then pinpoint the exact amino acid residue that was modified.
-
Protocol 2: Traditional Photoaffinity Labeling
Objective: To identify the binding partners of a novel small molecule in a cell lysate using a custom-synthesized photo-probe.
Methodology:
-
Probe Synthesis:
-
Synthesize a probe by attaching a diazirine photoreactive group and a biotin affinity tag to the parent small molecule via a linker.[19] Causality: The diazirine provides the photo-cross-linking capability, while the biotin tag enables enrichment of labeled proteins from a complex mixture.
-
-
Lysate Preparation:
-
Prepare a cell lysate in a non-denaturing buffer (e.g., RIPA buffer without SDS). Clarify the lysate by centrifugation. Determine the total protein concentration.
-
-
Labeling Reaction:
-
In separate wells of a 24-well plate on ice, set up the following:
-
Test Reaction: 1 mg cell lysate + 10 µM photo-probe.
-
Competition Control: 1 mg cell lysate + 500 µM parent compound (pre-incubate 30 min) + 10 µM photo-probe. Causality: The competition control is essential to distinguish specific binding partners from non-specifically labeled proteins. Proteins that are true targets will show reduced labeling in the presence of excess parent compound.[15]
-
-
Incubate for 30 minutes on ice in the dark.
-
-
Photo-Cross-linking:
-
Place the plate on ice and irradiate with a UV lamp (e.g., 365 nm) for 15 minutes.[16] Causality: The UV light activates the diazirine, initiating the covalent cross-linking reaction. Performing this on ice minimizes protein degradation.
-
-
Enrichment and Analysis:
-
Add streptavidin-coated magnetic beads to each sample and incubate to capture biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluates by SDS-PAGE and silver staining or Western blot (if a candidate target is known). Compare the banding patterns between the "Test" and "Competition" lanes. Bands that are diminished or absent in the competition lane represent potential specific binding partners.
-
For unbiased identification, perform on-bead digestion followed by LC-MS/MS analysis to identify all captured proteins.[19]
-
Conclusion
For researchers focused on the vast and therapeutically important families of kinases, ATPases, and other nucleotide-binding proteins, FSMBA offers a superior alternative to traditional affinity labeling methods. Its elegant, two-step mechanism of specific recognition followed by site-selective covalent reaction provides a level of precision that is difficult to achieve with the indiscriminate, high-energy intermediates of photoaffinity labeling. The resulting high signal-to-noise ratio, coupled with a simpler, more robust experimental workflow, accelerates the confident identification of target engagement and the precise mapping of binding sites. By leveraging the inherent specificity of FSMBA, scientists can generate more reliable data, streamline their research efforts, and ultimately advance their drug discovery programs with greater efficiency.
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- A typical photoaffinity labeling experimental protocol to identify the... (n.d.).
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Navigating the Proteomic Landscape of FSMBA-Labeled Proteins: A Comparative Guide to Protease Digestion Strategies
For researchers, scientists, and drug development professionals venturing into the realm of chemical proteomics, the choice of analytical strategy can profoundly impact the depth and quality of the resulting data. The use of amine-reactive labeling reagents, such as Trifluoromethanesulfonic acid N-succinimidyl ester (FSMBA), offers a powerful approach for protein modification and analysis. However, the covalent modification of lysine residues by FSMBA introduces a critical challenge for traditional bottom-up proteomics workflows that rely on trypsin for protein digestion. This guide provides an in-depth technical comparison of different proteases for the analysis of FSMBA-labeled proteins, supported by experimental rationale and detailed protocols to ensure the scientific integrity of your findings.
The FSMBA Labeling Paradigm and the Trypsin Conundrum
FSMBA, like other N-hydroxysuccinimide (NHS) esters, reacts with primary amines on proteins to form stable amide bonds.[1][2] The primary targets for this reaction are the ε-amino groups of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1] This labeling strategy is widely employed for introducing tags for affinity purification, fluorescence imaging, or other specialized applications in chemical proteomics.[3]
The core challenge arises from the fact that trypsin, the workhorse protease in proteomics, achieves its high specificity by cleaving C-terminal to lysine (Lys) and arginine (Arg) residues.[4] When a lysine residue is modified by FSMBA, its primary amine is converted to a bulky amide, effectively blocking the recognition and cleavage by trypsin.[5][6] This can lead to a significant reduction in digestion efficiency, resulting in large, undigested protein fragments, missed cleavages, and a dramatic decrease in peptide identifications and overall protein sequence coverage.[4][5]
To overcome this limitation, a strategic selection of alternative proteases with different cleavage specificities is paramount. This guide will focus on the comparative analysis of three key proteases: Trypsin, Chymotrypsin, and Glu-C, for the digestion of FSMBA-labeled proteins.
The Experimental Workflow: A Visual Overview
The general workflow for analyzing FSMBA-labeled proteins involves a series of critical steps, from initial labeling to mass spectrometry analysis. The choice of protease is a pivotal decision point within this workflow that dictates the success of the experiment.
Figure 1: A generalized experimental workflow for the proteomic analysis of FSMBA-labeled proteins.
Comparative Analysis of Proteases for FSMBA-Labeled Protein Digestion
The selection of the appropriate protease is dictated by its cleavage specificity and its ability to function irrespective of lysine modifications.
| Protease | Cleavage Specificity | Performance on FSMBA-Labeled Proteins | Expected Outcome |
| Trypsin | C-terminal to Lysine (K) and Arginine (R) | Poor . Cleavage at lysine residues is inhibited by FSMBA modification. | Low peptide yield, poor sequence coverage, and biased representation of the proteome. |
| Chymotrypsin | C-terminal to large hydrophobic residues: Phenylalanine (F), Tyrosine (Y), Tryptophan (W), and to a lesser extent Leucine (L).[7][8] | Excellent . Cleavage is independent of lysine modification. | High peptide yield, good sequence coverage, and generation of peptides from different regions of the protein compared to trypsin. |
| Glu-C | C-terminal to Glutamic acid (E) and Aspartic acid (D).[9] | Excellent . Cleavage is independent of lysine modification. | High peptide yield, good sequence coverage, and provides complementary cleavage information to both trypsin and chymotrypsin. |
In-Depth Analysis and Experimental Protocols
Trypsin: The Hindered Workhorse
As established, trypsin's reliance on unmodified lysine residues for cleavage renders it a suboptimal choice for FSMBA-labeled proteins. The steric hindrance and the chemical alteration of the lysine side chain prevent the enzyme from efficiently binding and catalyzing the hydrolysis of the peptide bond.[5][6] Consequently, a trypsin-only digestion of a heavily FSMBA-labeled protein sample will likely result in a failed proteomics experiment.
Chymotrypsin: The Hydrophobic Specialist
Chymotrypsin emerges as a robust alternative to trypsin for the digestion of FSMBA-labeled proteins. Its specificity for large hydrophobic residues means that its activity is completely unaffected by the modification of lysine residues.[7] This allows for efficient and unbiased digestion of the labeled proteome.
Figure 2: Chymotrypsin cleavage pattern on a hypothetical FSMBA-labeled peptide.
Experimental Protocol: Chymotrypsin Digestion of FSMBA-Labeled Proteins
-
Protein Labeling (General NHS-Ester Protocol):
-
Prepare a protein solution (1-5 mg/mL) in a non-amine-containing buffer, such as 0.1 M sodium bicarbonate, pH 8.0-8.5.[10]
-
Dissolve FSMBA in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM immediately before use.[3]
-
Add the FSMBA stock solution to the protein solution at a desired molar excess (e.g., 5-20 fold).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl or glycine.
-
Remove excess labeling reagent by dialysis, spin filtration, or gel filtration.
-
-
Reduction and Alkylation:
-
To the labeled protein solution, add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
Chymotrypsin Digestion:
-
Dilute the sample with 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 to reduce the concentration of any denaturants.[11]
-
Add sequencing-grade chymotrypsin at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).[11]
-
Incubate overnight at 37°C.[11]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Sample Cleanup:
-
Desalt the peptide solution using a C18 StageTip or a similar solid-phase extraction method prior to LC-MS/MS analysis.
-
Glu-C: The Acidic Residue Specialist
Endoproteinase Glu-C provides another excellent and orthogonal approach for digesting FSMBA-labeled proteins. It specifically cleaves at the C-terminus of glutamic and aspartic acid residues, sites that are distant and chemically distinct from the lysine residues targeted by FSMBA.[9] The use of Glu-C can generate a completely different set of peptides compared to chymotrypsin, further increasing the overall sequence coverage and confidence in protein identification.
Figure 3: Glu-C cleavage pattern on a hypothetical FSMBA-labeled peptide.
Experimental Protocol: Glu-C Digestion of FSMBA-Labeled Proteins
-
Protein Labeling, Reduction, and Alkylation:
-
Follow steps 1 and 2 from the Chymotrypsin protocol.
-
-
Glu-C Digestion:
-
Buffer exchange the sample into 50 mM ammonium bicarbonate, pH 8.0.
-
Add sequencing-grade Glu-C at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Sample Cleanup:
-
Desalt the peptide solution using a C18 StageTip or a similar solid-phase extraction method prior to LC-MS/MS analysis.
-
The Power of a Multi-Protease Approach
For the most comprehensive analysis of FSMBA-labeled proteins, a multi-protease strategy is highly recommended. By digesting aliquots of the same labeled protein sample with chymotrypsin and Glu-C in parallel, researchers can significantly increase the number of identified peptides and achieve near-complete protein sequence coverage. The data from the separate LC-MS/MS runs can then be combined during the bioinformatics analysis to construct a more complete picture of the labeled proteome. Some studies have also shown that sequential digestion with multiple proteases can be beneficial.[12][13]
Conclusion: Making an Informed Choice
The chemical modification of lysine residues by FSMBA necessitates a departure from the standard trypsin-based proteomics workflow. While trypsin is rendered ineffective, alternative proteases such as chymotrypsin and Glu-C offer robust and reliable solutions for the digestion of FSMBA-labeled proteins. The choice between chymotrypsin and Glu-C will depend on the specific amino acid composition of the proteins of interest. However, for a truly comprehensive analysis, a parallel digestion strategy employing both enzymes is the most powerful approach. By understanding the interplay between chemical labeling and protease specificity, researchers can design and execute experiments that yield high-quality, unbiased, and comprehensive data from their FSMBA-labeled samples.
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N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC. [Link]
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Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
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Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. ResearchGate. [Link]
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A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. PreOmics. [Link]
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Six alternative proteases for mass spectrometry-based proteomics beyond trypsin. Utrecht University. [Link]
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Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. Semantic Scholar. [Link]
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Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. PubMed Central. [Link]
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Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin. PubMed Central. [Link]
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Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin. ACS Publications. [Link]
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Discovery of lysine post-translational modifications through mass spectrometric detection. Journal of the American Society for Mass Spectrometry. [Link]
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A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]
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Recombinant acetylated trypsin demonstrates superior stability and higher activity than commercial products in quantitative proteomics studies. PubMed. [Link]
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Investigation of Proteolytic Cleavage at Modified Residues. MS Bioworks. [Link]
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Lys-C OR Trypsin In-Solution Protein Digest Protocol. QB3/Chemistry Mass Spectrometry Facility. [Link]
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Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis. PubMed Central. [Link]
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Discovery of lysine post-translational modifications through mass spectrometric detection. Europe PMC. [Link]
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Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. PubMed Central. [Link]
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A Researcher's Guide to Confirming Covalent Modification by 5-(Fluorosulfonyl)-2-methoxybenzoic Acid (FSMBA)
For researchers, scientists, and drug development professionals navigating the intricate world of covalent inhibitors, confirming the precise nature of a molecule's interaction with its protein target is a critical step. Among the diverse chemical warheads employed for this purpose, the sulfonyl fluoride moiety has emerged as a versatile tool, capable of reacting with a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine. This guide provides an in-depth technical comparison of the state-of-the-art methodologies for validating covalent modification by 5-(Fluorosulfonyl)-2-methoxybenzoic acid (FSMBA), a representative aryl sulfonyl fluoride probe. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to ensure a self-validating experimental workflow.
The Rise of Sulfonyl Fluorides: Beyond Cysteine Targeting
Historically, the development of covalent inhibitors has heavily focused on targeting cysteine residues with electrophiles like iodoacetamide and acrylamides. However, the privileged reactivity of sulfonyl fluorides, including FSMBA, has expanded the landscape of covalent drug discovery.[1] These electrophiles can form stable covalent bonds with a variety of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine, in addition to cysteine.[1][2] This broader reactivity profile opens up new avenues for targeting proteins that may lack a suitably positioned cysteine in their binding sites.
The reactivity of the sulfonyl fluoride "warhead" is intricately linked to the protein's microenvironment. The electrophilicity of the sulfur atom is enhanced by interactions within the binding pocket, such as hydrogen bonding to the fluorine atom, while the nucleophilicity of the target amino acid side chain can be increased by neighboring residues.[3] This context-dependent reactivity is a key advantage, contributing to the potential for developing highly selective covalent probes and inhibitors.
Core Methodologies for Confirming FSMBA-Mediated Covalent Modification
A multi-faceted approach is essential to unequivocally confirm covalent modification by FSMBA. The following sections detail the primary techniques, their underlying principles, and step-by-step protocols.
Mass Spectrometry: The Gold Standard for Adduct Identification
Mass spectrometry (MS) is the cornerstone for confirming covalent modification, providing direct evidence of the formation of a protein-FSMBA adduct.[4] Both intact protein analysis and peptide mapping strategies are employed to gain a comprehensive understanding of the modification.
Intact Protein Mass Analysis: This "top-down" approach provides the initial confirmation of covalent binding. An increase in the protein's molecular weight corresponding to the mass of FSMBA (minus the mass of the leaving group, fluoride) is a strong indicator of adduct formation.
Peptide Mapping ("Bottom-Up" Proteomics): To pinpoint the exact site of modification, the FSMBA-modified protein is proteolytically digested into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data allows for the identification of the specific amino acid residue that has been modified.[5][6]
Experimental Protocol: Mass Spectrometry Analysis of FSMBA-Protein Adducts
1. Protein Incubation: a. Incubate the target protein (e.g., 10 µM) with a 5-10 fold molar excess of FSMBA in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for a predetermined time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C). b. Include a control sample of the protein incubated with the vehicle (e.g., DMSO) under identical conditions.
2. Sample Preparation for Intact Mass Analysis: a. Desalt the protein samples using a suitable method, such as a C4 ZipTip or dialysis, to remove excess reagents and salts. b. Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
3. Intact Mass Analysis (LC-MS): a. Inject the desalted protein onto a reverse-phase liquid chromatography column (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). b. Acquire data over the appropriate mass range. c. Deconvolute the resulting multi-charged spectra to determine the average mass of the unmodified and modified protein. A mass shift corresponding to the addition of the FSMBA moiety (C₈H₇O₅S, molecular weight ~215.2 Da, minus HF) confirms covalent modification.
4. Sample Preparation for Peptide Mapping: a. Denature the protein samples by adding a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT) and incubating at 56°C for 30 minutes.[7] b. Alkylate free cysteine residues by adding an alkylating agent (e.g., 55 mM iodoacetamide) and incubating in the dark at room temperature for 20 minutes.[7] This step is crucial to prevent disulfide bond scrambling and to differentiate between cysteines modified by FSMBA and those that are not. c. Dilute the samples with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., to < 1 M urea). d. Add a protease (e.g., trypsin, chymotrypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.[8]
5. Peptide Mapping (LC-MS/MS): a. Acidify the digest with formic acid to inactivate the protease. b. Inject the peptide mixture onto a reverse-phase liquid chromatography column (e.g., C18) coupled to a high-resolution tandem mass spectrometer. c. Acquire data in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation.[6] d. Analyze the MS/MS data using a proteomics search engine (e.g., Mascot, Sequest) against the protein sequence database.[9] Search for the specific mass modification corresponding to the FSMBA adduct on potential nucleophilic residues (Ser, Thr, Tyr, Lys, His, Cys).
X-ray Crystallography: Visualizing the Covalent Bond
While mass spectrometry confirms if and where a covalent bond has formed, X-ray crystallography provides the ultimate structural proof, offering a high-resolution, three-dimensional view of the protein-FSMBA adduct.[2] This technique allows for the precise visualization of the covalent linkage, the orientation of the FSMBA molecule within the binding site, and any conformational changes in the protein upon modification.
Experimental Protocol: X-ray Crystallography of a Protein Covalently Modified by FSMBA
1. Formation and Purification of the Covalent Adduct: a. Incubate the target protein with a slight molar excess of FSMBA to drive the reaction to completion. b. Monitor the reaction progress using intact mass spectrometry. c. Purify the fully modified protein from excess FSMBA and unmodified protein using a suitable chromatography method (e.g., size-exclusion or ion-exchange chromatography).
2. Crystallization: a. Set up crystallization trials using the purified covalent adduct. High-throughput robotic screening of hundreds of different crystallization conditions is recommended.[10][11] b. Common crystallization methods include sitting-drop and hanging-drop vapor diffusion.[12] c. Crystals typically appear within a few days to several weeks.
3. X-ray Data Collection: a. Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron beamline.
4. Structure Determination and Refinement: a. Process the diffraction data to obtain a set of structure factor amplitudes. b. Determine the initial phases using molecular replacement if a homologous structure is available. c. Build an atomic model of the protein-ligand complex into the resulting electron density map. d. Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern. The quality of the final model is assessed using metrics such as R-factor and R-free.
Activity-Based Protein Profiling (ABPP): A Functional Readout
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[13][14] FSMBA, or more commonly, a derivative of it containing a reporter tag (e.g., a fluorophore or biotin), can be used as an activity-based probe. This approach allows for the identification of FSMBA-reactive proteins in a complex proteome and can be used in a competitive format to assess the selectivity of other, untagged covalent inhibitors.
Experimental Protocol: Competitive Activity-Based Protein Profiling with an FSMBA-based Probe
1. Probe Synthesis: a. Synthesize an FSMBA analog containing a reporter tag (e.g., biotin or a fluorophore) attached via a linker. The reporter tag will enable visualization and/or enrichment of labeled proteins.
2. Competitive Labeling: a. Pre-incubate a complex biological sample (e.g., cell lysate) with a range of concentrations of your untagged test inhibitor (or FSMBA itself) for a defined period. b. Add the FSMBA-based activity probe to the samples and incubate for a shorter period. c. Include a control sample treated with vehicle instead of the test inhibitor.
3. Visualization (for fluorescent probes): a. Separate the proteins by SDS-PAGE. b. Visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity in the presence of the test inhibitor indicates that it competes with the probe for binding to the target protein.[11]
4. Enrichment and Identification (for biotinylated probes): a. Add streptavidin-coated beads to the lysates to capture the biotin-labeled proteins. b. Wash the beads extensively to remove non-specifically bound proteins. c. Elute the captured proteins or perform on-bead digestion with a protease. d. Identify the enriched proteins by mass spectrometry. A decrease in the abundance of a specific protein in the presence of the test inhibitor confirms target engagement.[15]
Comparison of FSMBA with Other Covalent Probes
The choice of a covalent probe is dictated by the specific research question and the nature of the target protein. The following table provides a comparative overview of FSMBA with other commonly used covalent modifiers.
| Feature | This compound (FSMBA) | Iodoacetamide | Acrylamide |
| Reactive Group | Sulfonyl fluoride | α-haloacetamide | α,β-unsaturated amide |
| Primary Target Residues | Ser, Thr, Tyr, Lys, His, Cys[1][2] | Cysteine[16] | Cysteine[16] |
| Reactivity | Moderately reactive, context-dependent[3] | Highly reactive | Moderately reactive |
| Selectivity | Potentially high due to context-dependent reactivity | Can be promiscuous due to high reactivity | Generally good selectivity for reactive cysteines |
| Stability of Adduct | Generally stable sulfonamide/sulfonate ester | Stable thioether bond | Stable thioether bond |
| Applications | Broad-spectrum covalent labeling, activity-based profiling, targeting non-cysteine residues | Cysteine labeling, alkylating agent in proteomics workflows | Covalent fragment-based drug discovery, targeting specific cysteines |
Visualizing the Workflow and Concepts
To further clarify the experimental designs and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for confirming covalent modification by FSMBA.
Caption: Detailed workflow for mass spectrometry-based confirmation.
Caption: Comparison of key features of covalent probes.
Conclusion
Confirming covalent modification by this compound is a multi-step process that requires a combination of robust analytical techniques. By leveraging the power of mass spectrometry for initial confirmation and site identification, X-ray crystallography for high-resolution structural insights, and activity-based protein profiling for a functional readout, researchers can build a comprehensive and self-validating case for covalent target engagement. This guide provides the foundational knowledge and detailed protocols to empower scientists in their pursuit of novel covalent therapeutics, ultimately accelerating the drug discovery process.
References
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A previously reported sulfonyl fluoride probe for covalent lysine... ResearchGate. [Link]
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Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. ACS Publications. [Link]
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Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]
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Emerging Utility of Fluorosulfate Chemical Probes. PMC. [Link]
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Peptide Mapping: Uncovering the Protein's Secrets. Emery Pharma. [Link]
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Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ResearchGate. [Link]
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Activity-based proteomics. Wikipedia. [Link]
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A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. PMC. [Link]
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Quantitative Characterization of Bivalent Probes for a Dual Bromodomain Protein, Transcription Initiation Factor TFIID Subunit 1. NIH. [Link]
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Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. [Link]
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Safety Operating Guide
Guide to the Proper Disposal of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, ethical conduct, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(Fluorosulfonyl)-2-methoxybenzoic acid (CAS No. 2488-50-8). The procedures outlined here are designed to mitigate risks to personnel and the environment, ensuring that all waste is handled in a safe and compliant manner.
Part 1: Understanding the Compound: Hazard Profile
Before initiating any disposal protocol, it is imperative to understand the inherent risks associated with the material. This compound is a reactive organic compound whose hazards stem primarily from its fluorosulfonyl group. While a comprehensive hazard profile is not available, the reactivity of sulfonyl fluorides and related compounds informs a cautious approach.[1]
Sulfonyl halides as a class are known to react with nucleophiles and are sensitive to moisture.[1][2] Upon contact with water, they can hydrolyze, potentially releasing corrosive and toxic byproducts such as hydrogen fluoride and sulfuric acid. Therefore, all handling and disposal operations must be predicated on preventing uncontrolled reactions and environmental release. Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen fluoride.[3][4]
Key Hazards:
-
Corrosivity: Assumed to be corrosive, causing potential skin burns and serious eye damage based on the reactivity of the sulfonyl fluoride functional group.[1]
-
Reactivity: Moisture-sensitive; reacts with water and other nucleophiles.[2]
-
Hazardous Decomposition: Can release toxic fumes (HF, SOx) upon decomposition.[3][4]
| Property | Value | Source |
| CAS Number | 2488-50-8 | [5] |
| Molecular Formula | C₈H₇FO₅S | [6][7] |
| Molecular Weight | 234.2 g/mol | [6][7] |
| Incompatible Materials | Strong oxidizing agents, water, alcohols, amines. | [2][3] |
Part 2: Pre-Disposal Operations: Waste Segregation & Accumulation
Proper disposal begins the moment the chemical is deemed waste. Adherence to a strict segregation and accumulation protocol is the first line of defense against laboratory accidents.
Step-by-Step Accumulation Protocol:
-
Designate a Waste Container:
-
Select a clean, dry, and chemically compatible container, preferably glass or high-density polyethylene (HDPE).
-
The container must have a secure, vapor-tight screw cap.
-
Ensure the container is clearly labeled "Hazardous Waste."
-
-
Labeling:
-
Immediately affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound." Do not use abbreviations.
-
List all constituents, including any residual solvents, by percentage.
-
Indicate the specific hazards (e.g., "Corrosive," "Water-Reactive").
-
Record the accumulation start date.
-
-
Segregation:
-
Store the designated waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
This waste must be stored separately from incompatible materials, especially aqueous solutions, bases, alcohols, and strong oxidizing agents.[2][3]
-
The storage location should be a cool, dry, well-ventilated area designated for hazardous waste, away from heat sources and direct sunlight.
-
Part 3: Final Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles. [1][8] The recommended and safest method is to utilize a licensed professional waste disposal service.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE):
-
Before handling the waste container, don the appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
-
All handling of open containers must be performed inside a certified chemical fume hood.
-
-
Container Inspection:
-
Visually inspect the waste container for any signs of degradation, leaks, or improper sealing.
-
Ensure the label is legible and complete.
-
-
Final Packaging for Pickup:
-
Securely close the cap on the waste container.
-
If required by your institution's Environmental Health & Safety (EHS) department, place the container in a larger, approved transport vessel.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste management contractor to schedule a pickup.
-
Provide them with the full chemical name and hazard information. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4][9]
-
-
Documentation:
-
Complete all required waste manifests or internal tracking forms as per your institution's and local regulatory requirements. Retain a copy for your records.
-
Part 4: Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
Notify your laboratory supervisor and institutional EHS.
-
-
Secure the Area:
-
Restrict access to the spill area.
-
If safe to do so, increase ventilation by opening the fume hood sash. Do not attempt to clean a large spill without proper training and equipment.
-
-
Spill Cleanup (for minor spills, by trained personnel only):
-
Don the full PPE as described in Part 3.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use water or combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][10]
-
Wipe the area with a cloth lightly dampened with a non-reactive solvent (e.g., toluene or xylene), placing the used cloth in the waste container.
-
Seal and label the waste container and manage it for professional disposal.
-
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Navigating the Disposal of 2-Phenoxyethane-1-Sulfonyl Fluoride: A Guide to Safe and Compliant Practices. Benchchem.
- JP-3897 - Safety Data Sheet. Combi-Blocks, Inc.
- 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc.
- Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - 2-Methoxybenzoic acid. Fisher Scientific.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- SAFETY DATA SHEET - 2-Fluorobenzoic acid. Fisher Scientific.
- 5-Fluoro-2-methylbenzoic acid - SAFETY DATA SHEET. Ossila.
- SAFETY DATA SHEET - 5-Chloro-2-methoxybenzoic Acid. TCI Chemicals.
- SAFETY DATA SHEET - 5-Fluoro-2-methylbenzoic acid. Regulations.gov.
- SAFETY DATA SHEET - 2-Methoxybenzoic acid. Sigma-Aldrich.
- This compound. MySkinRecipes (EN).
- This compound. MySkinRecipes (TH).
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Personal protective equipment for handling 5-(Fluorosulfonyl)-2-methoxybenzoic acid
A Strategic Guide to the Safe Handling of 5-(Fluorosulfonyl)-2-methoxybenzoic Acid
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the integrity of your work and the safety of your laboratory environment are paramount. This compound is a valuable reagent in modern synthetic chemistry, particularly as a building block in the design of covalent inhibitors and chemical probes. Its utility is derived from the reactive sulfonyl fluoride moiety. However, this reactivity also necessitates a robust and well-understood safety protocol to mitigate potential hazards.
Core Hazards and Risk Mitigation
The primary hazards associated with this compound are inferred from its chemical structure:
-
Corrosivity: The presence of the fluorosulfonyl group suggests the compound is likely corrosive, capable of causing severe skin burns and eye damage upon contact[1].
-
Respiratory Irritation: Like many reactive organic compounds, inhalation of dust or fumes may cause respiratory irritation[2][3].
-
Reactivity: Sulfonyl fluorides are known to be water-reactive and moisture-sensitive[1]. Contact with water can lead to the release of corrosive byproducts, potentially including hydrofluoric acid, which presents a severe and distinct set of health risks.
Given these potential hazards, a multi-layered approach to safety is required, integrating engineering controls, administrative protocols, and the correct use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the essential PPE, with detailed explanations below.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical Splash Goggles and a Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, mists, and fumes. A full-face shield is mandatory when handling larger quantities or when there is a significant risk of splashing, offering a broader barrier of protection[4][5][6]. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is strongly recommended as a best practice. Use a heavier weight outer glove (e.g., viton/nitrile/natural rubber) over a standard nitrile inner glove. This provides enhanced protection against both direct contact and potential permeation. Always inspect gloves for any signs of degradation or puncture before use and wash the outer gloves before removal[4]. |
| Body | Chemical-Resistant Laboratory Coat or Apron | A flame-resistant lab coat is a minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is essential to prevent skin and clothing contamination[4][5]. |
| Respiratory | NIOSH-Approved Respirator (as needed) | Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for airborne dust or aerosols that cannot be controlled within the fume hood, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. A full-face mask with a multi-range filter may be necessary in situations involving gases, vapors, or aerosols[5]. |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following protocol outlines the key stages of working with this compound, from preparation to disposal.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood[6]. This captures chemical vapors and provides a physical barrier in case of splashes[6].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[7][8][9]. For spills, a chemical spill kit containing an absorbent material suitable for corrosive substances (e.g., calcium carbonate) should be available. Do not use silica-based absorbents , as they can react with fluoride-containing compounds to produce toxic silicon tetrafluoride gas.
-
Ventilation: The fume hood provides primary ventilation. Ensure proper airflow before beginning any work. Mechanical vacuum pumps should be protected with cold traps to prevent corrosive vapors from damaging the pump and being released into the laboratory environment[6].
Handling and Use
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.
-
Reactions: Be mindful of the reactivity of the sulfonyl fluoride group. It is stable under many conditions but will react with nucleophiles. Ensure that your reaction setup is secure and that any potential pressure buildup can be safely vented.
-
Quenching: If quenching a reaction containing this compound, do so slowly and in a controlled manner, preferably in an ice bath to manage any heat generation.
Spill and Emergency Procedures
-
Small Spills (<1 g or <50 mL of dilute solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a suitable absorbent material (e.g., calcium carbonate).
-
Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
-
Large Spills (>1 g or >50 mL of dilute solution):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower, removing contaminated clothing and jewelry[9].
-
Seek immediate medical attention. Provide the medical team with the chemical name and any available safety information.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[9].
-
Seek immediate medical attention.
-
Waste Disposal
-
Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and the associated hazards (e.g., "Corrosive," "Hazardous Chemical Waste").
-
Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[1]. Arrange for disposal through your institution's licensed hazardous waste disposal program[2][10].
Logical Workflow for Handling this compound
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Sources
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- 2. static.cymitquimica.com [static.cymitquimica.com]
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- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
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- 10. afgsci.com [afgsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
